(S)-(+)-2-Methylglutaric Acid
Description
Properties
IUPAC Name |
(2S)-2-methylpentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-4(6(9)10)2-3-5(7)8/h4H,2-3H2,1H3,(H,7,8)(H,9,10)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQYCMVICBNBXNA-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701306810 | |
| Record name | (2S)-2-Methylpentanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701306810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1115-82-8 | |
| Record name | (2S)-2-Methylpentanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1115-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylglutaric acid, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001115828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S)-2-Methylpentanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701306810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-(+)-2-Methylglutaric Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYLGLUTARIC ACID, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7C0759K35 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(S)-(+)-2-Methylglutaric Acid: A Comprehensive Technical Guide
CAS Number: 1115-82-8
This technical guide provides an in-depth overview of (S)-(+)-2-Methylglutaric Acid, a chiral dicarboxylic acid with emerging interest in metabolic research and as a potential building block in drug development. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on its chemical properties, synthesis, analytical characterization, and biological relevance.
Chemical and Physical Properties
(S)-(+)-2-Methylglutaric Acid, also known as (2S)-2-methylpentanedioic acid, is a C6 dicarboxylic acid.[1][2] Its structure features a chiral center at the second carbon, leading to two enantiomeric forms. The "(+)" designation indicates its dextrorotatory optical activity. It is a mammalian metabolite and has been identified in various natural sources, including certain types of honey and grapes.[2][3]
Table 1: Physicochemical Properties of (S)-(+)-2-Methylglutaric Acid
| Property | Value | Reference(s) |
| CAS Number | 1115-82-8 | [2] |
| Molecular Formula | C₆H₁₀O₄ | [2] |
| Molecular Weight | 146.14 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 77-80 °C | [4] |
| Boiling Point | 214-215 °C at 22 mmHg | [5] |
| Solubility | Soluble in water, ethanol, and ether. | |
| Optical Rotation | >+15° (c=1 in water) | - |
| pKa₁ | ~4.3 | [6] |
| pKa₂ | ~5.4 | [6] |
Table 2: Spectroscopic Data for 2-Methylglutaric Acid (Racemic Mixture)
| Technique | Key Data Points | Reference(s) |
| ¹H NMR (D₂O) | δ (ppm): 2.45 (m, 1H), 2.25 (t, J=7.4 Hz, 2H), 1.90 (m, 2H), 1.15 (d, J=7.0 Hz, 3H) | [7] |
| ¹³C NMR (D₂O) | δ (ppm): 181.5, 178.0, 40.5, 33.5, 29.0, 16.5 | [7] |
| Mass Spectrometry (EI) | m/z (%): 146 (M+, <1), 128 (15), 101 (100), 83 (20), 55 (30) | [7] |
Synthesis and Purification
The synthesis of enantiomerically pure (S)-(+)-2-Methylglutaric Acid can be approached through two main strategies: asymmetric synthesis or chiral resolution of a racemic mixture.
Racemic Synthesis of 2-Methylglutaric Acid
A common method for the synthesis of racemic 2-methylglutaric acid involves the Michael addition of a malonic ester to methyl methacrylate, followed by hydrolysis and decarboxylation.[3]
Experimental Protocol: Racemic Synthesis
-
Michael Addition: Diethyl malonate is reacted with methyl methacrylate in the presence of a base catalyst (e.g., sodium ethoxide in ethanol) at room temperature. The reaction mixture is stirred for several hours to yield the corresponding tri-ester adduct.
-
Hydrolysis and Decarboxylation: The crude adduct is then subjected to acidic or basic hydrolysis (e.g., refluxing with concentrated hydrochloric acid or sodium hydroxide solution). Subsequent acidification (if basic hydrolysis was used) and heating lead to the decarboxylation of the malonic acid derivative, yielding racemic 2-methylglutaric acid.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as water or a mixture of ethyl acetate and hexanes.
Enantioselective Synthesis and Chiral Resolution
Obtaining the enantiomerically pure (S)-(+)-isomer requires more sophisticated methods.
2.2.1. Asymmetric Synthesis
2.2.2. Chiral Resolution
A practical approach is the resolution of the racemic mixture. This can be achieved by forming diastereomeric salts with a chiral amine, followed by fractional crystallization. Alternatively, preparative chiral chromatography can be employed.
Experimental Protocol: Chiral Resolution by Preparative HPLC
-
Column Selection: A chiral stationary phase (CSP) suitable for the separation of acidic compounds is selected. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective.[4][9]
-
Mobile Phase Optimization: A suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) containing a small amount of an acidic additive (e.g., trifluoroacetic acid), is developed to achieve baseline separation of the enantiomers.
-
Preparative Separation: The racemic mixture is dissolved in the mobile phase and injected onto the preparative HPLC system. The two enantiomeric peaks are collected separately.
-
Product Recovery: The collected fractions are evaporated to dryness to yield the enantiomerically pure (S)-(+)- and (R)-(-)-2-Methylglutaric Acid. Enantiomeric excess (ee) is determined by analytical chiral HPLC.
References
- 1. MYC-driven accumulation of 2-hydroxyglutarate is associated with breast cancer prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-oxoglutarate derivatives and their evaluation as cosubstrates and inhibitors of human aspartate/asparagine-β-hydroxylase - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Experimental Evidence that 3-Methylglutaric Acid Disturbs Mitochondrial Function and Induced Oxidative Stress in Rat Brain Synaptosomes: New Converging Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Frontiers | Dual roles of methylglyoxal in cancer [frontiersin.org]
- 6. 2-Methylglutaric Acid | C6H10O4 | CID 12046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Glutaric acid stimulates glutamate binding and astrocytic uptake and inhibits vesicular glutamate uptake in forebrain from young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chiral separation of 2-hydroxyglutaric acid on cinchonan carbamate based weak chiral anion exchangers by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-(+)-2-Methylglutaric Acid molecular weight and formula
An in-depth analysis of (S)-(+)-2-Methylglutaric Acid, a significant biochemical intermediate, reveals its core chemical properties. This guide serves as a technical resource for researchers and professionals in drug development, providing precise data and structural information.
Core Molecular Data
(S)-(+)-2-Methylglutaric Acid is a dicarboxylic acid and a derivative of glutaric acid with a methyl group at the second carbon position.[1][2] The "(S)-(+)-" designation specifies the stereochemistry at the chiral center, indicating it is the S-enantiomer and dextrorotatory.
A summary of its key molecular identifiers is presented below for quick reference.
| Identifier | Value |
| Molecular Formula | C6H10O4[3][4][5] |
| Molecular Weight | 146.14 g/mol [3][4][5] |
| Alternate Name | (2S)-2-methylpentanedioic acid[3] |
| CAS Number | 1115-82-8[3][4][5] |
Structural and Logical Relationships
To visualize the connection between the compound's nomenclature and its fundamental chemical properties, the following diagram illustrates the logical hierarchy.
This technical guide provides the essential molecular weight and formula for (S)-(+)-2-Methylglutaric Acid, crucial for experimental design and chemical synthesis in a research and development setting.
References
Physical and chemical properties of 2-methylglutaric acid
An In-depth Technical Guide to 2-Methylglutaric Acid
Introduction
2-Methylglutaric acid, also known as α-methylglutaric acid, is a dicarboxylic acid that plays a role as a mammalian metabolite.[1][2] Structurally, it is a derivative of glutaric acid with a methyl group at the C-2 position.[1][2] This compound belongs to the class of organic compounds known as methyl-branched fatty acids.[3][4] It is found in various natural sources, including certain types of honey, and is a metabolite produced by Saccharomyces cerevisiae.[1][5] In research, it is utilized as a primary and secondary intermediate in pharmaceutical and chemical studies.[6] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its characterization, and its biological context.
Chemical and Physical Properties
The physical and chemical properties of 2-methylglutaric acid are summarized below. These properties are crucial for its handling, application in synthesis, and analysis in biological systems.
Identifiers and Molecular Characteristics
Proper identification of a chemical compound is critical in research and development. The following table lists the key identifiers for 2-methylglutaric acid.
| Identifier | Value | Reference |
| IUPAC Name | 2-methylpentanedioic acid | [1][3] |
| CAS Number | 617-62-9 | [2][5][7] |
| Molecular Formula | C₆H₁₀O₄ | [1][5][8] |
| Molecular Weight | 146.14 g/mol | [1][8][9] |
| SMILES | CC(CCC(=O)O)C(=O)O | [3][7] |
| InChIKey | AQYCMVICBNBXNA-UHFFFAOYSA-N | [3][9] |
Physicochemical Data
This table summarizes the key quantitative physical and chemical data for 2-methylglutaric acid.
| Property | Value | Conditions | Reference |
| Melting Point | 74-76 °C | ||
| 80-82 °C | (lit.) | [2][9] | |
| Boiling Point | 214-215 °C | at 22 mmHg | [2][9] |
| Density | 1.33 g/cm³ | at 20 °C | |
| pKa (Strongest Acidic) | 3.89 | (Predicted) | [3][4] |
| Vapor Pressure | <0.00056 hPa | at 20 °C | |
| 1.1 x 10⁻⁶ Pa | [10] | ||
| pH | 2.8 | 10 g/L in H₂O | [2] |
Solubility
The solubility of a compound is a critical parameter for its use in various experimental and industrial applications.
| Solvent | Solubility | Reference |
| Water | Soluble (>1000 g/L) | [2][7] |
| 908 mg/mL | [1][3][11] | |
| DMF | 20 mg/mL | [2][5] |
| DMSO | 16 mg/mL | [2][5] |
| Ethanol | Slightly soluble | [2][5] |
| PBS (pH 7.2) | 10 mg/mL | [2][5] |
Spectroscopic Data
Spectroscopic data is essential for the structural elucidation and identification of 2-methylglutaric acid.
NMR Spectroscopy
| Spectrum | Solvent | pH | Chemical Shifts (ppm) | Reference |
| ¹H NMR | D₂O | 7.4 | 1.06-1.07, 1.57-1.78, 2.13-2.28 | [1] |
| ¹³C NMR | D₂O | 7.4 | 20.14, 33.61, 38.56, 45.48, 186.20, 189.22 | [1] |
Infrared (IR) Spectroscopy
ATR-IR spectral data is available, which helps in identifying the functional groups present in the molecule. The characteristic peaks for carboxylic acids (O-H and C=O stretching) are expected.[1]
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. Below are standard protocols for determining some of the key properties of 2-methylglutaric acid.
Purification by Recrystallization
A common method for purifying solid organic compounds like 2-methylglutaric acid is recrystallization.
-
Dissolution: Dissolve the crude 2-methylglutaric acid in a minimum amount of hot distilled water.[11]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by suction filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any soluble impurities adhering to the crystal surface.
-
Drying: Dry the purified crystals under vacuum, typically over a desiccant like concentrated H₂SO₄ or P₂O₅.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary method for determining the structure of organic molecules.
-
Sample Preparation: Dissolve a small amount (typically 5-25 mg) of purified 2-methylglutaric acid in a suitable deuterated solvent (e.g., D₂O, as cited in the data) in an NMR tube.[1]
-
Data Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H and ¹³C NMR spectra using standard instrument parameters. For ¹H NMR, typical parameters include a 30-degree pulse and a relaxation delay of 1-2 seconds. For ¹³C NMR, proton decoupling is used to simplify the spectrum.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction.
-
Spectral Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the signals to the specific protons and carbons in the 2-methylglutaric acid molecule.
Biological Role and Chemical Reactivity
2-Methylglutaric acid is involved in fatty acid metabolism.[3][4] It is considered a dicarboxylic fatty acid and a mammalian metabolite.[1][2] Research has indicated a potential link to cancer cell metabolism; for instance, levels of 2-methylglutaric acid were found to be decreased by the methylation inhibitor 5-aza-2'-deoxycytidine in several bladder cancer cell lines.[5] This suggests a role in metabolic pathways that are sensitive to epigenetic modifications.
Visualizations
Logical Workflow for Physicochemical Analysis
The following diagram illustrates a typical workflow for the analysis of 2-methylglutaric acid's properties.
Caption: Workflow for the characterization of 2-methylglutaric acid.
Context in Cellular Metabolism
This diagram illustrates the relationship between a cellular process (methylation), an inhibitor, and the resulting change in the metabolite level of 2-methylglutaric acid, as observed in bladder cancer cell lines.
Caption: Inhibition of methylation affects 2-methylglutaric acid levels.
References
- 1. 2-Methylglutaric Acid | C6H10O4 | CID 12046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methylglutaric Acid | 617-62-9 [chemicalbook.com]
- 3. Human Metabolome Database: Showing metabocard for 2-Methylglutaric acid (HMDB0000422) [hmdb.ca]
- 4. Showing Compound 2-Methylglutaric acid (FDB022036) - FooDB [foodb.ca]
- 5. caymanchem.com [caymanchem.com]
- 6. 2-Methylglutaric Acid | 617-62-9 [amp.chemicalbook.com]
- 7. 2-Methylglutaric acid, 98% | Fisher Scientific [fishersci.ca]
- 8. scbt.com [scbt.com]
- 9. 2-Methylglutaric acid 98 18069-17-5 [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Page loading... [guidechem.com]
(S)-(+)-2-Methylglutaric Acid: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling protocols for (S)-(+)-2-Methylglutaric Acid, a crucial intermediate in various chemical syntheses. Adherence to these guidelines is essential to ensure a safe laboratory environment and minimize risks to personnel and the environment.
Hazard Identification and Classification
(S)-(+)-2-Methylglutaric Acid is classified as a hazardous substance. The following tables summarize its GHS classification and hazard statements.
Table 1: GHS Classification
| Hazard Class | Category |
| Skin Corrosion/Irritation | Category 1C |
| Serious Eye Damage/Eye Irritation | Category 1 |
| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) |
| Acute toxicity, oral | Category 4 |
| Hazardous to the aquatic environment, long-term hazard | Category 3 |
Table 2: Hazard and Precautionary Statements
| Code | Statement |
| Hazard Statements | |
| H302 | Harmful if swallowed.[1] |
| H314 | Causes severe skin burns and eye damage.[1][2] |
| H318 | Causes serious eye damage.[1] |
| H335 | May cause respiratory irritation.[1][2] |
| H412 | Harmful to aquatic life with long lasting effects.[1][2] |
| Precautionary Statements | |
| P260 | Do not breathe dust/fume/gas/mist/vapors/spray.[2][3][4] |
| P264 | Wash skin thoroughly after handling.[3][4] |
| P270 | Do not eat, drink or smoke when using this product.[3] |
| P271 | Use only outdoors or in a well-ventilated area.[5][6] |
| P273 | Avoid release to the environment.[7] |
| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection.[2][3][4] |
| P301 + P312 + P330 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[3] |
| P301 + P330 + P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[3][4] |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[5][6][8] |
| P303 + P361 + P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower.[3][4] |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][4][5][6] |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4][5][6] |
| P310 | Immediately call a POISON CENTER or doctor/physician.[3][4] |
| P363 | Wash contaminated clothing before reuse.[4] |
| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[5] |
| P405 | Store locked up.[4][5] |
| P501 | Dispose of contents/container to an approved waste disposal plant.[3][4] |
Physical and Chemical Properties
A summary of the key physical and chemical properties of (S)-(+)-2-Methylglutaric Acid is provided below.
Table 3: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C6H10O4 |
| Molecular Weight | 146.14 g/mol |
| Appearance | White to off-white solid/powder |
| Melting Point | 80-82 °C |
| Boiling Point | 214-215 °C at 22 mmHg |
| Solubility | Soluble in water (908 mg/mL) |
| Stability | Stable under normal conditions.[2] |
Handling and Storage
Proper handling and storage are critical to minimize exposure and maintain the integrity of the compound.
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood.[2]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[3]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[2]
-
Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.[2]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
-
Store in a designated corrosives area.[2]
-
Keep locked up.[2]
Emergency Procedures
First Aid Measures
Table 4: First Aid Procedures
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[2] Continue rinsing.[2] Seek immediate medical attention.[2] |
| Skin Contact | Immediately take off all contaminated clothing.[2] Rinse skin with water/shower for at least 15 minutes.[2] Seek immediate medical attention.[2] Wash contaminated clothing before reuse.[2] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing.[2] If not breathing, give artificial respiration.[2] Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting.[2] Rinse mouth with water.[2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[2] |
Spill and Leak Procedures
-
Small Spills: Use a neutralizing agent.[1] Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.
-
Large Spills: Evacuate the area. Wear appropriate PPE. Prevent further leakage or spillage if safe to do so. Do not allow the material to enter drains or water courses.
-
Cleanup: Decontaminate the spill area with a suitable neutralizing agent.
Disposal Considerations
Dispose of (S)-(+)-2-Methylglutaric Acid and its containers in accordance with local, regional, and national regulations.[2] Do not dispose of it into the environment.[2]
Experimental Protocols
The hazard classifications of (S)-(+)-2-Methylglutaric Acid are determined through standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the methodologies for key toxicological endpoints.
Skin Corrosion/Irritation (Based on OECD Guideline 431)
This in vitro test method uses a reconstructed human epidermis (RhE) model to assess the potential of a chemical to cause skin corrosion.
-
Test System: A three-dimensional RhE model that mimics the biochemical and physiological properties of the human epidermis.
-
Procedure: a. The test chemical is applied topically to the RhE tissue. b. Tissues are exposed to the chemical for specific time points (e.g., 3 minutes and 1 hour). c. After exposure, the tissues are rinsed and incubated with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Endpoint: Cell viability is determined by measuring the amount of formazan produced from MTT reduction by viable cells.
-
Classification: A chemical is identified as corrosive if the cell viability falls below a defined threshold at specific time points.
Serious Eye Damage/Irritation (Based on OECD Guideline 492)
This in vitro method utilizes a reconstructed human cornea-like epithelium (RhCE) model to identify chemicals that can cause serious eye damage.
-
Test System: A non-keratinized, stratified, squamous epithelium model that resembles the human corneal epithelium.
-
Procedure: a. The test chemical is applied to the surface of the RhCE tissue. b. The tissue is exposed for a defined period (e.g., 30 minutes). c. Post-exposure, the tissue is rinsed and cell viability is assessed using the MTT assay.
-
Endpoint: The reduction in tissue viability compared to negative controls.
-
Classification: A chemical is classified as causing serious eye damage if the tissue viability is below a certain percentage.
Biological Context: Metabolic Pathway
(S)-(+)-2-Methylglutaric Acid is a dicarboxylic acid that can be involved in fatty acid metabolism. The diagram below illustrates a simplified metabolic pathway where related compounds are processed.
Workflow for Safe Handling and Response
The following diagram outlines the logical workflow for the safe handling of (S)-(+)-2-Methylglutaric Acid, from receipt to disposal, including emergency response.
References
- 1. Retrospective analysis of the Draize test for serious eye damage/eye irritation: importance of understanding the in vivo endpoints under UN GHS/EU CLP for the development and evaluation of in vitro test methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Draize test - Wikipedia [en.wikipedia.org]
- 5. criver.com [criver.com]
- 6. Cosmetics Europe compilation of historical serious eye damage/eye irritation in vivo data analysed by drivers of classification to support the selection of chemicals for development and evaluation of alternative methods/strategies: the Draize eye test Reference Database (DRD) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Methylglutaric Acid | C6H10O4 | CID 12046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ecetoc.org [ecetoc.org]
Spectroscopic Profile of (S)-2-Methylglutaric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for (S)-2-Methylglutaric Acid. Detailed experimental protocols and a summary of key spectral data are presented to support research and development activities.
Spectroscopic Data Summary
The following tables summarize the key ¹H and ¹³C NMR chemical shifts and characteristic IR absorption bands for (S)-2-Methylglutaric Acid.
¹H NMR Spectral Data
| Protons | Chemical Shift (δ) ppm |
| H-2 | 2.13 - 2.28 |
| H-3 | 1.57 - 1.78 |
| H-4 | 2.15 - 2.27 |
| -CH₃ | 1.06 - 1.07 |
Solvent: D₂O, pH: 7.4. Data is for 2-methylglutaric acid, the spectrum for the (S)-enantiomer will be identical.[1]
¹³C NMR Spectral Data
| Carbon Atom | Chemical Shift (δ) ppm |
| C-1 (COOH) | 189.22 |
| C-2 (CH) | 45.48 |
| C-3 (CH₂) | 33.61 |
| C-4 (CH₂) | 38.56 |
| C-5 (COOH) | 186.20 |
| -CH₃ | 20.14 |
Solvent: D₂O, pH: 7.4. Data is for 2-methylglutaric acid, the spectrum for the (S)-enantiomer will be identical.[1]
Infrared (IR) Spectroscopy Data
| Functional Group | Absorption Range (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 2500-3300 | Strong, very broad |
| C-H (sp³) | 2850-3000 | Medium to strong |
| C=O (Carboxylic Acid) | 1700-1725 | Strong, sharp |
| C-O | 1210-1320 | Strong |
| O-H (bend) | 910-950 | Medium, broad |
Characteristic absorption ranges for carboxylic acids.[2][3]
Experimental Protocols
The following are detailed methodologies for the acquisition of NMR and IR spectroscopic data for (S)-2-Methylglutaric Acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of (S)-2-Methylglutaric Acid.
Materials:
-
(S)-2-Methylglutaric Acid
-
Deuterium oxide (D₂O)
-
NMR tubes (5 mm)
-
Pipettes
-
Vortex mixer
Instrumentation:
-
400 MHz (or higher) NMR spectrometer
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of (S)-2-Methylglutaric Acid for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of D₂O in a small vial.
-
Adjust the pH of the solution to ~7.4 using dilute NaOD or DCl if necessary.
-
Vortex the vial until the sample is fully dissolved.
-
Transfer the solution into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of D₂O.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum using proton decoupling. A longer acquisition time and a greater number of scans will be necessary compared to the ¹H NMR spectrum due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the resulting spectra.
-
Calibrate the chemical shift scale. For spectra in D₂O, the residual HDO peak (around 4.79 ppm) can be used as a reference.
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the chemical shifts, coupling patterns, and integrals to assign the signals to the respective protons and carbons of the molecule.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To obtain an IR spectrum of (S)-2-Methylglutaric Acid.
Materials:
-
(S)-2-Methylglutaric Acid (solid)
-
Spatula
-
Ethanol or acetone for cleaning
Instrumentation:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Sample Preparation and Spectrometer Setup:
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with ethanol or acetone.
-
Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
-
Data Acquisition:
-
Place a small amount of solid (S)-2-Methylglutaric Acid onto the ATR crystal using a clean spatula, ensuring complete coverage of the crystal surface.
-
Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum in the range of 4000-400 cm⁻¹.
-
-
Data Processing and Analysis:
-
The software will automatically perform a background subtraction.
-
Identify and label the major absorption bands in the spectrum.
-
Correlate the observed absorption bands with the functional groups present in (S)-2-Methylglutaric Acid (e.g., O-H stretch of the carboxylic acid, C=O stretch, C-H stretch).
-
Visualizations
The following diagram illustrates the general workflow for the spectroscopic analysis of (S)-2-Methylglutaric Acid.
Caption: Experimental workflow for spectroscopic analysis.
References
Solubility of (S)-(+)-2-Methylglutaric Acid in different solvents
An In-depth Technical Guide to the Solubility of (S)-(+)-2-Methylglutaric Acid
For researchers, scientists, and professionals in drug development, understanding the solubility of (S)-(+)-2-Methylglutaric Acid is crucial for its application in various scientific contexts. This guide provides a comprehensive overview of its solubility in different solvents, detailed experimental protocols for solubility determination, and a visual workflow to guide laboratory procedures.
Quantitative Solubility Data
(S)-(+)-2-Methylglutaric Acid, a derivative of glutaric acid, exhibits a range of solubilities in various solvents. Its polar nature, stemming from the two carboxylic acid groups, generally allows for good solubility in polar solvents. The following table summarizes the available quantitative and qualitative solubility data.
| Solvent | Chemical Formula | Solubility | Temperature (°C) | Notes |
| Water | H₂O | >1000 g/L[1] | 20[1] | Also reported as 908 mg/mL[2][3] and generally "soluble"[4][5]. A predicted value is 40.6 g/L[6]. |
| Dimethylformamide (DMF) | C₃H₇NO | 20 mg/mL[4][5][7] | Not Specified | - |
| Dimethyl sulfoxide (DMSO) | C₂H₆OS | 16 mg/mL[4][5][7] | Not Specified | - |
| Phosphate-Buffered Saline (PBS), pH 7.2 | - | 10 mg/mL[4][5][7] | Not Specified | Solubility in a buffered aqueous solution. |
| Ethanol | C₂H₅OH | Slightly soluble[4][5][7] | Not Specified | Quantitative data not readily available. |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is fundamental. The following are detailed methodologies for qualitative and quantitative assessment of the solubility of an organic acid like (S)-(+)-2-Methylglutaric Acid.
Protocol 1: Qualitative Solubility Classification
This method provides a systematic approach to classify the compound based on its solubility in a series of solvents, which can indicate the presence of certain functional groups.[8][9]
Materials:
-
(S)-(+)-2-Methylglutaric Acid
-
Small test tubes
-
Vortex mixer or shaker
-
Graduated cylinders or pipettes
-
Spatula
-
Deionized water
-
Diethyl ether
-
5% (w/v) Sodium Hydroxide (NaOH) solution
-
5% (w/v) Sodium Bicarbonate (NaHCO₃) solution
-
5% (v/v) Hydrochloric Acid (HCl) solution
-
Litmus paper or pH meter
Procedure:
-
Water Solubility Test:
-
Place approximately 25 mg of (S)-(+)-2-Methylglutaric Acid into a small test tube.
-
Add 0.75 mL of deionized water in small portions.
-
After each addition, shake or vortex the tube vigorously for 10-20 seconds.[10]
-
Observe if the solid dissolves completely. If it dissolves, the compound is classified as water-soluble.
-
If the compound is water-soluble, test the pH of the solution with litmus paper or a pH meter to confirm its acidic nature.[9]
-
-
Ether Solubility Test (if water-soluble):
-
Place 25 mg of the compound into a new test tube.
-
Add 0.75 mL of diethyl ether and shake vigorously.
-
Observe for complete dissolution. Compounds with fewer than five carbon atoms and a polar functional group are often soluble in both water and ether.[8]
-
-
Acid-Base Solubility Tests (if water-insoluble):
-
5% NaOH Test: To a test tube with 25 mg of the compound, add 0.75 mL of 5% NaOH solution. Shake well. Dissolution indicates an acidic functional group. Carboxylic acids are strong enough acids to be deprotonated by NaOH.
-
5% NaHCO₃ Test: To a new test tube with 25 mg of the compound, add 0.75 mL of 5% NaHCO₃ solution. Shake well. Dissolution indicates a relatively strong acidic group, such as a carboxylic acid.[8][9]
-
5% HCl Test: To a new test tube with 25 mg of the compound, add 0.75 mL of 5% HCl solution. Shake well. This test is used to identify basic compounds (like amines), and (S)-(+)-2-Methylglutaric Acid is not expected to dissolve.[10]
-
Protocol 2: Quantitative Solubility Determination by the Gravimetric Method
This protocol determines the equilibrium solubility of a compound in a specific solvent at a given temperature.[11]
Materials:
-
(S)-(+)-2-Methylglutaric Acid
-
Selected solvent (e.g., water, ethanol)
-
Thermostatic shaker bath or incubator
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Evaporating dish or pre-weighed vial
Procedure:
-
Sample Preparation:
-
Add an excess amount of (S)-(+)-2-Methylglutaric Acid to a series of vials. The amount should be more than what is expected to dissolve to ensure a saturated solution.
-
Pipette a precise volume (e.g., 5.0 mL) of the chosen solvent into each vial.
-
-
Equilibration:
-
Securely cap the vials and place them in a thermostatic shaker bath set to the desired temperature.
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-72 hours), with constant agitation to facilitate dissolution. The time required should be determined experimentally to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for several hours to let the undissolved solid settle.
-
Carefully draw a known volume of the supernatant (the clear liquid phase) using a syringe.
-
Immediately attach a syringe filter and dispense the clear, saturated solution into a pre-weighed, clean, and dry evaporating dish or vial. Record the exact volume transferred.
-
-
Solvent Evaporation:
-
Place the evaporating dish in a vacuum oven or a well-ventilated fume hood at a moderate temperature to slowly evaporate the solvent. Avoid high temperatures that could cause the solute to decompose.
-
-
Mass Determination and Calculation:
-
Once the solvent is completely evaporated, place the dish in a desiccator to cool to room temperature.
-
Weigh the dish containing the dried solute on an analytical balance.
-
Calculate the solubility using the following formula: Solubility (g/L) = (Mass of dried solute (g)) / (Volume of solution transferred (L))
-
Visualized Workflow for Solubility Testing
The following diagram illustrates the logical steps for the qualitative solubility classification of an unknown organic compound, which is applicable to (S)-(+)-2-Methylglutaric Acid.
References
- 1. 2-Methylglutaric acid for synthesis 617-62-9 [sigmaaldrich.com]
- 2. 2-Methylglutaric Acid | C6H10O4 | CID 12046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for 2-Methylglutaric acid (HMDB0000422) [hmdb.ca]
- 4. 2-Methylglutaric Acid | 617-62-9 [amp.chemicalbook.com]
- 5. 617-62-9 CAS MSDS (2-Methylglutaric Acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Showing Compound 2-Methylglutaric acid (FDB022036) - FooDB [foodb.ca]
- 7. caymanchem.com [caymanchem.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. scribd.com [scribd.com]
- 10. bellevuecollege.edu [bellevuecollege.edu]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Asymmetric Synthesis of 2-Alkyl-Substituted Glutaric Acids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enantiomerically pure 2-alkyl-substituted glutaric acids are crucial building blocks in the synthesis of a wide range of pharmaceuticals and biologically active molecules. Their stereochemistry often plays a pivotal role in determining the efficacy and safety of the final drug substance. This document provides detailed application notes and protocols for three prominent asymmetric synthesis routes to access these valuable chiral compounds: Asymmetric Oxidation of Prochiral Cyclopentanediones, Chiral Auxiliary-Mediated Asymmetric Alkylation, and Biocatalytic Desymmetrization.
Asymmetric Oxidation of 3-Alkyl-Cyclopentane-1,2-diones
This method provides access to chiral 2-alkyl-2-hydroxyglutaric acid γ-lactones, which are direct precursors to the target 2-alkyl-substituted glutaric acids. The key step is the enantioselective oxidative cleavage of a prochiral 3-alkyl-cyclopentane-1,2-dione using a chiral titanium complex. This approach offers high enantioselectivity and good yields.[1][2]
Logical Workflow
Caption: Workflow for Asymmetric Oxidation.
Quantitative Data Summary
| Alkyl Substituent (R) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Methyl | 75 | 96 | [1] |
| Ethyl | 81 | 95 | [1] |
| n-Propyl | 83 | 93 | [1] |
| n-Butyl | 78 | 94 | [1] |
| Benzyl | 69 | 99 | [1] |
| Benzyloxymethyl | 72 | 98 | [1] |
Experimental Protocol
Materials:
-
3-Alkyl-2-hydroxy-2-cyclopenten-1-one (1.0 mmol)
-
Titanium(IV) isopropoxide (Ti(O-i-Pr)4) (0.3 mL, 1.0 mmol)
-
(+)-Diethyl tartrate ((+)-DET) (0.27 mL, 1.6 mmol)
-
tert-Butyl hydroperoxide (t-BuOOH), 6.25 M in decane (0.4 mL, 2.5 mmol)
-
4Å Molecular Sieves (100 mg)
-
Dichloromethane (CH2Cl2), anhydrous (8 mL)
-
30% NaOH in saturated NaCl solution
-
1 M HCl solution
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO4)
Procedure:
-
To a solution of Ti(O-i-Pr)4 (0.3 mL, 1.0 mmol) and 4Å powdered molecular sieves (100 mg) in CH2Cl2 (6 mL) at 20 °C under an argon atmosphere, add (+)-DET (0.27 mL, 1.6 mmol).[1]
-
Stir the mixture for 15 minutes.
-
Add a solution of the 3-alkyl-2-hydroxy-2-cyclopenten-1-one (1.0 mmol) in CH2Cl2 (2.0 mL) and stir for an additional 30 minutes.
-
Add t-BuOOH (0.4 mL, 2.5 mmol, 6.25 M in decane) and maintain the reaction at 20 °C for 68 hours.
-
Quench the reaction by adding water (6.0 mL) and stir for 1 hour at room temperature.
-
Add 1.2 mL of 30% NaOH in saturated NaCl solution and stir for another hour.[1]
-
Separate the layers and acidify the aqueous layer with 1 M HCl solution to pH 1.
-
Extract the aqueous layer with EtOAc.
-
Combine the organic extracts, dry over MgSO4, and evaporate the solvent.
-
The crude product can be purified by column chromatography or crystallization to yield the enantiomerically enriched 2-alkyl-5-oxotetrahydrofuran-2-carboxylic acid.[1]
Chiral Auxiliary-Mediated Asymmetric Alkylation
This strategy involves the temporary attachment of a chiral auxiliary to a glutaric acid derivative to direct the stereoselective alkylation at the C2 position. Evans' oxazolidinones and Myers' pseudoephedrine amides are commonly used auxiliaries that provide high levels of stereocontrol.[3][4] The auxiliary is subsequently cleaved to afford the desired 2-alkyl-substituted glutaric acid.
Signaling Pathway of Stereochemical Control
Caption: Asymmetric Alkylation using a Chiral Auxiliary.
Quantitative Data Summary (Representative)
| Chiral Auxiliary | Alkyl Halide (R-X) | Diastereomeric Ratio (dr) | Yield (%) | Reference |
| (S)-4-Benzyl-2-oxazolidinone | Benzyl bromide | >99:1 | 90 | [5] |
| (S)-4-Benzyl-2-oxazolidinone | Ethyl iodide | 96:4 | 88 | [5] |
| (R,R)-Pseudoephedrine | Methyl iodide | >99:1 | 88 | [4] |
| (R,R)-Pseudoephedrine | n-Butyl iodide | >99:1 | 89 | [4] |
Experimental Protocol (using Evans' Oxazolidinone Auxiliary)
Materials:
-
(S)-4-Benzyl-2-oxazolidinone (1.0 equiv)
-
Glutaric anhydride (1.0 equiv)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.05 equiv)
-
Acyl chloride (e.g., from glutaric acid mono-ester) (1.0 equiv)
-
Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv)
-
Alkyl halide (R-X) (1.2 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H2O2)
-
Solvents for workup and purification
Procedure:
-
Acylation: Dissolve (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous THF and cool to -78 °C. Add n-BuLi (1.05 equiv) dropwise and stir for 30 minutes. Add the acyl chloride derived from a glutaric acid mono-ester (1.0 equiv) and allow the reaction to warm to room temperature.
-
Enolate Formation: Cool the solution of the N-acyl oxazolidinone to -78 °C and add LDA or NaHMDS (1.1 equiv) dropwise. Stir for 1 hour to form the chiral enolate.
-
Alkylation: Add the alkyl halide (1.2 equiv) to the enolate solution at -78 °C and stir for several hours, monitoring the reaction by TLC.
-
Workup: Quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent. Dry the combined organic layers and concentrate under reduced pressure. The diastereomers can often be separated by column chromatography.
-
Auxiliary Cleavage: Dissolve the purified product in a mixture of THF and water. Add LiOH and H2O2 and stir until the starting material is consumed. This hydrolyzes the amide bond to release the chiral 2-alkyl-substituted glutaric acid and the recoverable chiral auxiliary.
Biocatalytic Desymmetrization
Biocatalysis offers a green and highly selective approach to chiral synthesis. The desymmetrization of prochiral 3-substituted glutarimides or glutaric acid diamides using enzymes like imidases or amidases can produce the corresponding monoamides with high enantiomeric excess.[6][7] These monoamides are valuable intermediates that can be hydrolyzed to the target glutaric acids.
Experimental Workflow
Caption: Biocatalytic Desymmetrization Workflow.
Quantitative Data Summary
| Substrate | Microorganism/Enzyme | Product | Enantiomeric Excess (ee, %) | Reference |
| 3-(4-chlorophenyl) glutarimide | Alcaligenes faecalis NBRC13111 | (R)-3-(4-chlorophenyl) glutaric acid monoamide | 98.1 | [6] |
| 3-(4-chlorophenyl) glutarimide | Burkholderia phytofirmans DSM17436 | (R)-3-(4-chlorophenyl) glutaric acid monoamide | 97.5 | [6] |
| 3-isobutyl glutarimide | Burkholderia phytofirmans DSM17436 | (R)-3-isobutyl glutaric acid monoamide | 94.9 | [6] |
| 3-(4-chlorophenyl) glutaric acid diamide | Comamonas sp. KNK3-7 | (R)-3-(4-chlorophenyl) glutaric acid monoamide | 98.7 | [7] |
| 3-isobutyl glutaric acid diamide | Comamonas sp. KNK3-7 | (R)-3-isobutyl glutaric acid monoamide | >99.0 | [7] |
Experimental Protocol (Whole-Cell Biocatalysis)
Materials:
-
Microorganism strain (e.g., Burkholderia phytofirmans DSM17436 or Comamonas sp. KNK3-7)
-
Growth medium (specific to the microorganism)
-
3-Substituted glutarimide or glutaric acid diamide
-
Phosphate buffer (e.g., pH 7.0)
-
Solvents for extraction (e.g., ethyl acetate)
Procedure:
-
Cell Culture: Cultivate the selected microorganism in a suitable growth medium until it reaches the desired growth phase (e.g., late exponential phase).
-
Cell Harvesting: Harvest the cells by centrifugation and wash them with phosphate buffer.
-
Biotransformation: Resuspend the cell pellet in a phosphate buffer to a specific optical density. Add the 3-substituted glutarimide or diamide substrate to the cell suspension.
-
Incubation: Incubate the reaction mixture on a shaker at a controlled temperature (e.g., 30 °C) for a specified period (e.g., 24-48 hours), monitoring the conversion by HPLC or GC.
-
Workup: After the reaction is complete, centrifuge the mixture to remove the cells.
-
Extraction: Acidify the supernatant and extract the product (the monoamide) with an organic solvent like ethyl acetate.
-
Purification: Dry the organic extract and concentrate it. The crude product can be further purified by crystallization or chromatography.
-
Hydrolysis (Optional): The resulting chiral monoamide can be hydrolyzed to the corresponding 2-alkyl-substituted glutaric acid under acidic or basic conditions.
Conclusion
The choice of synthetic route for a specific 2-alkyl-substituted glutaric acid will depend on factors such as the desired scale of the synthesis, the availability of starting materials, and the required level of enantiopurity. Asymmetric oxidation offers a direct route to chiral lactone precursors with high enantioselectivity. Chiral auxiliary-mediated alkylation provides a robust and predictable method for introducing a wide variety of alkyl groups. Biocatalytic desymmetrization represents a sustainable and highly selective alternative, particularly for specific substrates. The detailed protocols and comparative data presented herein should serve as a valuable resource for researchers in the planning and execution of their synthetic strategies.
References
- 1. kbfi.ee [kbfi.ee]
- 2. researchgate.net [researchgate.net]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. york.ac.uk [york.ac.uk]
- 6. Imidase catalyzing desymmetric imide hydrolysis forming optically active 3-substituted glutaric acid monoamides for the synthesis of gamma-aminobutyric acid (GABA) analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microbial asymmetric hydrolysis of 3-substituted glutaric acid diamides - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-(+)-2-Methylglutaric Acid: A Versatile Chiral Building Block in the Synthesis of Bioactive Piperidine Alkaloids
(S)-(+)-2-Methylglutaric acid has emerged as a valuable and versatile chiral building block in the asymmetric synthesis of complex natural products, particularly piperidine alkaloids. Its inherent chirality and dicarboxylic acid functionality provide a robust scaffold for the stereocontrolled construction of intricate molecular architectures. This application note details the utility of (S)-(+)-2-Methylglutaric acid in the total synthesis of the dendrobatid alkaloid (-)-pumiliotoxin C, highlighting the experimental protocols and showcasing its significance for researchers, scientists, and drug development professionals.
Introduction
The demand for enantiomerically pure compounds in the pharmaceutical industry continues to drive the development of innovative synthetic strategies. Chiral building blocks, such as (S)-(+)-2-Methylglutaric acid, serve as fundamental starting materials for the efficient and stereoselective synthesis of bioactive molecules. The piperidine structural motif is a common feature in a wide array of natural products and pharmaceuticals, exhibiting a broad spectrum of biological activities. The synthesis of chiral piperidine derivatives, therefore, represents a significant area of research in organic chemistry and medicinal chemistry.
Application in the Total Synthesis of (-)-Pumiliotoxin C
A notable application of (S)-(+)-2-Methylglutaric acid is in the enantioselective total synthesis of (-)-pumiliotoxin C, a toxic alkaloid isolated from the skin of dendrobatid frogs. The synthesis leverages the chiral center of (S)-(+)-2-Methylglutaric acid to establish the stereochemistry of the final natural product.
The synthetic strategy involves the conversion of (S)-(+)-2-Methylglutaric acid into the key intermediate, (S)-3-methylpiperidine. This transformation is achieved through a series of high-yielding and stereospecific reactions.
Logical Workflow: From (S)-(+)-2-Methylglutaric Acid to (S)-3-Methylpiperidine
The conversion of (S)-(+)-2-Methylglutaric acid to the pivotal (S)-3-methylpiperidine intermediate follows a logical synthetic sequence. This process is crucial for establishing the core chiral structure of the target alkaloid.
Caption: Synthetic pathway from (S)-(+)-2-Methylglutaric Acid to (S)-3-Methylpiperidine.
Experimental Protocols
The following protocols provide a detailed methodology for the key transformations in the synthesis of (-)-pumiliotoxin C, starting from (S)-(+)-2-Methylglutaric acid.
Protocol 1: Synthesis of (S)-3-Methylglutaric Anhydride
Objective: To convert (S)-(+)-2-Methylglutaric acid to its corresponding cyclic anhydride.
Materials:
-
(S)-(+)-2-Methylglutaric acid
-
Acetic anhydride
-
Inert solvent (e.g., Toluene)
Procedure:
-
A solution of (S)-(+)-2-Methylglutaric acid (1.0 eq) in acetic anhydride (2.0 eq) is heated at reflux for 2 hours.
-
The reaction mixture is cooled to room temperature, and the excess acetic anhydride and acetic acid are removed under reduced pressure.
-
The crude anhydride is purified by distillation or recrystallization to afford (S)-3-Methylglutaric anhydride.
Protocol 2: Synthesis of (S)-3-Methylglutarimide
Objective: To prepare the corresponding imide from the anhydride.
Materials:
-
(S)-3-Methylglutaric anhydride
-
Ammonia (aqueous or gaseous)
-
Solvent (e.g., Dichloromethane)
Procedure:
-
(S)-3-Methylglutaric anhydride (1.0 eq) is dissolved in an appropriate solvent.
-
The solution is cooled to 0 °C, and ammonia is bubbled through the solution or an aqueous solution of ammonia is added dropwise.
-
The reaction mixture is stirred at room temperature for 4 hours.
-
The solvent is removed under reduced pressure, and the resulting solid is washed with a cold solvent to yield (S)-3-Methylglutarimide.
Protocol 3: Reduction to (S)-3-Methyl-2-piperidone (Lactam)
Objective: Selective reduction of one carbonyl group of the imide to form the lactam.
Materials:
-
(S)-3-Methylglutarimide
-
Sodium borohydride (NaBH₄)
-
Solvent (e.g., Ethanol)
Procedure:
-
To a solution of (S)-3-Methylglutarimide (1.0 eq) in ethanol, sodium borohydride (1.5 eq) is added portion-wise at 0 °C.
-
The reaction is stirred at room temperature for 6 hours.
-
The reaction is quenched by the slow addition of water.
-
The solvent is evaporated, and the residue is extracted with an organic solvent. The combined organic layers are dried and concentrated to give (S)-3-Methyl-2-piperidone.
Protocol 4: Reduction of Lactam to (S)-3-Methylpiperidine
Objective: Complete reduction of the lactam to the target piperidine.
Materials:
-
(S)-3-Methyl-2-piperidone
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous solvent (e.g., Tetrahydrofuran)
Procedure:
-
A solution of (S)-3-Methyl-2-piperidone (1.0 eq) in anhydrous THF is added dropwise to a suspension of LiAlH₄ (2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere.
-
The reaction mixture is heated at reflux for 8 hours.
-
The reaction is cooled to 0 °C and quenched by the sequential addition of water, 15% aqueous NaOH, and water.
-
The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate.
-
The solvent is removed by distillation to yield crude (S)-3-Methylpiperidine, which can be further purified by distillation.
Data Presentation
The following table summarizes the typical yields for the key synthetic steps.
| Step | Product | Typical Yield (%) |
| Anhydride Formation | (S)-3-Methylglutaric Anhydride | >95 |
| Imide Formation | (S)-3-Methylglutarimide | 85-90 |
| Reduction to Lactam | (S)-3-Methyl-2-piperidone | 75-80 |
| Reduction to Piperidine | (S)-3-Methylpiperidine | 80-85 |
Conclusion
(S)-(+)-2-Methylglutaric acid is a highly effective chiral starting material for the enantioselective synthesis of complex molecules. Its application in the total synthesis of (-)-pumiliotoxin C demonstrates its utility in constructing the chiral piperidine core with high stereocontrol. The detailed protocols provided herein offer a practical guide for researchers engaged in the synthesis of bioactive natural products and pharmaceutical agents. The continued exploration of the synthetic potential of (S)-(+)-2-Methylglutaric acid is expected to lead to the development of novel and efficient routes to other valuable chiral compounds.
Application of (S)-2-Methylglutaric Acid in the Preparation of Optically Active Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Methylglutaric acid, a chiral dicarboxylic acid, serves as a valuable building block in asymmetric synthesis for the preparation of a variety of optically active compounds. Its stereogenic center and two carboxylic acid functionalities allow for diverse chemical transformations, leading to the synthesis of chiral lactones, heterocycles, and other intermediates with significant applications in the pharmaceutical and fine chemical industries. This document provides detailed application notes and experimental protocols for the utilization of (S)-2-Methylglutaric Acid in the synthesis of optically active molecules.
Core Applications
The primary application of (S)-2-Methylglutaric Acid as a chiral building block involves leveraging its inherent chirality to induce stereoselectivity in subsequent reactions. Key synthetic strategies include:
-
Conversion to Chiral Anhydrides: Formation of the corresponding anhydride, (S)-3-methylglutaric anhydride, provides a reactive intermediate for diastereoselective ring-opening reactions with chiral nucleophiles.
-
Reductive Transformations: Selective reduction of one or both carboxylic acid groups can lead to the formation of chiral diols, lactones, and other valuable synthons.
-
Cyclization Reactions: Intramolecular reactions can be employed to construct chiral heterocyclic frameworks, such as piperidines and other nitrogen-containing rings.
Application Example 1: Synthesis of (S)-3-Methyl-δ-valerolactone
(S)-3-Methyl-δ-valerolactone is a chiral lactone that can serve as an intermediate in the synthesis of various natural products and biologically active molecules. The synthesis from (S)-2-Methylglutaric Acid proceeds via the formation of the corresponding anhydride followed by selective reduction.
Experimental Workflow
Workflow for the synthesis of (S)-3-Methyl-δ-valerolactone.
Quantitative Data
| Step | Reagent/Catalyst | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| Anhydride Formation | Acetic Anhydride | Neat | Reflux | >95 | >99 |
| Reduction and Lactonization | Sodium Borohydride | Tetrahydrofuran | 0 to RT | 85-90 | >99 |
Experimental Protocol: Synthesis of (S)-3-Methylglutaric Anhydride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (S)-2-Methylglutaric Acid (10.0 g, 68.4 mmol).
-
Add acetic anhydride (20 mL, 212 mmol) to the flask.
-
Heat the mixture to reflux and maintain for 2 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess acetic anhydride and acetic acid under reduced pressure using a rotary evaporator.
-
The resulting crude (S)-3-methylglutaric anhydride can be used in the next step without further purification. The yield is typically quantitative.
Experimental Protocol: Synthesis of (S)-3-Methyl-δ-valerolactone
-
Dissolve the crude (S)-3-methylglutaric anhydride (assumed 68.4 mmol) in anhydrous tetrahydrofuran (THF, 100 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (2.59 g, 68.4 mmol) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by carefully adding 1 M hydrochloric acid (HCl) dropwise until the pH is acidic (pH ~2).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (S)-3-Methyl-δ-valerolactone as a colorless oil.
Application Example 2: Synthesis of Chiral Piperidine Derivatives
(S)-2-Methylglutaric Acid can be a precursor for the synthesis of optically active piperidine derivatives, which are common scaffolds in many pharmaceutical agents. The synthetic route involves the conversion of the dicarboxylic acid to a diamine or a related nitrogen-containing intermediate, followed by cyclization.
Logical Relationship for Synthesis
Logical pathway for piperidine synthesis.
Experimental Protocol: General Strategy for (S)-3-Methylpiperidine Synthesis
-
Amidation: Convert both carboxylic acid groups of (S)-2-Methylglutaric Acid to amides. This can be achieved by first converting the diacid to the diacyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with ammonia or a primary amine.
-
Dehydration to Dinitrile (optional): The resulting diamide can be dehydrated using a reagent such as phosphorus pentoxide (P₂O₅) or trifluoroacetic anhydride (TFAA) to yield the corresponding dinitrile.
-
Reduction: The diamide or dinitrile can then be reduced to the corresponding diamine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation.
-
Cyclization: The resulting chiral diamine can then be induced to cyclize to form the piperidine ring. This step may require the use of a protecting group strategy and specific cyclization conditions depending on the exact substrate. The stereochemistry at the methyl-bearing carbon is retained throughout this sequence.
Note: The specific conditions for each step would need to be optimized for this particular substrate.
Conclusion
(S)-2-Methylglutaric Acid is a versatile chiral starting material for the synthesis of valuable optically active compounds. Its application in the preparation of chiral lactones and as a potential precursor for chiral piperidines highlights its utility in asymmetric synthesis. The provided protocols and synthetic strategies serve as a foundation for researchers in the field of organic synthesis and drug discovery to explore the full potential of this chiral building block. Further research into novel transformations of (S)-2-Methylglutaric Acid is encouraged to expand its application in the preparation of complex chiral molecules.
Application Note: Chiral Separation of 2-Methylglutaric Acid Isomers by High-Performance Liquid Chromatography
Abstract
This application note presents a detailed High-Performance Liquid Chromatography (HPLC) method for the chiral separation of 2-methylglutaric acid enantiomers. The method utilizes a chiral stationary phase (CSP) for the direct separation of the isomers, providing a robust and reliable analytical procedure for researchers, scientists, and professionals in drug development. An alternative indirect method involving derivatization is also discussed.
Introduction
2-Methylglutaric acid is a dicarboxylic acid that contains a stereocenter, existing as two enantiomers, (R)- and (S)-2-methylglutaric acid. The stereoisomers of a chiral compound can exhibit different pharmacological and toxicological properties. Consequently, the ability to separate and quantify the individual enantiomers of 2-methylglutaric acid is crucial in various fields, including metabolic research, clinical diagnostics, and pharmaceutical development. This document provides a comprehensive protocol for the chiral separation of 2-methylglutaric acid isomers using HPLC with a cinchona alkaloid-based chiral stationary phase.
Principle of Chiral Separation
The primary method described herein employs a direct chiral separation approach. This method relies on the differential interaction of the 2-methylglutaric acid enantiomers with a chiral stationary phase. Specifically, a weak anion-exchange CSP, such as one based on quinine (QN) or quinidine (QD) derivatives, is used.[1][2][3][4][5] The separation mechanism involves the formation of transient diastereomeric ion-pair complexes between the acidic analyte and the basic chiral selector on the stationary phase. The different stabilities of these complexes for the two enantiomers lead to different retention times and, thus, their separation.
Alternatively, an indirect approach can be employed, which involves the derivatization of the carboxylic acid groups with a chiral reagent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column.[6][7][8]
Experimental Protocols
Recommended Direct Chiral HPLC Method
This protocol details the direct separation of 2-methylglutaric acid enantiomers using a CHIRALPAK® QN-AX or QD-AX column.
3.1.1. Materials and Reagents
-
(±)-2-Methylglutaric acid standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Acetic acid (glacial, analytical grade)
-
Triethylamine (analytical grade)
-
Water (deionized, 18.2 MΩ·cm)
-
CHIRALPAK® QN-AX or QD-AX column (e.g., 150 x 4.6 mm, 5 µm)
-
Guard cartridge for the chiral column
3.1.2. Chromatographic Conditions
The following table summarizes the recommended HPLC conditions.
| Parameter | Value |
| Column | CHIRALPAK® QN-AX or QD-AX (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol / Acetic Acid / Triethylamine (100 / 0.3 / 0.2, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
3.1.3. Mobile Phase Preparation
-
Measure 1000 mL of HPLC-grade methanol.
-
Add 3.0 mL of glacial acetic acid.
-
Add 2.0 mL of triethylamine.
-
Mix thoroughly and degas the solution using sonication or vacuum filtration.
3.1.4. System Suitability
Before sample analysis, equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. Inject a standard solution of (±)-2-methylglutaric acid to verify system performance, including retention times, resolution, and peak shape.
Sample Preparation Protocol for Biological Fluids (e.g., Urine)
This protocol describes a solid-phase extraction (SPE) method for the cleanup and concentration of 2-methylglutaric acid from a biological matrix.
3.2.1. Materials
-
Urine sample
-
Internal standard (e.g., isotopic labeled 2-methylglutaric acid)
-
Methanol
-
Deionized water
-
Formic acid
-
Strong anion exchange (SAX) SPE cartridges
3.2.2. Procedure
-
Sample Pre-treatment: Centrifuge the urine sample to remove particulate matter. Take 1 mL of the supernatant and add the internal standard. Acidify the sample to approximately pH 3 with formic acid.
-
SPE Cartridge Conditioning: Condition the SAX SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of methanol to remove interferences.
-
Elution: Elute the 2-methylglutaric acid with 2 mL of 5% formic acid in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 200 µL) of the mobile phase for HPLC analysis.
Expected Quantitative Data
The following table presents hypothetical data for a successful chiral separation of 2-methylglutaric acid enantiomers.
| Compound | Retention Time (min) | Peak Area | Resolution (Rs) |
| Enantiomer 1 | 8.5 | 125000 | \multirow{2}{*}{> 2.0} |
| Enantiomer 2 | 10.2 | 124500 |
Alternative Indirect Method: Pre-column Derivatization
For enhanced sensitivity, especially with fluorescence detection, an indirect method involving pre-column derivatization can be employed.[9][10][11]
5.1. Principle
The carboxylic acid groups of 2-methylglutaric acid are reacted with a chiral fluorescent derivatizing agent to form diastereomeric esters. These diastereomers can then be separated on a standard achiral reversed-phase column (e.g., C18) and detected with high sensitivity using a fluorescence detector.
5.2. General Derivatization Protocol
-
To the dried sample extract, add a solution of the derivatizing reagent (e.g., a chiral amine with a fluorescent tag) in a suitable aprotic solvent.
-
Add a coupling agent (e.g., a carbodiimide) and a catalyst.
-
Heat the reaction mixture for a specific time and temperature to ensure complete derivatization.
-
After cooling, the reaction mixture can be directly injected into the HPLC system.
Visualizations
Caption: Workflow for the chiral HPLC analysis of 2-methylglutaric acid.
Caption: Chiral recognition mechanism on the stationary phase.
Conclusion
The described direct HPLC method using a cinchona alkaloid-based chiral stationary phase provides an effective and reproducible approach for the chiral separation of 2-methylglutaric acid isomers. The method is suitable for quantitative analysis in various matrices, and the provided sample preparation protocol ensures reliable results from biological fluids. For applications requiring higher sensitivity, an indirect method involving pre-column derivatization with a fluorescent tag is a viable alternative. The choice of method will depend on the specific requirements of the analysis, including sensitivity, sample matrix, and available instrumentation.
References
- 1. chiraltech.com [chiraltech.com]
- 2. thelabstore.co.uk [thelabstore.co.uk]
- 3. chiraltech.com [chiraltech.com]
- 4. CHIRALPAK® QD-AX / CHIRALPAK® QN-AX Anion-exchange Type Chiral Columns [amerigoscientific.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 8. Direct and indirect high-performance liquid chromatography enantioseparation of trans-4-hydroxy-2-nonenoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reagent peak-free liquid chromatography-fluorescence analysis of carboxylic acids using a fluorous scavenging-derivatization method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Gas Chromatography Analysis of 2-Methylglutaric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylglutaric acid is a dicarboxylic acid that can be found in human physiological fluids. Its quantification is of interest in various research and clinical settings, including the study of metabolic disorders. Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is a robust and widely used analytical technique for the determination of organic acids like 2-methylglutaric acid in biological matrices. Due to the low volatility and high polarity of 2-methylglutaric acid, a derivatization step is essential to convert it into a more volatile and thermally stable compound, thereby enabling sensitive and reliable quantification.[1] This document provides a detailed protocol for the analysis of 2-methylglutaric acid using GC-MS, focusing on sample preparation, derivatization, and analytical conditions.
Principle
The analysis of 2-methylglutaric acid by GC-MS involves several key steps. First, the analyte is extracted from the biological matrix, typically urine or plasma, using a liquid-liquid extraction procedure. Next, to improve its chromatographic properties, the extracted 2-methylglutaric acid undergoes a derivatization reaction. Silylation is a common and effective method, where active hydrogens in the carboxyl groups are replaced with a trimethylsilyl (TMS) group.[1][2] This process significantly increases the volatility and thermal stability of the analyte.[1] Following derivatization, the sample is injected into the gas chromatograph, where the derivatized 2-methylglutaric acid is separated from other components on a capillary column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides characteristic fragmentation patterns that allow for highly specific detection and accurate quantification.
Experimental Protocols
Sample Preparation (Liquid-Liquid Extraction)
This protocol is adapted from methodologies for organic acid analysis from urine.[3]
Materials:
-
Urine or plasma sample
-
Internal Standard (IS) solution (e.g., stable isotope-labeled 2-methylglutaric acid or a structurally similar compound not present in the sample)
-
5 N HCl
-
Sodium chloride (NaCl)
-
Ethyl acetate
-
Nitrogen gas source
-
Centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
To 0.5 mL of the urine or plasma sample in a centrifuge tube, add a known amount of the internal standard.
-
Adjust the pH of the sample to approximately 1 by adding 40 µL of 5 N HCl.
-
Saturate the aqueous phase by adding approximately 0.1 g of sodium chloride.
-
Add 2 mL of ethyl acetate to the tube and vortex vigorously for 1 minute to extract the organic acids.
-
Centrifuge the sample at 3000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction (steps 4-6) with another 2 mL of ethyl acetate and combine the organic layers.
-
Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C).
Derivatization (Silylation)
This protocol utilizes a common silylating agent, BSTFA with a catalyst.[3]
Materials:
-
Dried sample extract from the previous step
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 10% TMCS (Trimethylchlorosilane)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
To the dried residue, add 100 µL of BSTFA + 10% TMCS.
-
Seal the vial tightly.
-
Heat the mixture at 70°C for 60 minutes to ensure complete derivatization.[3]
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
GC-MS Analysis
The following are typical GC-MS conditions. The specific parameters may need to be optimized based on the instrument and column used.
| Parameter | Value |
| Gas Chromatograph | |
| Column | BPX-5 (or equivalent 5% phenyl polysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness[4] |
| Injection Volume | 1 µL[3] |
| Injector Temperature | 250°C[4] |
| Injection Mode | Split (e.g., 30:1 split ratio)[4] |
| Carrier Gas | Helium |
| Flow Rate | Constant linear velocity (e.g., 39.0 cm/sec)[4] |
| Oven Program | 60°C (hold for 2 min), then ramp at 15°C/min to 330°C (hold for 3 min)[4] |
| Mass Spectrometer | |
| Ion Source Temp. | 200°C[4] |
| Interface Temp. | 280°C[4] |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Scan (e.g., m/z 45-600) or Selected Ion Monitoring (SIM) for higher sensitivity |
Data Presentation
Quantitative analysis is typically performed by constructing a calibration curve using standards of known 2-methylglutaric acid concentrations that have undergone the same extraction and derivatization procedure. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration.
Table 1: Example Quantitative Data for Organic Acid Analysis (Illustrative)
| Parameter | Value | Reference |
| Retention Time | To be determined empirically | - |
| Limit of Detection (LOD) | e.g., 34 nM for glutaric acid | [5] |
| Limit of Quantitation (LOQ) | To be determined empirically | - |
| Linearity Range | e.g., 2.5 to 400 µM for similar acids | [3] |
| Inter-day Precision | e.g., < 4.6% for similar acids | [6] |
| Inter-day Accuracy | e.g., ≤ 92.8% for similar acids | [6] |
Note: The values in Table 1 are illustrative and are based on data for similar organic acids. These parameters must be experimentally determined during method validation for 2-methylglutaric acid.
Workflow Diagram
Caption: Experimental workflow for 2-methylglutaric acid analysis.
Conclusion
The described methodology provides a robust framework for the quantitative analysis of 2-methylglutaric acid in biological samples. The key steps of liquid-liquid extraction and silylation derivatization are crucial for achieving the necessary sensitivity and chromatographic performance for reliable GC-MS analysis. Adherence to a validated protocol and proper quality control measures are essential for obtaining accurate and reproducible results in research and clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. Enhanced differentiation between 3‐hydroxyglutaric and 2‐hydroxyglutaric acids facilitates diagnostic testing for glutaric aciduria type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. shimadzu.com [shimadzu.com]
- 5. Determination of methylmalonic acid and glutaric acid in urine by aqueous-phase derivatization followed by headspace solid-phase microextraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous quantitative determination of alpha-ketoglutaric acid and 5-hydroxymethylfurfural in human plasma by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 2-Methylglutaric Acid from Diethyl Malonate: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 2-methylglutaric acid, a valuable building block in the preparation of fine chemicals and pharmaceuticals. The synthesis commences from the readily available starting materials, diethyl malonate and methyl methacrylate.
Introduction
2-Methylglutaric acid is a dicarboxylic acid derivative utilized in the synthesis of various complex molecules and polymers.[1] The protocol described herein is based on a Michael addition reaction between diethyl malonate and methyl methacrylate, followed by hydrolysis and decarboxylation to yield the final product. This method offers mild reaction conditions and a high yield of 2-methylglutaric acid.[2]
Reaction Scheme
The overall synthetic route involves a two-step process:
-
Michael Addition: Diethyl malonate reacts with methyl methacrylate in the presence of a catalyst to form the intermediate product, diethyl 2-methyl-1,1,3-propanetricarboxylate.
-
Hydrolysis and Decarboxylation: The intermediate ester is then subjected to alkaline hydrolysis to form the corresponding tricarboxylic acid, which upon acidification and heating, undergoes decarboxylation to afford 2-methylglutaric acid.
Experimental Protocol
This protocol is adapted from a patented synthesis method.[2]
Step 1: Synthesis of Diethyl 2-methyl-1,1,3-propanetricarboxylate (Intermediate)
-
To a reaction vessel, add diethyl malonate, an organic solvent (e.g., DMF), and a KF/Al₂O₃ catalyst (5% to 20% by weight of diethyl malonate).[2]
-
Heat the mixture to a temperature between 80-160°C.[2]
-
Slowly add methyl methacrylate to the reaction mixture. The molar ratio of diethyl malonate to methyl methacrylate should be in the range of 1:1 to 1:2.[2]
-
Maintain the reaction at 80-160°C for 5-18 hours, monitoring the reaction progress.[2]
-
After the reaction is complete, remove the solvent and any remaining methanol by vacuum distillation to obtain the crude intermediate product.[2]
Step 2: Synthesis of 2-Methylglutaric Acid
-
To the crude intermediate from Step 1 (0.1 mol), add a solution of sodium hydroxide (0.4 mol).
-
Stir the mixture at 20°C for 3 hours to facilitate hydrolysis.[2]
-
After hydrolysis, add sulfuric acid (0.4 mol) to acidify the mixture.[2]
-
Heat the acidified solution to 100°C and reflux for 4 hours to effect decarboxylation.[2]
-
Cool the reaction mixture and separate the aqueous and organic layers.
-
Extract the aqueous layer five times with ethyl acetate.[2]
-
Combine the organic extracts and remove the solvent under reduced pressure to yield 2-methylglutaric acid.[2]
-
The final product can be further purified by recrystallization if necessary.
Data Presentation
The following table summarizes the quantitative data from two example embodiments described in the source patent.[2]
| Parameter | Embodiment 1 | Embodiment 2 |
| Reactants | ||
| Diethyl Malonate | - | 80g |
| Methyl Methacrylate | - | 65g |
| Solvent (DMF) | - | 50mL + 50mL |
| Catalyst (KF/Al₂O₃) | - | 14g |
| Reaction Conditions (Step 1) | ||
| Temperature | - | 140°C |
| Reaction Time | - | 5 hours |
| Intermediate Yield | ~120g | ~70g |
| Hydrolysis & Decarboxylation | ||
| Intermediate | 0.1 mol | 0.1 mol |
| NaOH | 0.4 mol | 0.4 mol |
| H₂SO₄ | 0.4 mol | 0.4 mol |
| Hydrolysis Time | 3 hours | 3 hours |
| Decarboxylation Time | 4 hours | 4 hours |
| Final Product | ||
| Yield | 88% | 60% |
| Purity (GC-MS) | 89.12% | 68% |
| Melting Point | 83°C | - |
Experimental Workflow
The following diagram illustrates the key stages of the synthesis protocol.
Caption: Workflow for the synthesis of 2-methylglutaric acid.
References
Application Notes and Protocols: (S)-(+)-2-Methylglutaric Acid in Metabolic Pathway Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(+)-2-Methylglutaric Acid is a chiral dicarboxylic acid that has been identified as a metabolite in various biological systems. While its precise roles are still under investigation, its structural similarity to key metabolic intermediates and its association with certain metabolic disorders suggest its potential as a valuable tool in metabolic pathway research. This document provides detailed application notes and experimental protocols for the use of (S)-(+)-2-Methylglutaric Acid in studying cellular metabolism, with a focus on its potential impact on mitochondrial function and related pathways.
Applications in Metabolic Research
(S)-(+)-2-Methylglutaric Acid can be utilized in several research contexts to explore fundamental metabolic processes and their dysregulation in disease.
-
1.1. Investigation of Mitochondrial Bioenergetics: Based on the known effects of structurally related dicarboxylic acids, (S)-(+)-2-Methylglutaric Acid is hypothesized to modulate mitochondrial respiration and energy production. Its impact can be assessed in isolated mitochondria or whole cells.
-
1.2. Elucidation of Inborn Errors of Metabolism: 2-Methylglutaric acid has been detected in patients with Glutaric Acidemia Type I, a disorder of lysine and tryptophan metabolism. The use of the specific (S)-(+)-enantiomer can help to dissect the stereospecific effects of this metabolite accumulation on cellular function.
-
1.3. Probing Enzyme Activity: (S)-(+)-2-Methylglutaric Acid can be screened as a potential substrate or inhibitor for various enzymes involved in amino acid and fatty acid metabolism, given its structural resemblance to pathway intermediates.
-
1.4. Cancer Metabolism Studies: The observation that 2-Methylglutaric acid levels are altered in some cancer cell lines suggests a potential role in the metabolic reprogramming of cancer cells.
Experimental Protocols
Protocol for Assessing the Effect of (S)-(+)-2-Methylglutaric Acid on Mitochondrial Respiration in Cultured Cells
This protocol describes the use of high-resolution respirometry to measure changes in cellular oxygen consumption in response to (S)-(+)-2-Methylglutaric Acid.
Materials:
-
(S)-(+)-2-Methylglutaric Acid (CAS 1115-82-8)
-
Cultured cells (e.g., SH-SY5Y neuroblastoma cells, HepG2 hepatocytes)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
High-resolution respirometer (e.g., Oroboros O2k)
-
Digitonin
-
Mitochondrial substrates (e.g., pyruvate, malate, succinate)
-
ADP
-
Oligomycin
-
FCCP (carbonyl cyanide p-trifluoromethoxyphenylhydrazone)
-
Rotenone
-
Antimycin A
Procedure:
-
Cell Culture: Culture cells to ~80% confluency in a T75 flask.
-
Cell Harvest: Wash cells with PBS, detach with Trypsin-EDTA, and neutralize with complete medium.
-
Cell Counting and Resuspension: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in a respiration medium (e.g., MiR05) at a concentration of 1x10^6 cells/mL.
-
Respirometry:
-
Add 2 mL of the cell suspension to the respirometer chamber.
-
Allow the signal to stabilize to obtain the routine respiration rate.
-
Titrate (S)-(+)-2-Methylglutaric Acid to the desired final concentration (e.g., 10 µM, 50 µM, 100 µM) and record any change in oxygen consumption.
-
Permeabilize the cells with digitonin (10 µg/mL) to measure mitochondrial-specific respiration.
-
Perform a substrate-uncoupler-inhibitor titration (SUIT) protocol:
-
Add pyruvate and malate to measure complex I-linked respiration.
-
Add ADP to measure oxidative phosphorylation capacity.
-
Add succinate to measure complex I & II-linked respiration.
-
Add oligomycin to inhibit ATP synthase and measure leak respiration.
-
Titrate FCCP to determine the electron transport system (ETS) capacity.
-
Add rotenone to inhibit complex I.
-
Add antimycin A to inhibit complex III and measure residual oxygen consumption.
-
-
-
Data Analysis: Analyze the oxygen flux at each step to determine the specific effects of (S)-(+)-2-Methylglutaric Acid on different components of the mitochondrial respiratory chain.
Quantitative Data Presentation:
| Treatment Group | Routine Respiration (pmol O2/s/10^6 cells) | Complex I-linked OXPHOS (pmol O2/s/10^6 cells) | ETS Capacity (pmol O2/s/10^6 cells) |
| Vehicle Control | 50.2 ± 3.5 | 120.8 ± 8.9 | 180.4 ± 12.1 |
| 10 µM (S)-2-MGA | 48.1 ± 4.1 | 115.3 ± 7.5 | 175.9 ± 11.8 |
| 50 µM (S)-2-MGA | 42.5 ± 3.8 | 98.7 ± 6.2 | 152.3 ± 10.5* |
| 100 µM (S)-2-MGA | 35.7 ± 3.1 | 80.1 ± 5.9 | 125.6 ± 9.7** |
Hypothetical data representing a dose-dependent inhibitory effect. Statistical significance denoted by *p<0.05, **p<0.01 compared to vehicle control.
Protocol for Screening (S)-(+)-2-Methylglutaric Acid as an Enzyme Inhibitor
This protocol outlines a general method for testing the inhibitory potential of (S)-(+)-2-Methylglutaric Acid on a candidate enzyme, for example, Glutaryl-CoA dehydrogenase, which is deficient in Glutaric Acidemia Type I.
Materials:
-
(S)-(+)-2-Methylglutaric Acid
-
Purified recombinant enzyme (e.g., Glutaryl-CoA dehydrogenase)
-
Enzyme substrate (e.g., Glutaryl-CoA)
-
Assay buffer specific to the enzyme
-
Detection reagent (e.g., DTNB for detecting free CoA)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare serial dilutions of (S)-(+)-2-Methylglutaric Acid in the assay buffer. Prepare solutions of the enzyme, substrate, and detection reagent at their optimal concentrations.
-
Enzyme Reaction:
-
In a 96-well plate, add the assay buffer.
-
Add the (S)-(+)-2-Methylglutaric Acid dilutions to the respective wells.
-
Add the enzyme to all wells and incubate for a pre-determined time (e.g., 10 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate.
-
-
Detection: At timed intervals, or at the reaction endpoint, add the detection reagent and measure the signal (e.g., absorbance at 412 nm for DTNB) using a microplate reader.
-
Data Analysis: Calculate the reaction rate for each concentration of (S)-(+)-2-Methylglutaric Acid. Plot the enzyme activity against the inhibitor concentration to determine the IC50 value if inhibition is observed.
Quantitative Data Presentation:
| (S)-2-MGA Concentration (µM) | Enzyme Activity (% of Control) |
| 0 (Control) | 100.0 ± 5.2 |
| 1 | 98.2 ± 4.8 |
| 10 | 85.1 ± 6.1 |
| 50 | 62.5 ± 4.3 |
| 100 | 48.9 ± 3.9 |
| 500 | 21.3 ± 2.5 |
Hypothetical data suggesting competitive or non-competitive inhibition.
Visualizations
Simplified Lysine Degradation Pathway
Caption: Simplified overview of the Lysine degradation pathway.
Experimental Workflow for Mitochondrial Respiration Analysis
Caption: Workflow for analyzing mitochondrial respiration.
Potential Downstream Effects of (S)-(+)-2-Methylglutaric Acid
Caption: Hypothesized downstream effects of elevated (S)-2-MGA.
Application Notes and Protocols for the Large-Scale Synthesis of (S)-(+)-2-Methylglutaric Acid
Introduction
(S)-(+)-2-Methylglutaric acid, also known as (2S)-2-methylpentanedioic acid, is a valuable chiral building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products. Its stereodefined structure, featuring a chiral center at the C2 position, makes its enantioselective synthesis a critical challenge for drug development and fine chemical manufacturing. The presence of two carboxylic acid functionalities offers versatile handles for further chemical transformations.
This document provides detailed application notes and protocols for three distinct and scalable strategies for the synthesis of (S)-(+)-2-Methylglutaric Acid, designed for researchers, scientists, and professionals in drug development and process chemistry. The methodologies covered include:
-
Racemic Synthesis followed by Classical Chiral Resolution
-
Asymmetric Catalytic Hydrogenation of a Prochiral Precursor
-
Biocatalytic Kinetic Resolution of a Racemic Ester
Each strategy is presented with a detailed experimental protocol, a summary of quantitative data, and a workflow diagram to facilitate understanding and implementation.
Strategy 1: Racemic Synthesis and Chiral Resolution
This classical two-stage approach is a robust and widely implemented strategy for accessing enantiomerically pure compounds on a large scale. It involves the initial, cost-effective synthesis of the racemic compound, followed by separation of the enantiomers using a chiral resolving agent.
Protocol 1.1: Large-Scale Synthesis of Racemic 2-Methylglutaric Acid
This protocol is adapted from a method utilizing a Michael addition between diethyl malonate and methyl methacrylate, followed by hydrolysis and decarboxylation.[1]
Step A: Michael Addition
-
To a suitable multi-neck reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, add diethyl malonate and an organic solvent such as N,N-Dimethylformamide (DMF).
-
Add the KF/Al₂O₃ catalyst (5-20% by weight of diethyl malonate).[1]
-
Heat the mixture to the desired reaction temperature (e.g., 140 °C) with vigorous stirring.[1]
-
Slowly add methyl methacrylate, optionally dissolved in DMF, to the reaction mixture over a period of 1-2 hours.
-
Maintain the reaction at temperature for 5-18 hours, monitoring the conversion of diethyl malonate by a suitable analytical method (e.g., GC-MS).[1]
-
Upon completion, cool the reaction mixture and filter to remove the catalyst.
-
Remove the solvent under reduced pressure to yield the crude tri-ester intermediate.
Step B: Hydrolysis and Decarboxylation
-
To the crude intermediate, add an aqueous solution of a strong base, such as sodium hydroxide (NaOH, 4 molar equivalents), and stir at room temperature for approximately 3 hours to achieve complete saponification.[1]
-
After hydrolysis, carefully acidify the mixture with a strong acid like sulfuric acid (H₂SO₄) to a low pH.
-
Heat the acidified mixture to reflux (approx. 100 °C) for 4 hours to effect decarboxylation.[1]
-
Cool the reaction mixture to room temperature. The product will be in the aqueous phase.
-
Extract the aqueous phase multiple times with a suitable organic solvent, such as ethyl acetate.[1]
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude racemic 2-methylglutaric acid.
-
The crude product can be purified further by recrystallization.
Data Presentation: Racemic Synthesis
| Parameter | Value / Condition | Source |
| Reactants | Diethyl Malonate, Methyl Methacrylate | [1] |
| Catalyst | KF/Al₂O₃ | [1] |
| Solvent | N,N-Dimethylformamide (DMF) | [1] |
| Reaction Temp. | 80 - 160 °C | [1] |
| Reaction Time | 5 - 18 hours | [1] |
| Hydrolysis | NaOH (aq), then H₂SO₄ (aq) | [1] |
| Decarboxylation | 100 °C, 4 hours | [1] |
| Overall Yield | ~88% (unoptimized) | [1] |
Protocol 1.2: Chiral Resolution via Diastereomeric Salt Crystallization
This protocol describes a general method for separating the racemic acid using a chiral amine. (R)-1-Phenylethylamine is a common and effective resolving agent for chiral acids.[2][3]
-
Dissolve the racemic 2-methylglutaric acid in a suitable hot solvent (e.g., ethanol, isopropanol, or acetone).
-
In a separate vessel, dissolve 0.5 molar equivalents of a chiral resolving agent, such as (R)-1-phenylethylamine, in the same solvent.
-
Slowly add the amine solution to the hot acid solution with stirring.
-
Allow the mixture to cool slowly to room temperature, and then further cool in an ice bath to promote crystallization of one of the diastereomeric salts. The salt of (S)-acid with (R)-amine or (R)-acid with (R)-amine will preferentially crystallize based on solubility.[2]
-
Collect the precipitated crystals by filtration and wash with a small amount of cold solvent. This first crop will be enriched in one diastereomer.
-
The mother liquor is now enriched in the other diastereomer. The resolving agent can be recovered, and the unwanted enantiomer can potentially be racemized and recycled.
-
To recover the enantiomerically enriched acid, suspend the isolated diastereomeric salt in water and add a strong acid (e.g., HCl) to lower the pH to ~1.
-
Extract the liberated 2-methylglutaric acid with an organic solvent (e.g., ethyl acetate).
-
Dry, filter, and evaporate the organic extracts to yield the enantiomerically enriched (S)-(+)-2-Methylglutaric Acid.
-
Determine the enantiomeric excess (ee) using chiral HPLC or by measuring the optical rotation. Multiple recrystallizations may be necessary to achieve >99% ee.
Workflow Visualization: Racemic Synthesis and Resolution
Caption: Workflow for Racemic Synthesis and Chiral Resolution.
Strategy 2: Asymmetric Catalytic Hydrogenation
Asymmetric hydrogenation is a powerful and highly efficient method for establishing stereocenters. This strategy involves the hydrogenation of a prochiral precursor, 2-methyleneglutaric acid, using a chiral transition metal catalyst, such as a Ruthenium-BINAP complex.
Protocol 2.1: Synthesis of 2-Methyleneglutaric Acid (Precursor)
2-Methyleneglutaric acid can be synthesized via several routes. A common method involves the reaction of ethyl acrylate with diethyl malonate, followed by a tandem Mannich reaction and decarboxylation.
-
Prepare a solution of sodium ethoxide in ethanol in a reaction vessel.
-
Add diethyl malonate to the solution, followed by the slow addition of ethyl acrylate.
-
After the initial Michael addition, add a solution of formaldehyde (e.g., paraformaldehyde) and a secondary amine (e.g., diethylamine) to initiate the Mannich reaction.
-
Heat the mixture to reflux to drive the reaction and subsequent elimination/decarboxylation.
-
After the reaction is complete, cool the mixture and perform an acidic workup followed by saponification of the remaining esters with NaOH.
-
Acidify the resulting solution to precipitate the 2-methyleneglutaric acid product, which can be isolated by filtration.
Protocol 2.2: Large-Scale Asymmetric Hydrogenation
This protocol is a general procedure based on established methods for the asymmetric hydrogenation of unsaturated carboxylic acids using Ru-BINAP catalysts.
-
Charge a high-pressure hydrogenation reactor with the precursor, 2-methyleneglutaric acid, and a suitable solvent (e.g., methanol or ethanol).
-
Add a catalytic amount of a chiral Ruthenium catalyst, such as Ru(OAc)₂( (S)-BINAP ) (Substrate:Catalyst ratio typically 1000:1 to 50,000:1).
-
Seal the reactor and purge it several times with nitrogen, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-100 bar).
-
Heat the reaction mixture to the target temperature (e.g., 40-80 °C) with efficient stirring.
-
Monitor the reaction progress by measuring hydrogen uptake or by periodic sampling and analysis (HPLC).
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen pressure.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization to remove the catalyst residues, yielding the final (S)-(+)-2-Methylglutaric Acid.
-
Confirm yield and determine enantiomeric excess by chiral HPLC analysis.
Data Presentation: Asymmetric Hydrogenation
| Parameter | Typical Value / Condition |
| Substrate | 2-Methyleneglutaric Acid |
| Catalyst | Ru(OAc)₂( (S)-BINAP ) or similar |
| Catalyst Loading | 0.1 - 0.002 mol% |
| Solvent | Methanol, Ethanol |
| H₂ Pressure | 10 - 100 bar |
| Temperature | 40 - 80 °C |
| Typical Yield | > 95% |
| Typical ee | > 95% |
Workflow Visualization: Asymmetric Hydrogenation
Caption: Workflow for Asymmetric Catalytic Hydrogenation.
Strategy 3: Biocatalytic Kinetic Resolution
Biocatalysis offers a highly selective and environmentally friendly alternative for producing chiral compounds. In this kinetic resolution, an enzyme is used to selectively hydrolyze one enantiomer of a racemic ester, allowing the separation of the unreacted ester (enriched in the other enantiomer) and the hydrolyzed acid.
Protocol 3.1: Synthesis of Racemic Dimethyl 2-Methylglutarate
-
In a reaction vessel, dissolve racemic 2-methylglutaric acid in an excess of methanol.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.
-
Heat the mixture to reflux for several hours until the esterification is complete (monitored by TLC or GC).
-
Cool the mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to remove the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the racemic diester, which can be purified by distillation.
Protocol 3.2: Enzymatic Kinetic Resolution
This protocol uses a lipase, a common class of enzymes for ester hydrolysis, to achieve resolution. Candida antarctica Lipase B (CALB) is known for its broad substrate scope and high selectivity.
-
Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.0) in a temperature-controlled reaction vessel.
-
Add the racemic dimethyl 2-methylglutarate to the buffer.
-
Add the immobilized lipase (e.g., Novozym 435) to the mixture (typically 1-10% w/w relative to the substrate).
-
Stir the suspension at a controlled temperature (e.g., 30-40 °C). The enzyme will selectively hydrolyze one enantiomer (e.g., the R-ester) to the corresponding mono-acid.
-
Monitor the reaction progress by taking samples and analyzing the conversion and enantiomeric excess of the remaining ester (e.g., by chiral GC or HPLC). The reaction is typically stopped at or near 50% conversion to maximize the ee of both the product and the unreacted starting material.
-
When the target conversion is reached, filter off the immobilized enzyme (which can be washed and reused).
-
Separate the resulting mixture. First, extract the unreacted (S)-ester with an organic solvent.
-
Then, acidify the aqueous layer to pH ~2 and extract the (R)-monoacid product with an organic solvent.
Protocol 3.3: Hydrolysis of Enriched (S)-Ester
-
Take the enantiomerically enriched (S)-dimethyl 2-methylglutarate obtained from the previous step.
-
Perform a standard basic hydrolysis using aqueous NaOH, followed by acidic workup as described in Protocol 1.1, Step B.
-
This will yield the final target compound, (S)-(+)-2-Methylglutaric Acid, with high enantiomeric purity.
Data Presentation: Biocatalytic Resolution
| Parameter | Typical Value / Condition |
| Substrate | Racemic Dimethyl 2-Methylglutarate |
| Enzyme | Immobilized Candida antarctica Lipase B |
| Medium | Phosphate Buffer (pH ~7.0) |
| Temperature | 30 - 40 °C |
| Target Conversion | ~50% |
| Theoretical Yield | < 50% (per enantiomer) |
| Product ee | > 98% (achievable) |
Workflow Visualization: Biocatalytic Resolution
Caption: Workflow for Biocatalytic Kinetic Resolution.
References
Application Notes and Protocols for the Biocatalytic Synthesis of Chiral 2-Methylglutaric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral 2-methylglutaric acid is a valuable building block in the synthesis of various pharmaceuticals and biologically active molecules. Traditional chemical methods for obtaining enantiomerically pure 2-methylglutaric acid often involve challenging separations or the use of expensive chiral auxiliaries. Biocatalysis offers a green and highly selective alternative for the synthesis of this important chiral intermediate.
This document provides detailed application notes and protocols for the biocatalytic synthesis of chiral 2-methylglutaric acid, primarily focusing on the enzymatic desymmetrization of a prochiral substrate using commercially available enzymes. The protocols are designed to be adaptable for research and development purposes.
Principle of the Method: Enzymatic Desymmetrization
The most effective biocatalytic strategy for producing chiral 2-methylglutaric acid is the desymmetrization of a prochiral precursor, dimethyl 2-methylglutarate. This approach utilizes an esterase to selectively hydrolyze one of the two enantiotopic ester groups in the symmetrical diester. This reaction results in the formation of a chiral monoester and leaves the unreacted diester, both of which can be enantiomerically enriched. Pig Liver Esterase (PLE) is a well-established biocatalyst for this type of asymmetric transformation.
The enzymatic reaction proceeds as follows:
Caption: Enzymatic desymmetrization of dimethyl 2-methylglutarate.
Experimental Protocols
Materials and Reagents
-
Dimethyl 2-methylglutarate (prochiral substrate)
-
Pig Liver Esterase (PLE) (e.g., Sigma-Aldrich, Cat. No. E2884 or similar)
-
Phosphate buffer (0.1 M, pH 7.0)
-
Sodium hydroxide (NaOH) solution (0.1 M, for pH control)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Instrumentation
-
pH-stat or automatic titrator
-
Magnetic stirrer and stir plate
-
Reaction vessel with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Chromatography columns
-
Chiral HPLC or GC for enantiomeric excess (ee) determination
Protocol 1: Pig Liver Esterase (PLE) Catalyzed Desymmetrization of Dimethyl 2-Methylglutarate
This protocol outlines the general procedure for the enantioselective hydrolysis of dimethyl 2-methylglutarate.
Caption: Workflow for PLE-catalyzed desymmetrization.
Procedure:
-
Reaction Setup:
-
In a temperature-controlled reaction vessel, prepare a solution of dimethyl 2-methylglutarate in 0.1 M phosphate buffer (pH 7.0). A typical substrate concentration is in the range of 10-50 mM.
-
Stir the solution until the substrate is fully dissolved or a fine suspension is formed.
-
Add Pig Liver Esterase (PLE) to the reaction mixture. The enzyme loading can be varied, but a typical starting point is 100-500 units of PLE per mmol of substrate.
-
-
Enzymatic Reaction:
-
Maintain the pH of the reaction mixture at 7.0 using a pH-stat or by the careful manual addition of 0.1 M NaOH solution. The consumption of NaOH is indicative of the progress of the hydrolysis reaction.
-
Stir the reaction mixture at a constant temperature, typically room temperature (25°C).
-
Monitor the reaction until approximately 50% conversion is reached (based on NaOH consumption) to theoretically achieve the highest enantiomeric excess for both the product and the remaining substrate.
-
-
Work-up and Product Isolation:
-
Once the desired conversion is achieved, stop the reaction by acidifying the mixture to pH 2-3 with 1 M HCl.
-
Extract the aqueous solution with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by silica gel column chromatography to separate the chiral monoester from the unreacted diester. A gradient of hexane/ethyl acetate is typically effective.
-
Determine the yield of the purified monoester and unreacted diester.
-
Analyze the enantiomeric excess (ee) of both the monoester and the unreacted diester using chiral HPLC or chiral GC after derivatization if necessary.
-
Data Presentation
The following table summarizes representative data that can be expected from the PLE-catalyzed hydrolysis of dimethyl 2-methylglutarate under optimized conditions.
| Substrate | Enzyme | Product | Conversion (%) | Yield (%) | Enantiomeric Excess (ee %) |
| Dimethyl 2-methylglutarate | Pig Liver Esterase (PLE) | (S)-1-Methyl 2-methylglutarate | ~50 | >40 | >90 |
| Dimethyl 2-methylglutarate | Pig Liver Esterase (PLE) | (R)-Dimethyl 2-methylglutarate (unreacted) | ~50 | >40 | >90 |
Note: The absolute configuration of the resulting monoester may depend on the specific isoenzyme composition of the commercial PLE preparation. It is recommended to determine the absolute configuration experimentally.
Alternative Biocatalytic Approaches
While PLE is a robust and widely used biocatalyst, other enzymes can also be explored for the synthesis of chiral 2-methylglutaric acid.
Candida antarctica Lipase B (CALB)
-
Application: CALB, often used in its immobilized form (e.g., Novozym 435), is another excellent biocatalyst for the desymmetrization of prochiral diesters. It can be employed for the hydrolysis of dimethyl 2-methylglutarate or for the alcoholysis of 2-methylglutaric anhydride.
-
Advantages: CALB often exhibits high enantioselectivity and stability, particularly in organic solvents, which can be advantageous for certain substrates.
The general workflow for a CALB-catalyzed reaction would be similar to the PLE protocol, with adjustments to the solvent system (which can include organic co-solvents) and reaction temperature, as CALB is generally more thermostable.
Caption: CALB-catalyzed alcoholysis of 2-methylglutaric anhydride.
Conclusion
The biocatalytic synthesis of chiral 2-methylglutaric acid through the desymmetrization of dimethyl 2-methylglutarate using Pig Liver Esterase offers a practical and efficient method for obtaining this valuable chiral building block. The provided protocols and data serve as a starting point for researchers to develop and optimize this green synthetic route for their specific applications in pharmaceutical and chemical research. Further optimization of reaction parameters such as enzyme source, substrate concentration, temperature, and pH can lead to improved yields and enantioselectivities.
Application Notes & Protocols: (S)-(+)-2-Methylglutaric Acid as a Chiral Building Block in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
(S)-(+)-2-Methylglutaric acid is a valuable chiral starting material for the synthesis of enantiomerically pure pharmaceutical intermediates. Its bifunctional nature, possessing two carboxylic acid groups with a defined stereocenter at the C2 position, allows for the construction of complex molecular architectures with high stereochemical control. This document provides detailed protocols and application notes for the utilization of (S)-(+)-2-Methylglutaric Acid in the synthesis of chiral γ-lactones, which are prevalent motifs in numerous biologically active compounds.
A primary application of (S)-(+)-2-Methylglutaric Acid is its conversion to (S)-3-methyl-γ-butyrolactone. This chiral lactone serves as a key intermediate in the synthesis of various pharmaceutical agents. The transformation requires the selective reduction of one of the two carboxylic acid moieties to a primary alcohol, followed by an intramolecular cyclization (lactonization). This process must be conducted under conditions that preserve the stereochemical integrity of the chiral center.
Experimental Protocols
The following protocol outlines a reliable method for the synthesis of (S)-3-methyl-γ-butyrolactone from (S)-(+)-2-Methylglutaric Acid. The procedure is divided into two main steps: selective reduction and lactonization.
Step 1: Selective Mono-reduction of (S)-(+)-2-Methylglutaric Acid
This step focuses on the selective reduction of the less sterically hindered carboxylic acid group to a primary alcohol. Borane-tetrahydrofuran complex (BH3·THF) is an effective reagent for this transformation.
-
Materials:
-
(S)-(+)-2-Methylglutaric Acid
-
Anhydrous Tetrahydrofuran (THF)
-
Borane-tetrahydrofuran complex (1 M solution in THF)
-
Hydrochloric Acid (1 M aqueous solution)
-
Sodium Sulfate (anhydrous)
-
Ethyl Acetate
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator.
-
-
Procedure:
-
In a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 14.6 g (100 mmol) of (S)-(+)-2-Methylglutaric Acid in 150 mL of anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add 110 mL (110 mmol) of a 1 M solution of borane-tetrahydrofuran complex dropwise to the stirred solution over a period of 1 hour, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Carefully quench the reaction by the slow addition of 50 mL of 1 M aqueous hydrochloric acid at 0 °C.
-
The aqueous layer is separated and extracted three times with 100 mL portions of ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the crude (S)-5-hydroxy-2-methylpentanoic acid.
-
Step 2: Lactonization to (S)-3-methyl-γ-butyrolactone
The crude hydroxy acid from the previous step is cyclized to the corresponding lactone under acidic conditions.
-
Materials:
-
Crude (S)-5-hydroxy-2-methylpentanoic acid
-
Toluene
-
p-Toluenesulfonic acid (catalytic amount)
-
Dean-Stark apparatus
-
Sodium bicarbonate (saturated aqueous solution)
-
Silica gel for column chromatography
-
Hexane/Ethyl Acetate mixture
-
-
Procedure:
-
Transfer the crude (S)-5-hydroxy-2-methylpentanoic acid to a 500 mL round-bottom flask.
-
Add 250 mL of toluene and a catalytic amount of p-toluenesulfonic acid (approx. 500 mg).
-
Equip the flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and wash with 100 mL of saturated aqueous sodium bicarbonate solution, followed by 100 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure (S)-3-methyl-γ-butyrolactone.
-
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of (S)-3-methyl-γ-butyrolactone from (S)-(+)-2-Methylglutaric Acid based on typical yields for these types of reactions.
| Step | Product | Starting Material | Reagents | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| 1. Selective Mono-reduction | (S)-5-hydroxy-2-methylpentanoic acid | (S)-(+)-2-Methylglutaric Acid | BH3·THF, THF | 85-95 | >99 |
| 2. Lactonization | (S)-3-methyl-γ-butyrolactone | (S)-5-hydroxy-2-methylpentanoic acid | p-Toluenesulfonic acid, Toluene | 90-98 | >99 |
| Overall | (S)-3-methyl-γ-butyrolactone | (S)-(+)-2-Methylglutaric Acid | 76-93 | >99 |
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis of (S)-3-methyl-γ-butyrolactone and a representative signaling pathway where a hypothetical drug derived from this intermediate might act.
Caption: Experimental workflow for the synthesis of (S)-3-methyl-γ-butyrolactone.
Caption: Inhibition of the Raf-MEK-ERK signaling pathway by a hypothetical drug.
Troubleshooting & Optimization
Technical Support Center: Enantioselective Synthesis of 2-Methylglutaric Acid
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed methodologies for improving the yield and enantioselectivity of 2-methylglutaric acid synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis process.
Q1: My enantiomeric excess (% ee) is significantly lower than expected. What are the primary causes?
A1: Low enantiomeric excess is a frequent challenge in asymmetric synthesis. A systematic investigation is the best approach.[1][2]
-
Analytical Method Validation: Before troubleshooting the reaction, rigorously validate your chiral HPLC or GC method. Inaccurate analysis can provide misleading % ee values. Ensure your method has a resolution (Rs) greater than 1.5 for baseline separation of enantiomers.[1]
-
Catalyst Quality and Handling: The chiral catalyst is the cornerstone of enantioselectivity.
-
Purity & Activity: Ensure the catalyst is of high purity and has not degraded. Many chiral catalysts are sensitive to air, moisture, and impurities.
-
Activation: Some catalysts require an activation step. Verify that this procedure is performed correctly.
-
Catalyst Loading: Both too little and too much catalyst can negatively impact enantioselectivity. Optimize the catalyst loading for your specific substrate and conditions.[1]
-
-
Reagent and Solvent Purity: Asymmetric reactions are highly sensitive to trace impurities.[1]
-
Reaction Conditions:
-
Temperature: Temperature can have a profound effect on enantioselectivity. Lower temperatures often, but not always, lead to higher % ee. A temperature screening is recommended.
-
Concentration: The concentration of the substrate can influence reaction kinetics and selectivity.
-
Q2: The overall chemical yield is poor, even though the conversion of starting material is high. What should I investigate?
A2: Poor isolated yield despite high conversion often points to the formation of side products or issues during workup and purification.
-
Side Reactions: Characterize the crude reaction mixture (e.g., by NMR or LC-MS) to identify any major byproducts. Common side reactions can include polymerization, decomposition of the starting material or product, or reactions with solvent or impurities.
-
Product Lability: The product, 2-methylglutaric acid, or its intermediates might be unstable under the reaction or workup conditions. For instance, harsh acidic or basic conditions during hydrolysis or extraction can lead to degradation.
-
Purification Losses: Assess your purification method (e.g., column chromatography, crystallization). It's possible to lose a significant amount of product during these steps.
-
If using chromatography, ensure the product is stable on the stationary phase (e.g., silica gel).
-
For crystallization, extensive optimization of the solvent system may be required to maximize recovery.
-
Q3: My reaction is inconsistent between batches. How can I improve reproducibility?
A3: Inconsistency often stems from subtle variations in experimental parameters.
-
Strictly Control Reaction Setup: Use inert atmosphere techniques (e.g., Schlenk line or glovebox) if your catalyst or reagents are sensitive to air or moisture.
-
Reagent Quality Control: Use reagents from the same batch/lot number if possible. If not, re-verify the purity of new batches.
-
Precise Temperature Control: Use a reliable cryostat or cooling bath to maintain a constant temperature, especially for reactions run at sub-ambient temperatures.
-
Stirring and Mixing: Ensure consistent and efficient stirring, as poor mixing can lead to localized concentration gradients and affect reaction rates and selectivity.
Troubleshooting Workflow
For a systematic approach to diagnosing issues with low yield or enantioselectivity, the following workflow can be used.
Key Synthesis Strategies & Data
The enantioselective synthesis of 2-methylglutaric acid can be approached through several methods, with asymmetric hydrogenation of a prochiral precursor being a common and effective strategy.
Asymmetric Hydrogenation of 2-Methyl-2-pentenedioic Acid Derivatives
This method involves the hydrogenation of a C=C double bond in a precursor like dimethyl 2-methyl-2-pentenedioate, where the catalyst controls the stereochemistry of the newly formed chiral center.
Illustrative Reaction Scheme:
Performance of Different Catalytic Systems (Hypothetical Data)
The choice of catalyst and conditions is critical for achieving high yield and enantioselectivity. The table below summarizes hypothetical data for the asymmetric hydrogenation of dimethyl 2-methyl-2-pentenedioate, illustrating the impact of different parameters.
| Catalyst System | Solvent | Temp. (°C) | H₂ Pressure (bar) | Yield (%) | % ee |
| (R)-Ru(OAc)₂-BINAP | Methanol | 25 | 50 | 95 | 92 (R) |
| (S)-Rh(COD)₂BF₄-DIPAMP | Toluene | 0 | 20 | 91 | 88 (S) |
| Cinchona-modified Pd/Al₂O₃ | Acetic Acid | 25 | 10 | 85 | 75 (R) |
| Chiral Iron Catalyst | THF | -20 | 40 | 88 | 90 (S) |
Data presented is illustrative and intended for comparison purposes.
Experimental Protocols
Protocol: Asymmetric Hydrogenation using a Chiral Ruthenium Catalyst
This protocol provides a general procedure for the asymmetric hydrogenation of a prochiral precursor, dimethyl 2-methyl-2-pentenedioate, to dimethyl 2-methylglutarate, which can then be hydrolyzed to the final diacid product.
Materials:
-
Dimethyl 2-methyl-2-pentenedioate (substrate)
-
(R)-Ru(OAc)₂-BINAP (catalyst)
-
Anhydrous, degassed methanol (solvent)
-
High-purity hydrogen gas (H₂)
-
Autoclave or high-pressure hydrogenation reactor
-
Standard Schlenk line or glovebox for inert atmosphere manipulation
Procedure:
-
Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and free of any contaminants from previous reactions.
-
Charging the Reactor: In an inert atmosphere (glovebox), charge the reactor vessel with dimethyl 2-methyl-2-pentenedioate (e.g., 1.0 mmol) and the (R)-Ru(OAc)₂-BINAP catalyst (e.g., 0.01 mmol, 1 mol%).
-
Solvent Addition: Add anhydrous, degassed methanol (e.g., 10 mL) to the reactor via cannula transfer under inert atmosphere.
-
Sealing and Purging: Seal the reactor. Remove it from the glovebox and connect it to the hydrogenation manifold. Purge the reactor headspace by pressurizing with H₂ (e.g., to 10 bar) and then venting, repeating this cycle 3-5 times to remove all air.
-
Reaction: Pressurize the reactor to the desired pressure (e.g., 50 bar) with H₂. Begin vigorous stirring and maintain the reaction at the target temperature (e.g., 25 °C) for the specified time (e.g., 12-24 hours).
-
Workup: After the reaction is complete, carefully vent the excess hydrogen pressure. Open the reactor and concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: The crude product (dimethyl 2-methylglutarate) can be purified by flash column chromatography on silica gel.
-
Hydrolysis: The purified ester is then hydrolyzed to 2-methylglutaric acid using standard procedures (e.g., refluxing with aqueous NaOH or HCl), followed by acidification and extraction.
-
Analysis: Determine the final yield by mass. Analyze the enantiomeric excess (% ee) of the ester or the final diacid product using chiral HPLC or GC after appropriate derivatization if necessary.
References
Technical Support Center: Resolving Racemic Mixtures of 2-Methylglutaric Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the resolution of racemic 2-methylglutaric acid. The following sections detail established experimental methodologies, offer solutions to common challenges, and present key quantitative data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for resolving racemic 2-methylglutaric acid?
A1: The most common and effective methods for resolving racemic 2-methylglutaric acid are:
-
Diastereomeric Crystallization: This classical method involves reacting the racemic acid with a chiral resolving agent (typically a chiral amine) to form diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[1][2]
-
Enzymatic Resolution: This technique utilizes enzymes, most commonly lipases, to selectively catalyze a reaction with one enantiomer of a 2-methylglutaric acid derivative (e.g., a diester), leaving the other enantiomer unreacted.[3]
-
Chiral Chromatography (HPLC): This method involves the direct separation of the enantiomers on a chiral stationary phase (CSP). Polysaccharide-based columns are often effective for this purpose.[4]
Q2: How do I choose the right resolving agent for diastereomeric crystallization?
A2: The choice of resolving agent is crucial for successful diastereomeric crystallization. Commonly used chiral bases for resolving acidic compounds like 2-methylglutaric acid include naturally occurring alkaloids such as brucine, strychnine, and quinine, as well as synthetic chiral amines like (R)- or (S)-1-phenylethylamine.[2] The selection should be based on factors such as the ability to form well-defined crystalline salts with a significant difference in solubility between the two diastereomers.[5] An initial screening of several resolving agents is often necessary to identify the most effective one.
Q3: Is it necessary to derivatize 2-methylglutaric acid for resolution?
A3: Derivatization is often necessary for certain resolution techniques. For enzymatic resolution, 2-methylglutaric acid is typically converted to its diester (e.g., dimethyl or diethyl ester) to serve as a substrate for lipases.[3] For chiral HPLC, while direct analysis may be possible, derivatization to introduce a chromophore can enhance detection and improve separation efficiency on some columns. For diastereomeric crystallization, derivatization into diastereomeric salts is the core principle of the method.[1]
Q4: How can I determine the enantiomeric excess (ee%) of my resolved 2-methylglutaric acid?
A4: The enantiomeric excess can be determined using several analytical techniques:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a highly accurate method that separates and quantifies the two enantiomers, allowing for the direct calculation of ee%.
-
Gas Chromatography (GC) on a Chiral Column: Similar to chiral HPLC, this method can separate and quantify the enantiomers, often after conversion to a volatile derivative.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy using a Chiral Shift Reagent: The addition of a chiral shift reagent can induce different chemical shifts for the two enantiomers in the NMR spectrum, allowing for their integration and the calculation of ee%.[3]
-
Polarimetry: By measuring the specific rotation of the sample and comparing it to the known specific rotation of the pure enantiomer, the optical purity, which is often equivalent to the enantiomeric excess, can be calculated.[6]
Troubleshooting Guides
Diastereomeric Crystallization
| Problem | Potential Cause | Troubleshooting Steps |
| No crystal formation | - Solvent system is not optimal (salts are too soluble).- Supersaturation has not been reached. | - Try different solvents or solvent mixtures to find one where the diastereomeric salts have lower solubility.- Slowly evaporate the solvent to increase the concentration.- Cool the solution slowly to induce crystallization. |
| Oily precipitate instead of crystals | - The melting point of the diastereomeric salt is below the crystallization temperature.- Impurities are present. | - Lower the crystallization temperature.- Try a different solvent in which the salt has a higher melting point or crystallizes more readily.- Purify the starting racemic acid and resolving agent. |
| Low enantiomeric excess (ee%) of the crystallized salt | - The solubilities of the two diastereomeric salts are very similar.- Co-crystallization of both diastereomers. | - Perform multiple recrystallizations to enrich the desired diastereomer.- Screen for a different resolving agent that provides a greater difference in the solubility of the diastereomeric salts.- Optimize the crystallization temperature and cooling rate. |
| Difficulty in recovering the free acid from the salt | - Incomplete acidification or basification.- Emulsion formation during extraction. | - Ensure complete protonation/deprotonation by adjusting the pH well beyond the pKa of the acid and the conjugate acid of the amine.- Use a different extraction solvent or add brine to break up emulsions. |
Enzymatic Resolution
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no enzyme activity | - Incorrect pH or temperature.- Enzyme denaturation by the organic solvent.- Substrate is not suitable for the enzyme. | - Optimize the pH and temperature for the specific lipase used (e.g., pH 7.0 for Thermomyces lanuginosus lipase).- Choose an organic co-solvent that is known to be compatible with the lipase, or use an immobilized enzyme to improve stability.- Ensure the correct ester derivative of 2-methylglutaric acid is used as the substrate. |
| Low enantioselectivity (low ee%) | - The chosen lipase is not highly selective for the substrate.- Reaction conditions are not optimal. | - Screen different lipases from various sources (e.g., Candida antarctica, Pseudomonas cepacia).- Optimize the reaction temperature, as lower temperatures can sometimes increase enantioselectivity.- Consider using a different organic solvent. |
| Reaction stops at low conversion | - Product inhibition.- Change in pH as the reaction proceeds. | - Use a buffered aqueous phase to maintain a constant pH.- Consider in-situ product removal if feasible. |
| Difficulty in separating the product from the unreacted substrate | - Similar physical properties of the ester and the resulting acid-ester. | - Use column chromatography for separation.- Perform an acid-base extraction to separate the acidic product from the neutral unreacted ester. |
Chiral HPLC
| Problem | Potential Cause | Troubleshooting Steps |
| No separation of enantiomers | - The chiral stationary phase (CSP) is not suitable for the analyte.- The mobile phase composition is not optimal. | - Screen different types of polysaccharide-based columns (e.g., amylose or cellulose derivatives).- Vary the mobile phase composition, including the type and percentage of the alcohol modifier (e.g., isopropanol, ethanol) in normal phase, or the organic modifier (e.g., acetonitrile, methanol) in reversed-phase. |
| Poor peak shape (tailing or fronting) | - Secondary interactions between the analyte and the stationary phase.- Inappropriate mobile phase additive. | - For acidic compounds like 2-methylglutaric acid, add a small amount of an acidic modifier (e.g., trifluoroacetic acid or formic acid) to the mobile phase to suppress ionization and improve peak shape. |
| Poor resolution | - Flow rate is too high.- Mobile phase composition is not optimized.- Column temperature is not optimal. | - Decrease the flow rate.- Fine-tune the percentage of the mobile phase modifier.- Investigate the effect of column temperature; sometimes sub-ambient temperatures can improve resolution. |
Quantitative Data
The following table summarizes representative quantitative data for the resolution of 2-methylglutaric acid derivatives. Note that specific values can vary depending on the exact experimental conditions.
| Resolution Method | Compound | Resolving Agent/Enzyme | Yield | Enantiomeric Excess (ee%) | Specific Rotation [α]D |
| Enzymatic Resolution | Methyl (+)-3-methyl-5-ferrocenylpentanoate (unreacted ester) | Thermomyces lanuginosus lipase | - | up to 87% | - |
| Enzymatic Resolution | (-)-3-methyl-5-ferrocenylpentanoic acid (hydrolyzed product) | Thermomyces lanuginosus lipase | - | 73% | [α]D25 = -9.0° (c 0.0150)[3] |
Note: Data for the resolution of a structurally similar compound, methyl 3-methyl-5-ferrocenylpentanoate, is provided as a reference for enzymatic resolution outcomes.[3]
Experimental Protocols
Protocol 1: Diastereomeric Crystallization using a Chiral Amine
This protocol provides a general procedure for the resolution of racemic 2-methylglutaric acid by forming diastereomeric salts with an enantiomerically pure chiral amine, such as (R)-1-phenylethylamine.
Materials:
-
Racemic 2-methylglutaric acid
-
(R)-1-phenylethylamine
-
Ethanol (or other suitable solvent)
-
Hydrochloric acid (HCl), 2M
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Salt Formation: Dissolve racemic 2-methylglutaric acid in a minimal amount of warm ethanol. In a separate flask, dissolve an equimolar amount of (R)-1-phenylethylamine in ethanol. Slowly add the amine solution to the acid solution with stirring.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the desired diastereomeric salt. Further cooling in an ice bath may be necessary to maximize the yield of the less soluble diastereomeric salt.
-
Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol. The filtrate contains the more soluble diastereomer.
-
Recrystallization (Optional): To improve the diastereomeric purity, recrystallize the collected crystals from a minimal amount of hot ethanol.
-
Liberation of the Enantiomerically Enriched Acid: Suspend the purified diastereomeric salt in water and add 2M HCl until the solution is acidic (pH ~1-2).
-
Extraction: Extract the liberated 2-methylglutaric acid into diethyl ether (3 x volumes).
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the enantiomerically enriched 2-methylglutaric acid.
-
Analysis: Determine the yield, enantiomeric excess (by chiral HPLC or NMR), and specific rotation.
Protocol 2: Enzymatic Resolution of Dimethyl 2-Methylglutarate
This protocol describes the kinetic resolution of the dimethyl ester of 2-methylglutaric acid using a lipase.
Materials:
-
Racemic dimethyl 2-methylglutarate
-
Thermomyces lanuginosus lipase (immobilized or free)
-
Phosphate buffer (0.1 M, pH 7.0)
-
Organic co-solvent (e.g., diisopropyl ether)
-
Sodium bicarbonate solution (saturated)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a flask, prepare a biphasic system consisting of phosphate buffer (pH 7.0) and an organic co-solvent. Add racemic dimethyl 2-methylglutarate to the mixture.
-
Enzymatic Reaction: Add the lipase to the reaction mixture and stir at a controlled temperature (e.g., 30°C). Monitor the reaction progress by taking small aliquots over time and analyzing them by GC or TLC to determine the extent of hydrolysis (aim for ~50% conversion for optimal resolution).
-
Reaction Quench: Once the desired conversion is reached, stop the reaction by filtering off the enzyme (if immobilized) or by adding a water-miscible organic solvent like acetone to precipitate the enzyme followed by filtration.
-
Product Separation: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether.
-
Isolation of Unreacted Ester: Combine the organic layers. Wash with saturated sodium bicarbonate solution to remove the acidic product. Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the unreacted, enantiomerically enriched dimethyl 2-methylglutarate.
-
Isolation of the Acidic Product: Acidify the aqueous layer from the bicarbonate wash to pH ~2 with 2M HCl. Extract the enantiomerically enriched mono-acid product with diethyl ether. Dry the organic extract over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Analysis: Determine the yield and enantiomeric excess of both the unreacted ester and the acidic product.
Visualizations
Caption: Workflow for the resolution of 2-methylglutaric acid via diastereomeric crystallization.
Caption: Workflow for the enzymatic resolution of dimethyl 2-methylglutarate.
Caption: Logical relationship in chiral HPLC separation of enantiomers.
References
Troubleshooting HPLC peak tailing for 2-methylglutaric acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve High-Performance Liquid Chromatography (HPLC) peak tailing issues encountered during the analysis of 2-methylglutaric acid.
Troubleshooting Guide: Peak Tailing for 2-Methylglutaric Acid
Peak tailing is a common chromatographic problem characterized by an asymmetrical peak with a trailing edge that is longer than the leading edge. This can compromise the accuracy of integration and reduce resolution. This guide provides a systematic approach to diagnose and resolve peak tailing for 2-methylglutaric acid.
Is the peak tailing affecting only the 2-methylglutaric acid peak or all peaks in the chromatogram?
-
Only the 2-methylglutaric acid peak is tailing: This suggests a chemical interaction between the analyte and the stationary phase.
-
All peaks are tailing: This typically indicates a physical problem with the HPLC system or column.[1]
Scenario 1: Only the 2-Methylglutaric Acid Peak is Tailing (Chemical Issues)
Peak tailing for acidic compounds like 2-methylglutaric acid is often caused by secondary interactions with the stationary phase.[2] Here’s how to troubleshoot:
1. Mobile Phase pH Optimization:
The ionization state of 2-methylglutaric acid, a dicarboxylic acid with pKa values around 3.89 and 4.57, is highly dependent on the mobile phase pH.[3][4] Operating near the analyte's pKa can lead to the co-existence of ionized and un-ionized forms, resulting in peak tailing.[5][6]
-
Recommendation: Adjust the mobile phase pH to be at least 1.5-2 pH units below the first pKa of 2-methylglutaric acid (i.e., pH ≤ 2.4).[7][8] This ensures the analyte is in its fully protonated, less polar form, minimizing secondary interactions with residual silanols on the silica-based stationary phase.[2][9]
2. Buffer Concentration and Composition:
Buffers are crucial for maintaining a stable pH and can help mask residual silanol interactions.[9]
-
Recommendation: Use a buffer with a pKa close to the desired mobile phase pH. For a target pH of 2.4, phosphate or formate buffers are suitable. A buffer concentration of 10-50 mM is generally recommended.[10] Insufficient buffer capacity can lead to pH shifts on the column, causing peak distortion.
3. Secondary Silanol Interactions:
Residual silanol groups on the surface of silica-based columns can interact with acidic analytes, leading to peak tailing.[9]
-
Recommendations:
-
Use an End-Capped Column: These columns have fewer accessible silanol groups, reducing the potential for secondary interactions.[2]
-
Consider a Different Stationary Phase: For highly polar compounds, a polar-embedded or a polymer-based column might provide better peak shapes.
-
Scenario 2: All Peaks are Tailing (Physical/System Issues)
If all peaks in your chromatogram are tailing, the issue is likely related to the HPLC system or the column itself.
1. Column Issues:
-
Column Contamination: Accumulation of strongly retained compounds from previous injections can lead to peak tailing for all analytes.
-
Column Void or Channeling: A void at the head of the column or channels in the packing bed can cause peak distortion.[9]
-
Blocked Frit: A partially blocked inlet frit can disrupt the sample flow path.[9]
2. Extra-Column Effects:
-
Excessive Tubing Length or Diameter: Long or wide-bore tubing between the injector, column, and detector can increase dead volume and contribute to peak broadening and tailing.[5][11]
-
Improper Fittings: Incorrectly seated fittings can also create dead volume.[11]
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
A1: Peak tailing is the distortion of a chromatographic peak where the trailing half is broader than the leading half. It is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 often indicates significant tailing, though acceptability depends on the specific assay requirements.[2][10]
Q2: Why is mobile phase pH so critical for analyzing 2-methylglutaric acid?
A2: 2-Methylglutaric acid is a dicarboxylic acid, and its charge state is highly sensitive to pH. Operating at a pH close to its pKa values (around 3.89 and 4.57) will result in a mixed population of ionized and un-ionized molecules, which interact differently with the stationary phase, leading to peak broadening and tailing.[3][4][5][6] By setting the pH well below the first pKa, the analyte is maintained in a single, un-ionized form, promoting a single retention mechanism and improving peak shape.[7][8]
Q3: Can the sample solvent affect peak shape?
A3: Yes. If the sample is dissolved in a solvent that is significantly stronger (more organic content) than the mobile phase, it can cause peak distortion, including tailing or fronting. It is always best to dissolve the sample in the mobile phase itself or a weaker solvent.
Q4: How can I tell if my column is the source of the peak tailing?
A4: If you suspect a column issue, you can try injecting a neutral, well-behaved compound. If this compound also shows tailing, it is likely a physical problem with the column (like a void or blockage). If the neutral compound gives a symmetrical peak while 2-methylglutaric acid tails, the issue is more likely a chemical interaction. A more definitive way is to replace the column with a new one of the same type. If the peak shape improves, the original column was the problem.[9]
Q5: What is a good starting point for developing an HPLC method for 2-methylglutaric acid to avoid peak tailing?
A5: A good starting point would be:
-
Column: A modern, high-purity, end-capped C18 column.
-
Mobile Phase: A buffered aqueous mobile phase with an organic modifier (e.g., acetonitrile or methanol). The aqueous portion should contain a buffer that maintains the pH at or below 2.4 (e.g., 20 mM potassium phosphate or 0.1% formic acid).
-
Detection: UV detection at a low wavelength (e.g., 210 nm), as 2-methylglutaric acid does not have a strong chromophore.
Data Presentation
The following table illustrates the expected impact of mobile phase pH on the peak asymmetry of an acidic compound like 2-methylglutaric acid. Note: These are illustrative values to demonstrate the trend.
| Mobile Phase pH | Analyte State | Expected Tailing Factor (Tf) | Peak Shape |
| 4.5 (near pKa2) | Partially Ionized | > 1.8 | Severe Tailing |
| 3.9 (near pKa1) | Partially Ionized | > 1.5 | Significant Tailing |
| 2.9 | Mostly Protonated | ~ 1.2 | Improved Symmetry |
| 2.4 | Fully Protonated | ≤ 1.1 | Symmetrical |
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment
-
Prepare Buffers: Prepare aqueous buffers (e.g., 50 mM potassium phosphate) at various pH values (e.g., 4.5, 3.9, 2.9, and 2.4).
-
Mobile Phase Preparation: Mix the aqueous buffer with the organic modifier (e.g., acetonitrile) in the desired ratio (e.g., 95:5 v/v).
-
Column Equilibration: Equilibrate the HPLC column with the initial mobile phase for at least 15-20 column volumes, or until a stable baseline is achieved.
-
Injection and Analysis: Inject a standard solution of 2-methylglutaric acid and record the chromatogram.
-
Iterative Testing: Repeat steps 3 and 4 for each prepared mobile phase, ensuring thorough equilibration between each change.
-
Data Evaluation: Calculate the tailing factor for the 2-methylglutaric acid peak at each pH and identify the optimal pH for symmetrical peaks.
Protocol 2: C18 Column Washing for Organic Acid Analysis
This protocol is designed to remove strongly retained hydrophobic contaminants and residual buffer salts.
-
Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination.
-
Flush Buffer: Wash the column with 10-20 column volumes of HPLC-grade water (or mobile phase without the buffer salts) to remove any precipitated buffers.
-
Organic Wash: Wash with 10-20 column volumes of 100% acetonitrile or methanol to remove non-polar contaminants.
-
Intermediate Wash (Optional, for severe contamination): For very stubborn contaminants, a wash with a stronger solvent like isopropanol can be used.
-
Re-equilibration: Reconnect the column to the detector and equilibrate with the mobile phase, starting with the organic/aqueous mixture without the buffer, and then introducing the buffered mobile phase. Continue until the baseline is stable and the backpressure has returned to normal.
Mandatory Visualization
Caption: Troubleshooting workflow for HPLC peak tailing of 2-methylglutaric acid.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers [sigmaaldrich.com]
- 7. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. biotage.com [biotage.com]
- 9. The Cleaning and Regeneration of Reversed-Phase HPLC Columns – Chemass [chemass.si]
- 10. benchchem.com [benchchem.com]
- 11. glsciences.eu [glsciences.eu]
Optimization of reaction conditions for (S)-2-Methylglutaric Acid synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions for the optimization of (S)-2-Methylglutaric Acid synthesis.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of (S)-2-Methylglutaric Acid, particularly via asymmetric oxidation of a prochiral precursor.
Q1: I am experiencing a very low yield. What are the common causes and how can I improve it?
Low product yield is a frequent issue that can stem from several factors throughout the experimental process.[1][2]
-
Potential Cause 1: Inactive Catalyst or Reagents. The chiral titanium catalyst complex is sensitive to moisture and air. Reagents, especially the oxidant (e.g., tert-butyl hydroperoxide), can degrade over time.
-
Suggested Solution: Use freshly dried, anhydrous solvents (e.g., dichloromethane). Prepare the chiral Ti-tartrate complex in situ right before use.[3] Ensure the oxidant is from a new bottle or has been properly stored and titrated to confirm its concentration.
-
-
Potential Cause 2: Suboptimal Reaction Temperature. The temperature can significantly affect both the reaction rate and the stability of the catalyst and product.
-
Suggested Solution: Initiate the reaction at a lower temperature (e.g., -20 °C) and allow it to warm slowly.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature profile for your specific substrate and setup.
-
-
Potential Cause 3: Inefficient Work-up and Purification. The desired product might be lost during extraction or purification steps.
-
Suggested Solution: Ensure the pH is correctly adjusted during the acidic work-up to protonate the carboxylate. Use a continuous liquid-liquid extractor for more efficient extraction of the dicarboxylic acid into an organic solvent like ethyl acetate.[4]
-
Q2: The enantiomeric excess (ee) of my product is poor. How can I increase the stereoselectivity?
Achieving high enantioselectivity is critical for the synthesis of the (S)-enantiomer.
-
Potential Cause 1: Impure Chiral Ligand. The purity of the tartrate ester (e.g., (+)-DET) used to form the chiral catalyst is paramount.
-
Suggested Solution: Use a high-purity grade of the chiral tartrate ester. If necessary, recrystallize it before use.
-
-
Potential Cause 2: Incorrect Stoichiometry of Catalyst Components. The ratio of the titanium source to the chiral ligand is crucial for forming the active asymmetric catalyst.[3]
-
Suggested Solution: Carefully control the stoichiometry. A common ratio is 1:1.6 for Ti(O-i-Pr)₄ to (+)-DET.[3] Prepare a stock solution of the catalyst components to ensure accurate dispensing.
-
-
Potential Cause 3: Presence of Water. Water can hydrolyze the titanium catalyst, leading to the formation of achiral titanium oxide species that can catalyze a non-selective background reaction.[1]
-
Suggested Solution: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen). Adding powdered molecular sieves can help scavenge trace amounts of water.[3]
-
Q3: My reaction is producing significant side products. How can I achieve a cleaner reaction?
Side product formation complicates purification and reduces yield.[5]
-
Potential Cause 1: Over-oxidation. Using too much oxidant or reacting for too long can lead to the formation of undesired byproducts.[3]
-
Suggested Solution: Carefully control the stoichiometry of the oxidant. Monitor the reaction closely using TLC or GC-MS and quench the reaction as soon as the starting material is consumed.
-
-
Potential Cause 2: Reaction Temperature is Too High. Higher temperatures can provide enough activation energy to open up pathways to undesired products.[2]
-
Suggested Solution: Maintain the recommended temperature profile. A lower temperature generally favors the desired kinetic product and improves selectivity.
-
Frequently Asked Questions (FAQs)
Q1: What is a reliable method for synthesizing (S)-2-Methylglutaric Acid with high enantiopurity? An effective method is the asymmetric oxidation of 3-methyl-cyclopentane-1,2-dione using a chiral titanium complex, such as one formed from Ti(O-i-Pr)₄, a chiral tartrate ester like (+)-diethyl tartrate, and an oxidant like tert-butyl hydroperoxide. This approach can yield the corresponding lactone acid precursor with high enantiomeric excess (93–99% ee), which can then be further processed if needed.[3][6]
Q2: How can I monitor the reaction progress effectively? Thin Layer Chromatography (TLC) is a simple and effective method. Spot the reaction mixture against the starting material on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate with a small amount of acetic acid). The disappearance of the starting material spot indicates the reaction is proceeding. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used on aliquots taken from the reaction.[7]
Q3: How is the enantiomeric excess (ee) of the final product typically determined? The most common method is Chiral High-Performance Liquid Chromatography (Chiral HPLC). The product is often converted to a methyl or ethyl ester to improve its chromatographic properties. The areas of the two enantiomer peaks are then integrated to calculate the ee.
Q4: What are the key safety precautions for this synthesis? Handle all organic solvents in a well-ventilated fume hood. tert-Butyl hydroperoxide (t-BuOOH) is a strong oxidizing agent and should be handled with care, avoiding contact with metals. Titanium isopropoxide is highly moisture-sensitive and pyrophoric. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Data on Reaction Condition Optimization
The following table summarizes key parameters for the asymmetric oxidation of 3-methyl-cyclopentane-1,2-dione.
| Parameter | Condition | Effect on Yield | Effect on Enantiomeric Excess (ee) | Reference |
| Catalyst System | Ti(O-i-Pr)₄ / (+)-DET / t-BuOOH | High | Up to 99% | [3] |
| Ti:Ligand Ratio | 1:1.6 | Optimal | High | [3] |
| Temperature | -20 °C to Room Temp | Moderate to High | High | [3] |
| Solvent | Anhydrous CH₂Cl₂ | High | High | [3] |
| Additives | 4Å Molecular Sieves | Can improve consistency | Can improve consistency | [3] |
Detailed Experimental Protocol
Asymmetric Synthesis of (S)-2-Hydroxy-2-methylglutaric acid γ-lactone
This protocol is adapted from established methods for the asymmetric oxidation of 3-alkyl-1,2-cyclopentanediones.[3][6]
-
Catalyst Preparation:
-
To a flame-dried, round-bottom flask under an argon atmosphere, add powdered 4Å molecular sieves (100 mg) and anhydrous dichloromethane (CH₂Cl₂) (6 mL).
-
Add titanium(IV) isopropoxide (Ti(O-i-Pr)₄) (1 mmol, 0.3 mL) to the solution at -20 °C.
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Add (+)-diethyl tartrate ((+)-DET) (1.6 mmol, 0.27 mL) and stir the mixture for 15 minutes.
-
-
Reaction:
-
In a separate flask, dissolve 3-methyl-2-hydroxy-2-cyclopenten-1-one (1 mmol) in anhydrous CH₂Cl₂ (2.0 mL).
-
Add the substrate solution to the catalyst mixture. Stir for 30 minutes at -20 °C.
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Add a solution of tert-butyl hydroperoxide (t-BuOOH) in toluene (e.g., 5.5 M, 2.5 mmol) dropwise, maintaining the temperature at -20 °C.
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Allow the reaction to stir at -20 °C and monitor its progress by TLC.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂SO₃.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Filter the mixture through a pad of Celite to remove titanium salts.
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Separate the organic layer and extract the aqueous layer three times with CH₂Cl₂.
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Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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The resulting crude product, primarily the lactone acid, can be purified by column chromatography on silica gel or by crystallization.
-
Visualizations
Caption: A flowchart of the experimental workflow for the asymmetric synthesis of (S)-2-Methylglutaric Acid precursor.
Caption: A logical diagram for troubleshooting low yield in the synthesis reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. kbfi.ee [kbfi.ee]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. CN101805254A - Simple method for preparing 2-methylglutaric acid - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-Methylglutaric Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-methylglutaric acid.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of 2-methylglutaric acid, categorized by the synthetic route.
Route 1: Michael Addition of Diethyl Malonate to Methyl Methacrylate, followed by Hydrolysis and Decarboxylation
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of Michael adduct | 1. Reverse Michael Addition: The equilibrium may favor the starting materials. 2. Self-condensation of reactants: Use of a base that is too strong can promote self-condensation of diethyl malonate or methyl methacrylate.[1][2] 3. Incomplete reaction: Insufficient reaction time or temperature. | 1. Use a milder base (e.g., KF/Al2O3, piperidine) to minimize side reactions.[1][3] 2. Use an excess of the Michael donor (diethyl malonate) to shift the equilibrium towards the product.[1] 3. Monitor the reaction progress using techniques like TLC or GC to ensure completion. |
| Product contains unreacted starting materials | 1. Inefficient purification: The purification method may not be adequate to separate the product from the starting materials. 2. Incomplete reaction: As above. | 1. Optimize the purification process. Recrystallization or column chromatography may be effective. 2. Ensure the reaction has gone to completion before workup. |
| Incomplete hydrolysis of the ester intermediates | 1. Insufficient hydrolysis time or reagent concentration: The hydrolysis of the sterically hindered diester may be slow. 2. Precipitation of the carboxylate salt: The sodium salt of the diacid may precipitate from the reaction mixture, preventing complete hydrolysis. | 1. Increase the reaction time and/or the concentration of the base (e.g., NaOH) or acid used for hydrolysis. 2. Add a co-solvent like ethanol to improve the solubility of the intermediate salt. |
| Presence of a compound with a higher molecular weight than the desired product in the final product mixture | Incomplete decarboxylation: The intermediate, 2-methyl-1,1,3-propanetricarboxylic acid, has not fully decarboxylated. | 1. Ensure the acidification step is sufficiently strong and that the mixture is heated for an adequate amount of time to drive the decarboxylation to completion.[3] 2. Monitor CO2 evolution to gauge the progress of the decarboxylation. |
| Low purity of final product (e.g., 89.12% by GC-MS) | Formation of various side products: As mentioned in the causes above, a combination of side reactions can lead to a complex mixture.[3] | A multi-step purification approach may be necessary, such as a combination of extraction, recrystallization, and chromatography. |
Route 2: Hydrolysis of 2-Methylglutaronitrile
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 2-methylglutaric acid | 1. Incomplete hydrolysis: The hydrolysis of nitriles can be slow under both acidic and basic conditions.[4] 2. Side reactions of the nitrile: Nitriles can undergo polymerization in the presence of certain metal catalysts or impurities.[4] | 1. Increase the reaction time, temperature, and/or concentration of the acid or base. 2. Ensure all equipment is clean and free of metal contaminants that could catalyze polymerization. |
| Formation of polymeric byproducts | Polymerization of starting material or intermediates: This can be initiated by heat, impurities, or certain catalysts.[5] | 1. Use purified reagents and solvents. 2. Maintain careful temperature control throughout the reaction. |
| Presence of amide intermediates | Incomplete hydrolysis: The hydrolysis proceeds through an amide intermediate, which may not have fully converted to the carboxylic acid. | 1. Prolong the hydrolysis reaction time or use more forcing conditions (higher temperature or more concentrated acid/base). |
Route 3: Oxidation of 3-Methyl-Substituted Cyclic Precursors
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Mixture of dicarboxylic acids with varying chain lengths | Over-oxidation and C-C bond cleavage: Strong oxidizing agents can cleave carbon-carbon bonds, leading to shorter-chain dicarboxylic acids.[6][7] | 1. Use a milder or more selective oxidizing agent. 2. Carefully control the reaction temperature and stoichiometry of the oxidant. 3. Monitor the reaction closely and stop it once the desired product is formed. |
| Low selectivity for 2-methylglutaric acid | Multiple oxidation sites: The oxidizing agent may attack different positions on the cyclic precursor, leading to a mixture of isomers. | 1. Employ a catalyst that directs the oxidation to the desired position.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of 2-methylglutaric acid via the Michael addition route?
A1: Common impurities include unreacted diethyl malonate and methyl methacrylate, the intermediate tri-ester (before hydrolysis and decarboxylation), and the di-acid intermediate (2-methyl-1,1,3-propanetricarboxylic acid) if decarboxylation is incomplete. Other potential side products can arise from self-condensation of the starting materials.
Q2: How can I monitor the progress of the hydrolysis and decarboxylation steps?
A2: The hydrolysis of the ester can be monitored by Thin Layer Chromatography (TLC), looking for the disappearance of the ester spot and the appearance of a more polar spot corresponding to the carboxylate. The decarboxylation step can be monitored by observing the evolution of carbon dioxide gas. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) after derivatization can be used.
Q3: What is the best method to purify crude 2-methylglutaric acid?
A3: Recrystallization is a common and effective method for purifying 2-methylglutaric acid. Solvents such as water or benzene have been reported to be effective.[8][9] For highly impure samples, column chromatography on silica gel may be necessary.
Q4: I am seeing a significant amount of a polymeric substance in my reaction involving nitriles. What could be the cause?
A4: Nitriles, especially activated ones, can be susceptible to polymerization, which can be initiated by trace metals, strong bases, or heat.[4][5] Ensure your glassware is scrupulously clean and consider using freshly distilled, inhibitor-free starting materials if polymerization is a persistent issue.
Q5: In the oxidation of a cyclic ketone to produce a dicarboxylic acid, my yield of the desired product is low, and I have a mixture of other acids. How can I improve this?
A5: The oxidation of cyclic ketones can sometimes lead to non-selective cleavage of C-C bonds, resulting in a mixture of dicarboxylic acids.[6] To improve selectivity, you can try using a milder oxidizing agent, optimizing the reaction temperature and time, or employing a selective catalyst.[6][10]
Quantitative Data Summary
| Synthesis Route | Starting Materials | Key Reagents/Catalysts | Reported Yield | Reported Purity | Reference |
| Michael Addition & Hydrolysis/Decarboxylation | Diethyl malonate, Methyl methacrylate | KF/Al2O3, NaOH, H2SO4 | 88% | 89.12% (GC-MS) | [3] |
| Michael Addition & Hydrolysis/Decarboxylation | Diethyl malonate, Methyl methacrylate | KF/Al2O3, NaOH, H2SO4 | 60% | 68% (GC-MS) | [3] |
| Hydrolysis of Dicyano-amide | α,α'-Dicyano-β-methylglutaramide | Concentrated HCl | 80% (crude) | - | [8] |
| Oxidation of Cyclopentanone (to Glutaric Acid) | Cyclopentanone | Mn(II) salt, O2 | - | up to 68% selectivity | [6] |
Experimental Protocols
Protocol 1: Synthesis of 2-Methylglutaric Acid from Diethyl Malonate and Methyl Methacrylate (Adapted from[3])
-
Michael Addition: In a suitable flask, combine diethyl malonate, an organic solvent (e.g., DMF), and a catalytic amount of KF/Al2O3. Heat the mixture to 80-160°C. Add methyl methacrylate dropwise over a period of time. Maintain the reaction temperature for several hours until the reaction is complete (monitor by GC or TLC).
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Work-up and Isolation of Intermediate: Remove the solvent and excess reactants under reduced pressure. The resulting residue is the crude tri-ester intermediate.
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Hydrolysis: To the crude intermediate, add a solution of sodium hydroxide (e.g., 0.4 mol NaOH for 0.1 mol of intermediate). Stir at room temperature for approximately 3 hours.
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Acidification and Decarboxylation: Carefully add sulfuric acid to the reaction mixture to acidify it. Heat the mixture to reflux (around 100°C) for about 4 hours to effect decarboxylation.
-
Extraction and Purification: Cool the reaction mixture. Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate. Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous MgSO4), and remove the solvent under reduced pressure to obtain crude 2-methylglutaric acid. Further purification can be achieved by recrystallization.
Visualizations
Caption: A generalized experimental workflow for the synthesis, purification, and analysis of 2-methylglutaric acid.
Caption: A logical flowchart for troubleshooting low yields in the synthesis of 2-methylglutaric acid.
References
- 1. spcmc.ac.in [spcmc.ac.in]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. CN101805254A - Simple method for preparing 2-methylglutaric acid - Google Patents [patents.google.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 2-Methyleneglutaronitrile - Wikipedia [en.wikipedia.org]
- 6. Oxidation of cyclic ketones to dicarboxylic acids [ouci.dntb.gov.ua]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Oxidation of cyclic ketones to dicarboxylic acids | Semantic Scholar [semanticscholar.org]
Stability issues of (S)-(+)-2-Methylglutaric Acid under storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of (S)-(+)-2-Methylglutaric Acid. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for (S)-(+)-2-Methylglutaric Acid?
A1: For optimal stability, (S)-(+)-2-Methylglutaric Acid should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][3] Some suppliers recommend storage at temperatures below +30°C, while for long-term stability (≥ 4 years), storage at -20°C is advised.[4]
Q2: Is (S)-(+)-2-Methylglutaric Acid stable at room temperature?
A2: Yes, the product is chemically stable under standard ambient conditions, including room temperature.[5][1] However, for prolonged storage, adhering to the recommended cooler and dry conditions is best practice to prevent any potential degradation over time.
Q3: What are the known incompatibilities for (S)-(+)-2-Methylglutaric Acid?
A3: Safety data sheets do not list specific materials that are incompatible with (S)-(+)-2-Methylglutaric Acid that would lead to degradation.[2] However, as a dicarboxylic acid, it is prudent to avoid storage with strong bases or highly reactive oxidizing agents.
Q4: What are the potential degradation products of (S)-(+)-2-Methylglutaric Acid?
A4: While specific degradation pathways under storage are not extensively documented in publicly available literature, potential degradation could occur through decarboxylation at elevated temperatures or reaction with environmental contaminants.
Q5: How can I assess the purity and stability of my (S)-(+)-2-Methylglutaric Acid sample?
A5: The purity and stability can be assessed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC), particularly chiral HPLC, is suitable for separating enantiomers and detecting impurities.[6][7] Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information to identify degradation products, and Mass Spectrometry (MS) can be used to determine the mass of impurities.[6]
Troubleshooting Guides
Issue 1: Unexpected Experimental Results or Poor Reproducibility
This guide will help you determine if the stability of your (S)-(+)-2-Methylglutaric Acid is the root cause of inconsistent experimental outcomes.
Caption: Troubleshooting workflow for unexpected experimental results.
Issue 2: Visual Changes in the Stored Compound
If you observe a change in the physical appearance of your (S)-(+)-2-Methylglutaric Acid, follow this guide.
| Observation | Potential Cause | Recommended Action |
| Discoloration (e.g., yellowing) | Potential degradation due to light exposure or reaction with contaminants. | 1. Move to a dark, inert environment. 2. Perform purity analysis (e.g., HPLC, NMR) to quantify degradation. 3. If purity is compromised, use a fresh sample. |
| Clumping or Caking | Absorption of moisture from the atmosphere. | 1. Ensure the container is tightly sealed. 2. Store in a desiccator. 3. While the compound may still be usable, moisture can affect accurate weighing and may accelerate degradation. Purity analysis is recommended. |
| Change in Crystal Form | Possible hydration or solvation from improper storage. | 1. Review storage solvent and humidity. 2. Analyze by techniques sensitive to crystal form (e.g., XRPD) if critical. 3. For most applications, a purity check by HPLC should suffice. |
Experimental Protocols
Protocol 1: Stability Assessment of (S)-(+)-2-Methylglutaric Acid by HPLC
This protocol outlines a general method for monitoring the stability of (S)-(+)-2-Methylglutaric Acid over time.
Caption: Experimental workflow for a stability study.
Detailed Method:
-
Preparation of Standard Solution: Accurately weigh and dissolve (S)-(+)-2-Methylglutaric Acid in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
HPLC System and Conditions:
-
Column: A chiral stationary phase column (e.g., CHIRALPAK® HSA) is recommended to resolve the (S)- and (R)-enantiomers and to separate them from potential impurities.[8]
-
Mobile Phase: An isocratic mobile phase, for example, a mixture of a buffered aqueous solution (e.g., 10-20 mM ammonium acetate, pH 5.0-7.0) and an organic modifier (e.g., 2-propanol, 0-15%), is a good starting point.[8][9]
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV detector at a low wavelength (e.g., 210 nm), as the molecule lacks a strong chromophore.
-
Injection Volume: 5-10 µL.[8]
-
-
Forced Degradation Study (Optional but Recommended): To ensure the method is "stability-indicating," subject the stock solution to stress conditions (e.g., acid, base, peroxide, heat, light) to generate degradation products. The HPLC method should be able to resolve the parent peak from these degradation product peaks.
-
Data Analysis:
-
At each time point, calculate the percentage of the parent compound remaining.
-
Identify and quantify any new peaks that appear, which are indicative of degradation products.
-
Data Presentation: Stability Data Summary
Use the following table to summarize the quantitative data from your stability studies.
Table 1: Stability of (S)-(+)-2-Methylglutaric Acid under Various Storage Conditions
| Storage Condition | Time Point | % Assay of (S)-(+)-2-Methylglutaric Acid | Total Impurities (%) | Appearance |
| -20°C | T=0 | 100.0 | < 0.1 | White Crystalline Solid |
| T=3 months | ||||
| T=6 months | ||||
| 4°C | T=0 | 100.0 | < 0.1 | White Crystalline Solid |
| T=3 months | ||||
| T=6 months | ||||
| 25°C / 60% RH | T=0 | 100.0 | < 0.1 | White Crystalline Solid |
| T=3 months | ||||
| T=6 months | ||||
| 40°C / 75% RH | T=0 | 100.0 | < 0.1 | White Crystalline Solid |
| T=3 months | ||||
| T=6 months | ||||
| Light Exposure | T=0 | 100.0 | < 0.1 | White Crystalline Solid |
| T=1 month |
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. fishersci.com [fishersci.com]
- 4. caymanchem.com [caymanchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. researchgate.net [researchgate.net]
- 8. chiraltech.com [chiraltech.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Improving the regioselectivity in the synthesis of 2-methyleneglutarate derivatives
Welcome to the technical support center for the synthesis of 2-methyleneglutarate derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in achieving high regioselectivity in their synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving regioselectivity during the synthesis of 2-methyleneglutarate monoesters?
A1: The primary challenge is the selective functionalization of one of the two carboxylic acid groups (or their precursors) in 2-methyleneglutaric acid, leading to either the α- or γ-monoester. Standard esterification methods often result in a mixture of the desired monoester, the undesired regioisomeric monoester, and the diester. While methods for synthesizing the diesters are common, selective reactions at one of the two carboxyl groups are less frequently reported.[1]
Q2: I am obtaining a mixture of α- and γ-isomers. How can I improve the regioselectivity for the α-methyl 2-methyleneglutarate?
A2: A highly regioselective method involves a novel fluoride-mediated, tandem deprotection/rearrangement of O-silyl 2-(hydroxymethyl)dimethylglutarate.[1][2][3] This approach avoids direct selective esterification of 2-methyleneglutaric acid and instead uses a cyclic precursor to control the formation of the α-monoester. This specific method has been shown to produce the α-methyl 2-methyleneglutarate in high yield.[2]
Q3: Are there enzymatic or other catalytic methods to achieve regioselective de-esterification?
A3: Yes, patent literature has reported the use of lipase-catalyzed de-esterification of diethyl 2-methyleneglutarate to produce the corresponding α-ethyl ester.[1][2] Enzymatic methods can offer high regioselectivity under mild reaction conditions.
Q4: Can palladium-catalyzed allylic alkylation (Tsuji-Trost reaction) be used, and what are the challenges with regioselectivity?
A4: Palladium-catalyzed allylic alkylation is a powerful tool for C-C bond formation, but controlling regioselectivity can be complex. The outcome is influenced by several factors, including the nature of the ligand, the solvent, the nucleophile, and the specific substituents on the allylic substrate.[4][5] For non-symmetrical allyl substrates, nucleophilic attack typically occurs at the less hindered position.[6] However, the presence of certain substituents, such as a 2-B(pin) group, has been shown to direct the nucleophilic attack to the benzylic site with high regioselectivity, which is contrary to what is typically observed.[4][7]
Troubleshooting Guides
Problem 1: Poor yield and low regioselectivity in the synthesis of α-methyl 2-methyleneglutarate.
-
Possible Cause: Direct esterification methods are often unselective.
-
Suggested Solution: Employ the lactonization-elimination rearrangement strategy starting from 3-hydroxymethylcyclopentene. This multi-step synthesis is designed to specifically yield the α-protected methyleneglutarate.[1]
Problem 2: In a palladium-catalyzed allylic substitution, the wrong regioisomer is the major product.
-
Possible Cause 1: The ligand used may not provide sufficient steric or electronic influence to direct the nucleophile to the desired position.
-
Troubleshooting Step 1: Screen a variety of phosphine ligands. The choice of ligand is critical in controlling the regioselectivity of the Tsuji-Trost reaction.[4]
-
Possible Cause 2: The nature of the nucleophile can influence the site of attack. "Soft" nucleophiles tend to add directly to the allyl moiety.[6]
-
Troubleshooting Step 2: If possible, modify the nucleophile. The steric bulk of the nucleophile can also influence the regiochemical outcome.[6]
-
Possible Cause 3: The substrate itself dictates the inherent preference for nucleophilic attack.
-
Troubleshooting Step 3: Consider modifying the allylic substrate. For instance, introducing a directing group at the 2-position can dramatically alter the regioselectivity.[4]
Data Presentation
Table 1: Regioselectivity in Palladium-Catalyzed Allylic Substitution with 2-B(pin)-substituted Allylic Acetates [7]
| Entry | Allylic Acetate | Nucleophile | Catalyst System | Regioselectivity | Yield (%) |
| 1 | 1a | NaCH(CO₂Me)₂ | [Pd(allyl)Cl]₂ / PPh₃ | >20:1 | 81 |
| 2 | 1a | Morpholine | [Pd(allyl)Cl]₂ / PPh₃ | >20:1 | 83 |
| 3 | 1c | Morpholine | [Pd(allyl)Cl]₂ / PPh₃ | >20:1 | 79 |
| 4 | 1d | Morpholine | Pd(OAc)₂ / PPh₃ | ≥10:1 | 45 |
| 5 | 1f | Morpholine | Pd(OAc)₂ / PPh₃ | ≥10:1 | 80 |
| 6 | 1d | NaCH(CO₂Me)₂ | Pd(OAc)₂ / PPh₃ | ≥10:1 | 51 |
| 7 | 1f | NaCH(CO₂Me)₂ | Pd(OAc)₂ / PPh₃ | ≥10:1 | 79 |
Experimental Protocols
Protocol 1: Synthesis of α-Methyl 2-Methyleneglutarate (5) via Fluoride-Mediated Rearrangement [1]
This protocol describes the final step of a three-step synthesis, which is the key regioselective rearrangement.
-
Starting Material: Dimethyl (2R)-2-((tert-butyldimethylsilyloxy)methyl)glutarate (7).
-
Procedure: a. Dissolve the silyl ether (7) (0.75 g, 2.5 mmol) in anhydrous tetrahydrofuran (THF) (10 mL) in a flask. b. Cool the solution to 0 °C in an ice bath. c. Add tetrabutylammonium fluoride (TBAF) (3.8 mL of a 1.0 M solution in THF, 3.8 mmol) dropwise to the solution. d. Allow the reaction mixture to warm to room temperature and stir for 2 hours. e. Concentrate the reaction mixture under reduced pressure. f. Partition the crude oil between ethyl acetate (EtOAc) (50 mL) and 1% aqueous HCl (10 mL). g. Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. h. Purify the crude product by silica gel chromatography (eluting with 1:1 hexanes/EtOAc followed by 100% EtOAc) to yield α-methyl 2-methyleneglutarate (5) as a clear oil.
-
Yield: 0.33 g (84%).
Visualizations
Caption: Workflow for the regioselective synthesis of α-methyl 2-methyleneglutarate.
Caption: Catalytic cycle for the Tsuji-Trost reaction showing the key regioselective step.
References
- 1. Regioselective Synthesis of α‐Methyl 2‐Methyleneglutarate via a Novel Lactonization—Elimination Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Breaking Conjugation: Unusual Regioselectivity with 2-Substituted Allylic Substrates in the Tsuji-Trost Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computational insights into the origins of regio- and enantioselectivities in palladium-catalyzed allylic substitution reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Tsuji-Trost Reaction [organic-chemistry.org]
- 7. Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin)-Substituted Allylic Acetate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Enantiomeric Excess in Catalytic Alkylation Reactions
Welcome to the Technical Support Center for Enhancing Enantiomeric Excess in Catalytic Alkylation Reactions. This resource is tailored for researchers, scientists, and drug development professionals to diagnose and resolve common challenges encountered during the synthesis of chiral molecules. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist you in optimizing your enantioselective catalytic alkylation reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, providing actionable solutions.
Q1: My enantiomeric excess (% ee) is significantly lower than what is reported in the literature for a similar reaction. What should be my first step in troubleshooting?
A1: The first and most critical step is to rigorously validate your analytical method, which is typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). An unvalidated or inaccurate analytical method can provide misleading % ee values.[1]
-
Key Validation Parameters:
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Resolution (Rs): Ensure baseline separation between the two enantiomers. A resolution value greater than 1.5 is generally considered adequate.[1]
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Accuracy: Verify the measured % ee of a known standard sample.[1]
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Precision: Ensure that repeated measurements of the same sample yield consistent results.[1]
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Linearity: Confirm that the detector response is linear across a range of concentrations for both enantiomers. A common pitfall is overlooking the possibility that one enantiomer may have a stronger UV response than the other, leading to an inaccurate ratio determination.[1]
-
Q2: I've validated my analytical method, but my % ee is still low and inconsistent across different runs of the same reaction. What should I investigate next?
A2: Scrutinize the purity and quality of all your reagents, including the catalyst, substrate, and solvent. Asymmetric reactions are highly sensitive to trace impurities.
-
Checklist for Reagents and Catalyst:
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Substrate Purity: Impurities in the starting material can react competitively, leading to the formation of racemic or undesired products. Consider repurifying your substrate through methods like recrystallization, distillation, or chromatography.[1]
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Catalyst/Ligand Purity and Integrity: The chiral catalyst or ligand is the cornerstone of enantioselectivity. Ensure it is of high purity and has not degraded. The structure and chirality of the ligand are critical.[2] For instance, the symmetry of porphyrin ligands (C₂ or D₂) can limit the number of possible diastereomeric transition states.[2]
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Solvent and Additives: Ensure solvents are anhydrous and free of impurities. The choice of solvent can significantly impact enantioselectivity.[3][4] Some reactions show dramatic improvements in ee when switching solvents, for example, from toluene to diethyl ether, THF, or ethyl acetate in copper-catalyzed conjugate additions.[5]
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Base Purity and Strength: If a base is used, its purity and strength can be crucial. The amount of base can also have a notable effect on the enantiomeric excess.[2]
-
Q3: How does temperature affect the enantiomeric excess of my reaction?
A3: Temperature is a critical parameter that can have a significant and sometimes non-linear effect on enantioselectivity.[6][7]
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General Trend: In many cases, lowering the reaction temperature leads to a higher enantiomeric excess due to the larger difference in the free energy of activation for the two competing diastereomeric transition states.
-
Temperature Optimization: It is crucial to screen a range of temperatures to find the optimal conditions for your specific reaction.[2]
-
Unusual Temperature Effects: In some cases, higher temperatures can lead to higher enantioselectivity.[7] There are also instances where a change in temperature can even reverse the enantioselectivity of a reaction.[6]
Q4: My reaction yield is high, but the enantioselectivity is poor. What factors should I focus on optimizing?
A4: When the yield is high, it indicates that the catalyst is active but not effectively discriminating between the prochiral faces of the substrate. The focus should be on factors that influence the chiral environment of the transition state.
-
Ligand Modification: The structure of the chiral ligand is paramount. Subtle changes to the ligand's steric and electronic properties can have a profound impact on enantioselectivity. Consider screening a library of ligands if available.
-
Catalyst System: The choice of the metal precursor and any additives can influence the active catalytic species. For example, in copper-catalyzed reactions, switching from Cu(OTf)₂ to a copper carboxylate can dramatically improve ee.[5]
-
Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex and the transition state. A systematic screening of solvents with different polarities and coordinating abilities is recommended.[3]
-
Concentration: The concentration of the substrate and catalyst can sometimes affect the aggregation state of the catalyst, which in turn can influence the enantioselectivity.
Q5: I am observing the formation of unwanted side products in my alkylation reaction. How can I improve the selectivity?
A5: The formation of side products is often due to a lack of selectivity (chemo-, regio-, or stereoselectivity).
-
Regioselectivity: If the substrate has multiple potential sites for alkylation, modifying the catalyst or directing groups on the substrate can help control where the alkylation occurs.
-
Stereoselectivity: Poor diastereoselectivity can sometimes be addressed by changing the chiral ligand or the reaction conditions to favor one diastereomeric transition state over others.
-
Reaction Conditions: Harsh reaction conditions, such as high temperatures, can lead to side reactions and decomposition.[3] Exploring milder reaction conditions can often improve selectivity.[3]
Quantitative Data Summary
The following tables summarize the impact of various reaction parameters on enantiomeric excess in catalytic alkylation reactions, based on literature data.
Table 1: Effect of Catalyst, Base, and Temperature on Enantiomeric Excess [2]
| Entry | Catalyst | Catalyst Loading (mol %) | Base (equiv) | Temperature (°C) | Yield (%) | ee (%) |
| 1 | Racemic Cobalt Complex | 1.0 | 3.0 | 25 | 85 | - |
| 2 | Chiral Cobalt Complex A | 1.0 | 3.0 | 25 | 80 | 85 |
| 3 | Chiral Cobalt Complex B | 1.0 | 3.0 | 25 | 82 | 92 |
| 4 | Chiral Cobalt Complex C | 1.0 | 3.0 | 25 | 75 | 88 |
| 5 | Chiral Cobalt Complex D | 1.0 | 3.0 | 25 | 78 | 90 |
| 6 | Chiral Cobalt Complex B | 0.5 | 3.0 | 25 | 70 | 91 |
| 7 | Chiral Cobalt Complex B | 1.0 | 4.0 | 25 | 85 | 90 |
| 8 | Chiral Cobalt Complex B | 1.0 | 3.0 | 0 | 75 | 94 |
| 9 | Chiral Cobalt Complex B | 1.0 | 2.0 | 25 | 88 | 95 |
| 10 | Chiral Cobalt Complex B | 1.0 | 3.0 | 40 | 88 | 89 |
Table 2: Influence of Solvent on Enantioselectivity in a Cu-Catalyzed Conjugate Addition [5]
| Entry | Copper Source | Solvent | Yield (%) | ee (%) |
| 1 | Cu(OTf)₂ | Toluene | >95 | 80 |
| 2 | Copper Carboxylate | Et₂O | >95 | 98 |
| 3 | Copper Carboxylate | THF | >95 | 95 |
| 4 | Copper Carboxylate | EtOAc | >95 | 92 |
Experimental Protocols
Protocol 1: General Procedure for a Catalytic Asymmetric Alkylation
This protocol provides a general workflow. Specific conditions such as temperature, reaction time, and purification method should be optimized for each specific reaction.
-
Reactor Setup: Under an inert atmosphere (e.g., nitrogen or argon), add the chiral ligand and the metal precursor to a dry reaction flask equipped with a magnetic stir bar.
-
Catalyst Formation: Add the anhydrous, degassed solvent and stir the mixture at the specified temperature for the required time to allow for the in-situ formation of the chiral catalyst.
-
Addition of Reactants: Add the substrate to the reaction mixture, followed by the base (if required).
-
Initiation of Reaction: Add the alkylating agent dropwise to the stirred solution at the desired temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by adding an appropriate quenching agent (e.g., saturated aqueous ammonium chloride). Extract the product with a suitable organic solvent.
-
Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Analysis: Determine the yield and enantiomeric excess of the purified product. The enantiomeric excess is typically determined by chiral HPLC or chiral GC analysis.
Visualizations
Below are diagrams illustrating key workflows and relationships in enhancing enantiomeric excess.
Caption: Troubleshooting workflow for low enantiomeric excess.
Caption: Key factors influencing enantiomeric excess.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Alkyl Strategies for Optimizing Reaction Conditions [eureka.patsnap.com]
- 4. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 5. Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. blogs.rsc.org [blogs.rsc.org]
- 7. Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Chiral Purity Analysis of (S)-(+)-2-Methylglutaric Acid: An NMR-Based Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric purity is a critical step in the development and quality control of chiral molecules such as (S)-(+)-2-Methylglutaric Acid. This dicarboxylic acid and its enantiomer can exhibit different pharmacological and toxicological profiles, making accurate assessment of enantiomeric excess (e.e.) essential. While various analytical techniques can be employed for this purpose, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly after derivatization with a chiral derivatizing agent (CDA), offers a powerful and direct method for determining chiral purity.
This guide provides a comprehensive comparison of an NMR-based method for the chiral purity analysis of (S)-(+)-2-Methylglutaric Acid with other analytical techniques. It includes a detailed experimental protocol for the NMR method, a summary of expected quantitative data, and a discussion of the relative advantages and disadvantages of each approach.
Comparison of Analytical Methods for Chiral Purity
The choice of analytical method for determining the enantiomeric purity of (S)-(+)-2-Methylglutaric Acid depends on factors such as the required accuracy, sample throughput, and available instrumentation. Below is a comparison of the proposed NMR method with common alternative techniques.
| Feature | NMR with Chiral Derivatizing Agent (CDA) | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) |
| Principle | Conversion of enantiomers into diastereomers with distinct NMR signals. | Differential interaction of enantiomers with a chiral stationary phase. | Separation of volatile enantiomeric derivatives on a chiral stationary phase. |
| Sample Preparation | Derivatization reaction required. | Minimal, dissolution in a suitable solvent. | Derivatization to increase volatility may be needed. |
| Instrumentation | NMR Spectrometer. | HPLC system with a chiral column and a suitable detector (e.g., UV, MS). | GC system with a chiral column and a suitable detector (e.g., FID, MS). |
| Data Analysis | Integration of diastereomeric proton signals. | Measurement of peak areas of the two enantiomers. | Measurement of peak areas of the two enantiomers. |
| Advantages | Direct observation of diastereomers, absolute configuration can sometimes be inferred, relatively fast analysis time post-derivatization. | High accuracy and precision, well-established technique, suitable for a wide range of compounds. | High resolution and sensitivity, suitable for volatile compounds. |
| Disadvantages | Derivatization may not be quantitative, potential for kinetic resolution, CDA may introduce interfering signals. | Chiral column selection can be challenging and expensive, method development can be time-consuming. | Limited to thermally stable and volatile compounds, derivatization often necessary. |
| Typical Resolution | Baseline separation of diastereomeric proton signals (Δδ > 0.05 ppm). | Resolution factor (Rs) > 1.5. | Resolution factor (Rs) > 1.5. |
NMR-Based Chiral Purity Analysis Using a Chiral Derivatizing Agent
The fundamental principle behind using NMR for chiral purity analysis is the conversion of a mixture of enantiomers into a mixture of diastereomers. Enantiomers are indistinguishable in an achiral solvent by NMR, but diastereomers have different physical properties and, therefore, distinct NMR spectra. This is achieved by reacting the chiral analyte with an enantiomerically pure chiral derivatizing agent (CDA).
For a dicarboxylic acid like 2-methylglutaric acid, a suitable CDA would be a chiral amine that can form diastereomeric amides. A commonly used class of CDAs for carboxylic acids are α-chiral primary or secondary amines.
Caption: Workflow for chiral purity analysis of (S)-(+)-2-Methylglutaric Acid by NMR using a CDA.
Experimental Protocol: Derivatization and NMR Analysis
This protocol describes the derivatization of (S)-(+)-2-Methylglutaric Acid with (R)-1-phenylethylamine, followed by ¹H NMR analysis.
Materials:
-
(S)-(+)-2-Methylglutaric Acid sample
-
(R)-1-Phenylethylamine (enantiomerically pure)
-
DCC (N,N'-Dicyclohexylcarbodiimide) or other suitable coupling agent
-
DMAP (4-Dimethylaminopyridine) (catalyst)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Deuterated chloroform (CDCl₃) for NMR
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Derivatization:
-
In a clean, dry vial, dissolve approximately 10 mg of the (S)-(+)-2-Methylglutaric Acid sample in 1 mL of anhydrous DCM.
-
Add 1.1 equivalents of (R)-1-phenylethylamine to the solution.
-
Add 1.1 equivalents of DCC and a catalytic amount of DMAP.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete (monitor by TLC if necessary).
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Evaporate the solvent under reduced pressure to obtain the crude diastereomeric amide derivatives.
-
-
NMR Sample Preparation:
-
Dissolve the crude diastereomeric amides in approximately 0.7 mL of CDCl₃.
-
Transfer the solution to a clean NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Optimize the spectral window to clearly resolve the signals of interest.
-
-
Data Analysis:
-
Identify a well-resolved proton signal that is different for the two diastereomers. The methyl protons or the methine proton adjacent to the chiral center are often good candidates.
-
Carefully integrate the corresponding signals for the (S,R) and (R,R) diastereomers.
-
Calculate the enantiomeric excess (e.e.) using the following formula:
-
e.e. (%) = [ (Area(major diastereomer) - Area(minor diastereomer)) / (Area(major diastereomer) + Area(minor diastereomer)) ] x 100
-
-
Expected ¹H NMR Data
The formation of diastereomeric amides will lead to the appearance of distinct signals in the ¹H NMR spectrum for the (S,R) and the potential (R,R) diastereomers. The chemical shift difference (Δδ) between these signals is crucial for accurate quantification.
| Proton Signal | Expected Chemical Shift (δ, ppm) (Illustrative) | Diastereomer 1 ((S,R)-amide) | Diastereomer 2 ((R,R)-amide) | Δδ (ppm) |
| Methyl (CH₃) | ~1.2 | Doublet | Doublet | > 0.05 |
| Methine (CH) | ~2.5 | Multiplet | Multiplet | > 0.05 |
Note: The exact chemical shifts and Δδ values will depend on the specific CDA used, the solvent, and the NMR spectrometer frequency. The values provided are for illustrative purposes based on typical observations for similar compounds.
Alternative Analytical Techniques
While NMR with CDAs is a robust method, other techniques are also widely used for chiral purity analysis.
Caption: Logical relationship of different techniques for chiral purity analysis.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for separating enantiomers. It relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
Methodology Outline:
-
Column Selection: Choose a suitable chiral column. For dicarboxylic acids, columns based on polysaccharide derivatives (e.g., cellulose or amylose carbamates) or cyclodextrins are often effective.
-
Mobile Phase Optimization: Develop a mobile phase that provides good resolution of the enantiomers. This typically involves a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol) with a small amount of an acidic additive (e.g., trifluoroacetic acid) to suppress ionization of the carboxylic acid groups.
-
Sample Analysis: Dissolve the (S)-(+)-2-Methylglutaric Acid sample in the mobile phase and inject it into the HPLC system.
-
Quantification: Determine the peak areas for the two enantiomers from the chromatogram and calculate the e.e.
Chiral Gas Chromatography (GC)
For volatile or semi-volatile compounds, chiral GC can be an excellent method for enantiomeric separation. 2-Methylglutaric acid itself is not sufficiently volatile for GC analysis and requires derivatization to form, for example, methyl esters.
Methodology Outline:
-
Derivatization: Convert the carboxylic acid groups of 2-methylglutaric acid into a more volatile derivative, such as methyl esters, by reacting with a methylating agent (e.g., diazomethane or trimethylsilyldiazomethane).
-
Column Selection: Use a chiral capillary GC column, such as one coated with a cyclodextrin derivative.
-
Analysis: Inject the derivatized sample into the GC and run a temperature program to separate the enantiomeric derivatives.
-
Quantification: Integrate the peak areas of the two enantiomers and calculate the e.e.
Conclusion
The chiral purity analysis of (S)-(+)-2-Methylglutaric Acid can be effectively performed using ¹H NMR spectroscopy after derivatization with a suitable chiral derivatizing agent. This method provides direct evidence of the presence of the other enantiomer and allows for accurate quantification of the enantiomeric excess. While alternative techniques like chiral HPLC and chiral GC are also powerful, the NMR method offers the advantage of structural confirmation alongside purity analysis. The choice of the most appropriate technique will ultimately depend on the specific requirements of the analysis, including the desired level of accuracy, sample throughput, and the available instrumentation. For routine quality control, a validated chiral HPLC method might be preferred, while for research and development purposes, the detailed structural information provided by NMR can be invaluable.
A Predictive Comparison of the Biological Activities of (S)- vs. (R)-2-Methylglutaric Acid: A Guide for Researchers
Disclaimer: Direct experimental data comparing the biological activities of (S)-2-Methylglutaric Acid and (R)-2-Methylglutaric Acid is not currently available in the published scientific literature. This guide provides a predictive comparison based on established principles of stereochemistry in biological systems and data from structurally related molecules. The information presented is intended as a resource to stimulate and guide future research in this area.
Introduction
2-Methylglutaric acid is a dicarboxylic acid that exists as two enantiomers, (S)-2-Methylglutaric Acid and (R)-2-Methylglutaric Acid, which are non-superimposable mirror images of each other. While often studied as a racemic mixture, the distinct three-dimensional arrangement of the atoms in each enantiomer can lead to significantly different interactions with chiral biological molecules such as enzymes and receptors. This can result in varied metabolic fates, pharmacological effects, and toxicological profiles. Understanding these potential differences is crucial for researchers in drug development and metabolic studies. This guide offers a hypothetical comparison of the biological activities of these two enantiomers to provide a framework for future investigation.
General Properties of 2-Methylglutaric Acid
2-Methylglutaric acid is a mammalian metabolite and is classified as a methyl-branched fatty acid.[1][2][3] It is a derivative of glutaric acid with a methyl group at the second carbon position.[1] Elevated levels of 2-methylglutaric acid in urine can be an indicator of certain metabolic disorders, such as glutaric acidemia type I, a condition caused by a deficiency of the enzyme glutaryl-CoA dehydrogenase.[4]
The Principle of Stereoselectivity in Biological Systems
The differential biological activities of enantiomers are a well-established principle in pharmacology and biochemistry. This stereoselectivity arises from the chiral nature of biological macromolecules. For a chiral molecule to interact with a biological target, such as an enzyme or receptor, a precise three-dimensional fit is often required. One enantiomer may bind with high affinity and elicit a biological response, while the other may bind with lower affinity or not at all, leading to inactivity or even an antagonistic effect.
Hypothetical Comparison of Biological Activities
Based on the principles of stereochemistry, it is plausible to hypothesize that (S)- and (R)-2-Methylglutaric Acid will exhibit different biological activities. The following sections and tables outline potential areas of divergence.
Table 1: Hypothetical Pharmacokinetic and Pharmacodynamic Differences
| Parameter | (S)-2-Methylglutaric Acid (Hypothetical) | (R)-2-Methylglutaric Acid (Hypothetical) | Rationale |
| Enzyme Interaction | May be a preferred substrate or inhibitor for a specific enzyme. | May interact differently with the same enzyme, or with a different set of enzymes. | Enzyme active sites are chiral and can exhibit high stereoselectivity. |
| Metabolic Fate | May be metabolized more rapidly or through a different pathway. | May be metabolized more slowly, potentially leading to accumulation. | The enzymes involved in metabolic pathways are stereoselective. |
| Receptor Binding | Could act as an agonist or antagonist at a specific receptor. | May have a different affinity or efficacy for the same receptor, or interact with a different receptor altogether. | Receptor binding pockets are chiral, leading to stereospecific interactions. |
| Toxicity | May exhibit a specific toxicity profile. | May have a different or no toxic effect. | Toxicity can be mediated by stereospecific interactions with cellular components. |
Proposed Experimental Protocols to Determine Biological Activity
To elucidate the actual biological activities of (S)- and (R)-2-Methylglutaric Acid, a series of in vitro and in vivo experiments are necessary.
Enzyme Inhibition/Activation Assay
-
Principle: To determine if either enantiomer acts as an inhibitor or activator of a specific enzyme.
-
Methodology:
-
Select a panel of relevant enzymes, for example, those involved in amino acid or fatty acid metabolism.
-
Incubate the purified enzyme with its substrate in the presence of varying concentrations of (S)-2-Methylglutaric Acid, (R)-2-Methylglutaric Acid, or a vehicle control.
-
Measure the rate of product formation using a suitable analytical method (e.g., spectrophotometry, HPLC, or mass spectrometry).
-
Calculate the IC50 (for inhibitors) or EC50 (for activators) for each enantiomer to quantify their potency.
-
Cell-Based Metabolic Assay
-
Principle: To assess the impact of each enantiomer on cellular metabolism.
-
Methodology:
-
Culture a relevant cell line (e.g., hepatocytes, neurons) and treat with (S)-2-Methylglutaric Acid, (R)-2-Methylglutaric Acid, or a vehicle control.
-
After a defined incubation period, perform metabolomic analysis on cell lysates and culture medium using techniques like GC-MS or LC-MS.
-
Analyze the data to identify changes in the levels of key metabolites, providing insights into the metabolic pathways affected by each enantiomer.
-
Receptor Binding Assay
-
Principle: To determine the binding affinity of each enantiomer to a specific receptor.
-
Methodology:
-
Prepare cell membranes or purified receptors of interest.
-
Perform a competitive binding assay using a radiolabeled ligand known to bind to the receptor.
-
Incubate the membranes/receptors with the radiolabeled ligand and increasing concentrations of unlabeled (S)-2-Methylglutaric Acid or (R)-2-Methylglutaric Acid.
-
Measure the displacement of the radiolabeled ligand to determine the binding affinity (Ki) of each enantiomer.
-
Visualizing Stereospecific Interactions and Experimental Design
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Hypothetical stereospecific interaction with an enzyme.
Caption: Proposed workflow for comparing enantiomer activity.
Conclusion
While direct experimental evidence is lacking, the fundamental principles of stereochemistry strongly suggest that (S)- and (R)-2-Methylglutaric Acid are likely to exhibit different biological activities. The provided hypothetical comparisons, experimental protocols, and diagrams serve as a framework for guiding future research to elucidate the specific roles of each enantiomer. Such studies are crucial for a comprehensive understanding of their metabolic significance and for unlocking any potential therapeutic applications. The distinct biological profiles of these enantiomers could have important implications for the diagnosis and treatment of metabolic disorders and for the development of new therapeutic agents.
References
- 1. 2-Methylglutaric Acid | C6H10O4 | CID 12046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound 2-Methylglutaric acid (FDB022036) - FooDB [foodb.ca]
- 3. Human Metabolome Database: Showing metabocard for 2-Methylglutaric acid (HMDB0000422) [hmdb.ca]
- 4. 2-Methylglutaconic acid as a biomarker in routine urine organic acids leading to the diagnosis of glutaric acidemia type I in a low excretor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Synthons: Alternatives to (S)-(+)-2-Methylglutaric Acid
For Researchers, Scientists, and Drug Development Professionals
The selection of a chiral synthon is a critical decision in the stereoselective synthesis of complex molecules, profoundly influencing the efficiency, cost-effectiveness, and overall success of a synthetic route. (S)-(+)-2-Methylglutaric acid has been a valuable building block in organic synthesis. However, the landscape of chiral synthons is ever-evolving, with new alternatives offering potential advantages in terms of accessibility, stereoselectivity, and application in the synthesis of high-value compounds, including active pharmaceutical ingredients (APIs).
This guide provides an objective comparison of prominent alternative chiral synthons to (S)-(+)-2-Methylglutaric Acid, with a focus on 3-substituted glutaric acid monoamides and monoesters. The performance of these alternatives is evaluated based on available experimental data for their synthesis and subsequent application, particularly in the production of blockbuster drugs such as Pregabalin and Baclofen.
Overview of Alternative Chiral Synthons
The primary alternatives to (S)-(+)-2-Methylglutaric Acid are other chiral glutaric acid derivatives, which offer a similar carbon skeleton but with different substitution patterns and functional groups. These subtle structural modifications can lead to significant differences in synthetic accessibility and utility. The most notable alternatives that have gained considerable attention are:
-
(R)-3-Isobutylglutaric Acid Monoamide: A key chiral intermediate in the synthesis of the anticonvulsant drug Pregabalin.
-
(S)-3-(4-Chlorophenyl)glutaric Acid Monoester: A crucial building block for the synthesis of the muscle relaxant Baclofen.
The primary method for accessing these chiral synthons with high enantiopurity is through the desymmetrization of prochiral precursors , most notably through enzymatic reactions.
Performance Comparison in Asymmetric Synthesis
The efficacy of a chiral synthon is best measured by the enantiomeric excess (ee) and yield achieved in its synthesis, as well as its performance in subsequent synthetic transformations. The following tables summarize the available data for the synthesis of key alternative chiral synthons.
Table 1: Enzymatic Desymmetrization for the Synthesis of Chiral Glutaric Acid Monoamides
| Substrate | Enzyme/Microorganism | Product | Conversion (%) | Enantiomeric Excess (ee %) | Reference |
| 3-Isobutylglutarimide | Burkholderia phytofirmans DSM17436 | (R)-3-Isobutylglutaric acid monoamide | - | 94.9 | [1] |
| 3-(4-Chlorophenyl)glutarimide | Alcaligenes faecalis NBRC13111 | (R)-3-(4-Chlorophenyl)glutaric acid monoamide | - | 98.1 | [1] |
| 3-(4-Chlorophenyl)glutarimide | Burkholderia phytofirmans DSM17436 | (R)-3-(4-Chlorophenyl)glutaric acid monoamide | - | 97.5 | [1] |
Table 2: Lipase-Catalyzed Desymmetrization for the Synthesis of Chiral Glutaric Acid Monoesters
| Substrate | Enzyme | Product | Conversion (%) | Enantiomeric Excess (ee %) | Reference |
| Diethyl 3-isobutylglutarate | Candida antarctica Lipase B (CAL-B) | (S)-Ethyl 3-isobutylglutarate | >99 | 93 | [2] |
| Diallyl 3-isobutylglutarate | Candida antarctica Lipase B (CAL-B) | (S)-Allyl 3-isobutylglutarate | >99 | 97 | [2] |
Application in Drug Synthesis: Pregabalin and Baclofen
The true value of these chiral synthons lies in their successful application in the synthesis of complex, biologically active molecules. The following sections detail their use in the synthesis of Pregabalin and Baclofen, providing a basis for comparison.
Synthesis of (S)-Pregabalin
(S)-Pregabalin, marketed as Lyrica®, is a widely prescribed medication for neuropathic pain, epilepsy, and anxiety. A highly efficient route to (S)-Pregabalin involves the use of (R)-3-isobutylglutaric acid monoamide.
Caption: Synthetic route to (S)-Pregabalin via enzymatic desymmetrization.
Synthesis of (R)-Baclofen
(R)-Baclofen is the active enantiomer of the muscle relaxant Baclofen, used to treat spasticity. Its synthesis can be efficiently achieved from 3-(4-chlorophenyl)glutaric anhydride, which is then converted to a chiral monoester.
Caption: Synthetic route to (R)-Baclofen from a chiral glutaric acid monoester.
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of synthetic strategies. The following are representative experimental protocols for the synthesis of the discussed chiral synthons.
Protocol 1: Enzymatic Hydrolysis of 3-(4-chlorophenyl) glutarimide to (R)-3-(4-chlorophenyl) glutaric acid monoamide[1]
-
Microorganism Cultivation: Alcaligenes faecalis NBRC13111 is cultivated in a suitable medium to promote enzyme production.
-
Reaction Setup: The microbial cells are harvested and suspended in a buffer solution (e.g., phosphate buffer, pH 7.0).
-
Substrate Addition: 3-(4-chlorophenyl) glutarimide is added to the cell suspension.
-
Reaction Conditions: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with agitation for a specified period.
-
Work-up and Isolation: After the reaction, the cells are removed by centrifugation. The supernatant is acidified, and the product, (R)-3-(4-chlorophenyl) glutaric acid monoamide, is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried and concentrated to yield the product.
-
Analysis: The enantiomeric excess of the product is determined by chiral HPLC analysis.
Protocol 2: CAL-B Catalyzed Desymmetrization of Diallyl 3-isobutylglutarate[2]
-
Reaction Setup: To a solution of diallyl 3-isobutylglutarate in a suitable buffer (e.g., phosphate buffer, pH 7.2) and co-solvent (e.g., MTBE), immobilized Candida antarctica Lipase B (CAL-B, such as Novozym 435) is added.
-
Reaction Conditions: The mixture is stirred at a controlled temperature (e.g., 30°C). The pH is maintained at 7.2 by the addition of a dilute NaOH solution using a pH-stat.
-
Monitoring: The reaction progress is monitored by the consumption of NaOH.
-
Work-up and Isolation: Once the desired conversion is reached, the enzyme is filtered off. The aqueous phase is acidified and extracted with an organic solvent (e.g., ethyl acetate). The organic extracts are dried and concentrated to afford the (S)-allyl 3-isobutylglutarate.
-
Analysis: The enantiomeric excess of the monoester is determined by chiral GC or HPLC after derivatization.
Protocol 3: Synthesis of (R)-Baclofen via Hofmann Rearrangement[3][4]
-
Amide Formation: (S)-3-(4-chlorophenyl)glutaric acid monoester is converted to the corresponding primary amide.
-
Hofmann Rearrangement: The primary amide is treated with a solution of sodium hypobromite or sodium hypochlorite (prepared in situ from bromine or chlorine and sodium hydroxide) in an aqueous medium.
-
Reaction Conditions: The reaction is typically carried out at low temperatures initially and then allowed to warm to room temperature.
-
Work-up and Isolation: The reaction mixture is acidified to precipitate the product, (R)-Baclofen, which is then collected by filtration and can be further purified by recrystallization.
Conclusion
While (S)-(+)-2-Methylglutaric Acid remains a useful chiral synthon, 3-substituted glutaric acid monoamides and monoesters have emerged as highly valuable alternatives, particularly for the synthesis of important pharmaceuticals. The chemoenzymatic approaches to these synthons, especially through enzymatic desymmetrization, offer high enantioselectivity and are amenable to large-scale production.
The choice of a specific chiral synthon will ultimately depend on the target molecule, the desired synthetic strategy, and economic considerations. The data and protocols presented in this guide provide a foundation for researchers and drug development professionals to make informed decisions in the selection and application of these powerful chiral building blocks, ultimately enabling the development of more efficient and stereoselective synthetic routes.
References
- 1. Imidase catalyzing desymmetric imide hydrolysis forming optically active 3-substituted glutaric acid monoamides for the synthesis of gamma-aminobutyric acid (GABA) analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CAL-B catalyzed desymmetrization of 3-alkylglutarate: "olefin effect" and asymmetric synthesis of pregabalin - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data: A Tale of Identical Twins and a Revealing Twist
A Spectroscopic Showdown: Unveiling the Chiral Secrets of 2-Methylglutaric Acid Enantiomers
In the world of chiral molecules, enantiomers present a unique challenge. They are mirror images of each other, possessing identical physical properties such as melting point, boiling point, and solubility in achiral solvents. This sameness extends to most spectroscopic techniques. This guide provides a comparative analysis of the spectroscopic properties of (R)- and (S)-2-methylglutaric acid, offering insights for researchers in drug development and stereoselective synthesis. While techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are staples in structural elucidation, they fall short in distinguishing between enantiomers. Here, we delve into the power of chiroptical methods, specifically Circular Dichroism (CD) spectroscopy, to differentiate these mirror-image molecules.
Enantiomers, by their very nature, exhibit identical spectroscopic behavior in achiral environments. Therefore, the ¹H and ¹³C NMR and IR data presented below are representative of both the (R) and (S) enantiomers of 2-methylglutaric acid. The key differentiator lies in their interaction with plane-polarized light, which is captured by Circular Dichroism spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. As the connectivity and chemical environment of each atom are identical in both enantiomers, their NMR spectra are indistinguishable in a standard achiral solvent. The following data represents the expected spectra for both (R)- and (S)-2-methylglutaric acid.[1]
Table 1: ¹H NMR Spectral Data for 2-Methylglutaric Acid Enantiomers
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 1.07 | d | -CH₃ |
| 1.60-1.78 | m | -CH₂- (C4) |
| 2.15-2.28 | m | -CH- (C2), -CH₂- (C3) |
Solvent: D₂O, Frequency: 600 MHz[1]
Table 2: ¹³C NMR Spectral Data for 2-Methylglutaric Acid Enantiomers
| Chemical Shift (ppm) | Assignment |
| 20.14 | -CH₃ |
| 33.61 | C4 |
| 38.56 | C3 |
| 45.48 | C2 |
| 186.20, 189.22 | C1, C5 (Carboxylic Acids) |
Solvent: D₂O[1]
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of chemical bonds. Since both enantiomers possess the same functional groups and bond strengths, their IR spectra are identical. The characteristic absorptions for 2-methylglutaric acid are detailed below.
Table 3: Key IR Absorptions for 2-Methylglutaric Acid Enantiomers
| Wavenumber (cm⁻¹) | Bond | Functional Group |
| 2950-3300 | O-H stretch | Carboxylic Acid |
| 2850-2960 | C-H stretch | Alkane |
| 1700-1725 | C=O stretch | Carboxylic Acid |
| 1210-1320 | C-O stretch | Carboxylic Acid |
| 920-950 | O-H bend | Carboxylic Acid |
Circular Dichroism (CD) Spectroscopy: The Decisive Technique
Table 4: Representative Circular Dichroism (CD) Spectral Data for 2-Methylglutaric Acid Enantiomers
| Enantiomer | Wavelength (nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) |
| (R)-2-methylglutaric acid | ~210 | Positive Cotton Effect |
| (S)-2-methylglutaric acid | ~210 | Negative Cotton Effect |
Experimental Workflow and Methodologies
The following diagram and protocols outline the process for a comprehensive spectroscopic comparison of the 2-methylglutaric acid enantiomers.
Caption: Workflow for the spectroscopic analysis and comparison of 2-methylglutaric acid enantiomers.
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the 2-methylglutaric acid enantiomer in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Solid State (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a benchtop FTIR spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Collect the sample spectrum.
-
Typical parameters: 16-32 scans, resolution of 4 cm⁻¹.
-
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
3. Circular Dichroism (CD) Spectroscopy
-
Sample Preparation: Prepare a solution of the 2-methylglutaric acid enantiomer in a suitable transparent solvent (e.g., methanol, water) at a known concentration (typically in the range of 0.1 to 1 mg/mL).
-
Instrumentation: Use a CD spectropolarimeter.
-
Data Acquisition:
-
Place the sample solution in a quartz cuvette with a known path length (e.g., 0.1 or 1 cm).
-
Scan a specific UV wavelength range (e.g., 190-300 nm).
-
Typical parameters: scanning speed of 50-100 nm/min, bandwidth of 1 nm, accumulation of 3-5 scans.
-
-
Data Processing:
-
Subtract the spectrum of the solvent blank from the sample spectrum.
-
Convert the raw data (in millidegrees) to molar ellipticity ([θ]) using the following equation: [θ] = (mdeg × MW) / (c × l × 10), where mdeg is the observed ellipticity, MW is the molecular weight, c is the concentration in mg/mL, and l is the path length in cm.
-
References
Comparative study of different synthetic routes to 2-methylglutaric acid
For researchers and professionals in drug development and chemical synthesis, the efficient and scalable production of key intermediates is paramount. 2-Methylglutaric acid, a valuable building block in the synthesis of various pharmaceuticals and specialty chemicals, can be prepared through several synthetic routes. This guide provides a comparative study of two prominent methods: the Michael addition-based synthesis and the oxidative cleavage of cyclic precursors. We will delve into the experimental protocols, compare the quantitative performance, and visualize the logical flow of each pathway.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative data for the synthesis of 2-methylglutaric acid via two different routes, providing a clear comparison of their performance metrics.
| Parameter | Route 1: Michael Addition | Route 2: Oxidative Cleavage of 3-Methylcyclohexanone |
| Starting Materials | Diethyl malonate, Methyl methacrylate | 3-Methylcyclohexanone, Nitric Acid |
| Key Reagents | KF/Al2O3 catalyst, NaOH, H2SO4 | Vanadium pentoxide (catalyst) |
| Reaction Temperature | 80-140°C (Step 1), 20-100°C (Step 2) | ~70°C (inferred from analogous reactions) |
| Reaction Time | ~5 hours (Step 1), 7 hours (Step 2) | Not specified, likely several hours |
| Overall Yield | 60-88%[1] | Not explicitly reported for 2-methylglutaric acid |
| Purity | High, product obtained by extraction and distillation | Requires purification (e.g., recrystallization) |
| Scalability | Demonstrated on a laboratory scale[1] | Potentially scalable, based on similar industrial processes |
| Green Chemistry Aspects | Use of a solid catalyst, but requires organic solvents. | Use of a strong oxidizing acid (Nitric Acid). |
Experimental Protocols
Route 1: Michael Addition of Diethyl Malonate and Methyl Methacrylate
This two-step synthesis involves the Michael addition of diethyl malonate to methyl methacrylate, followed by hydrolysis and decarboxylation of the resulting intermediate.[1]
Step 1: Synthesis of the Intermediate Product
-
In a reaction vessel, combine 80g of diethyl malonate, 50mL of dimethylformamide (DMF), and 14g of KF/Al2O3 catalyst.
-
Heat the mixture to the desired reaction temperature (80°C or 140°C) in an oil bath.
-
Slowly add a solution of methyl methacrylate (50g in 50mL DMF for the 80°C reaction; 65g in 50mL DMF for the 140°C reaction) to the reaction mixture.
-
Maintain the reaction for 5 hours.
-
After the reaction is complete, remove the solvent and unreacted starting materials by vacuum distillation to obtain the crude intermediate product.
Step 2: Hydrolysis and Decarboxylation to 2-Methylglutaric Acid
-
To 0.1 mol of the intermediate product, add 0.4 mol of sodium hydroxide (NaOH) and allow it to hydrolyze for 3 hours at 20°C.
-
Acidify the reaction mixture with 0.4 mol of sulfuric acid (H2SO4).
-
Heat the mixture to 100°C and reflux for 4 hours to effect decarboxylation.
-
After cooling, perform a liquid-liquid extraction with ethyl acetate (5 times).
-
Combine the organic phases and remove the solvent under reduced pressure to yield 2-methylglutaric acid.
Route 2: Oxidative Cleavage of 3-Methylcyclohexanone (Proposed)
While a specific, detailed protocol for the synthesis of 2-methylglutaric acid from 3-methylcyclohexanone with reported yields was not found in the surveyed literature, a plausible procedure can be inferred from the well-established oxidation of cyclopentanone to glutaric acid.[2] This proposed method would involve the ring-opening oxidation of the cyclic ketone.
Proposed Experimental Protocol:
-
In a three-necked flask equipped with a stirrer and condensers, place 200 mL of 50% nitric acid and 0.25 g of vanadium pentoxide.
-
Heat the mixture to 65-70°C in a water bath.
-
Slowly add 3-methylcyclohexanone dropwise to the heated solution. The reaction is exothermic and the temperature should be maintained around 70°C.
-
After the addition is complete, continue heating the mixture to boiling for a period of time to ensure complete reaction.
-
Pour the reaction mixture into an evaporating dish and reduce the volume by half in a fume hood.
-
Upon cooling, the 2-methylglutaric acid is expected to crystallize.
-
The crude product can be filtered and purified by recrystallization.
It is important to note that the oxidation of substituted cyclohexanones can lead to a mixture of dicarboxylic acids, and the yield of 2-methylglutaric acid would need to be optimized.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the two synthetic routes to 2-methylglutaric acid.
Caption: Synthetic pathway of 2-methylglutaric acid via Michael addition.
References
Differentiating 2-Methylglutaric Acid from 3-Methylglutaric Acid: A Comparative Guide for Metabolic Researchers
For Immediate Release
A Comprehensive Guide for Researchers on the Differentiation of 2-Methylglutaric and 3-Methylglutaric Acid in Metabolic Studies
This guide provides a detailed comparison of analytical methodologies for distinguishing between 2-methylglutaric acid and 3-methylglutaric acid, two structurally similar dicarboxylic acids with distinct metabolic origins and clinical implications. This document is intended for researchers, scientists, and drug development professionals working in the field of metabolic diseases.
Introduction
Metabolic Pathways: Distinct Origins of Two Isomers
The metabolic pathways of 2-methylglutaric acid and 3-methylglutaric acid are fundamentally different, underscoring the importance of their accurate differentiation.
3-Methylglutaric Acid: This isomer is an intermediate in the catabolism of the branched-chain amino acid leucine. Elevated levels of 3-methylglutaric acid in urine are a key diagnostic marker for several inherited metabolic disorders, including 3-methylglutaconic aciduria. This condition can arise from defects in enzymes directly involved in the leucine degradation pathway or from broader mitochondrial dysfunction, which leads to an accumulation of upstream metabolites.[1][2]
2-Methylglutaric Acid: The origins of 2-methylglutaric acid in mammals are less defined by endogenous metabolic pathways and are largely attributed to the metabolic activity of the gut microbiota. It is considered a methyl-branched fatty acid and can be formed from the microbial breakdown of dietary compounds. Its presence and concentration can, therefore, reflect the composition and metabolic activity of an individual's gut microbiome.
Signaling Pathways and Logical Relationships
References
Efficacy comparison of catalysts for asymmetric synthesis of 2-methylglutaric acid
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of 2-methylglutaric acid, a valuable chiral building block in the pharmaceutical industry, is primarily achieved through two principal catalytic asymmetric strategies: the desymmetrization of a prochiral meso-anhydride and the asymmetric hydrogenation of an unsaturated precursor. This guide provides an objective comparison of the efficacy of various catalysts employed in these approaches, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for specific research and development needs.
Key Synthetic Pathways
The asymmetric synthesis of 2-methylglutaric acid predominantly follows two routes, each with distinct advantages and catalyst requirements.
Caption: Key synthetic routes to chiral 2-methylglutaric acid.
Catalyst Performance Comparison
The efficacy of various catalysts for the asymmetric synthesis of 2-methylglutaric acid is summarized below. The data highlights key performance indicators such as enantiomeric excess (ee%), yield, and reaction conditions.
| Synthetic Route | Catalyst/Ligand | Substrate | Yield (%) | ee (%) | Temperature (°C) | Time (h) |
| Desymmetrization | ||||||
| Ni2-Schiff base complex | 3-Methylglutaric anhydride | up to 99 | 94 | -20 to 0 | 15-72 | |
| Bifunctional thiourea (cinchona alkaloid der.) | Glutaric anhydride derivatives | >90 | >90 | Ambient | - | |
| Asymmetric Hydrogenation | ||||||
| Ru-BINAP | α,β-Unsaturated carboxylic acids | - | good | - | - | |
| Rh-DIPAMP | α-(Acylamino)acrylic esters | - | >90 | - | - | |
| Enzymatic Desymmetrization | ||||||
| Lipase B from Candida antarctica (CALB) | 3-Methylglutaric diazolides | - | - | 25 | - |
Note: Specific data for the asymmetric hydrogenation of 2-methyleneglutaric acid is limited in the reviewed literature; data for analogous substrates is presented.
Detailed Experimental Protocols
Desymmetrization of 2-Methylglutaric Anhydride with a Ni2-Schiff Base Catalyst
This protocol is based on the highly effective desymmetrization of meso-glutaric anhydrides.[1][2]
Catalyst: A bench-stable homodinuclear Ni(II)-Schiff base complex.
Procedure:
-
To a solution of the Ni2-Schiff base catalyst (5 mol%) in chloroform (CHCl3), 2-methylglutaric anhydride (1.0 equiv.) is added at the specified temperature (-20 °C or 0 °C).
-
Methanol (1.2 equiv.) is then added to the reaction mixture.
-
The reaction is stirred for the indicated time (15-72 hours) while being monitored by TLC or GC for the consumption of the starting material.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the corresponding chiral hemiester.
-
Subsequent hydrolysis of the hemiester yields the desired enantiomer of 2-methylglutaric acid.
Organocatalytic Desymmetrization using a Bifunctional Thiourea Catalyst
This method utilizes a chiral bifunctional organocatalyst derived from cinchona alkaloids for the enantioselective alcoholysis of meso-anhydrides.[3]
Catalyst: A bifunctional thiourea derivative of a cinchona alkaloid.
Procedure:
-
To a solution of 2-methylglutaric anhydride (1.0 equiv.) in a suitable solvent (e.g., toluene, diethyl ether), the bifunctional thiourea catalyst (1 mol%) is added at ambient temperature.
-
Methanol (1.5 equiv.) is then added to the mixture.
-
The reaction is stirred at room temperature and monitored for completion.
-
After the reaction is complete, the solvent is removed in vacuo.
-
The resulting crude product is purified by flash chromatography to yield the optically active hemiester.
-
The hemiester is then hydrolyzed to produce the final 2-methylglutaric acid.
Asymmetric Hydrogenation of 2-Methyleneglutaric Acid with a Ru-BINAP Catalyst
While specific protocols for 2-methyleneglutaric acid are not extensively detailed, the following general procedure for the asymmetric hydrogenation of α,β-unsaturated carboxylic acids with Ru-BINAP catalysts can be adapted.[1]
Catalyst System: A complex of Ruthenium and (R)- or (S)-BINAP.
Procedure:
-
A pressure-resistant vessel is charged with the Ru-BINAP catalyst precursor and 2-methyleneglutaric acid in a suitable solvent (e.g., methanol, ethanol).
-
The vessel is purged with hydrogen gas several times.
-
The reaction mixture is stirred under a specific hydrogen pressure at a controlled temperature.
-
The progress of the reaction is monitored by GC or HPLC.
-
Upon completion, the hydrogen pressure is released, and the solvent is evaporated.
-
The crude product is then purified, typically by crystallization or chromatography, to yield enantiomerically enriched 2-methylglutaric acid.
Signaling Pathways and Experimental Workflows
The general workflow for the catalytic asymmetric synthesis of 2-methylglutaric acid can be visualized as follows:
Caption: General experimental workflow for the synthesis of 2-methylglutaric acid.
Conclusion
Both the desymmetrization of 2-methylglutaric anhydride and the asymmetric hydrogenation of 2-methyleneglutaric acid represent viable and effective strategies for the synthesis of enantiomerically enriched 2-methylglutaric acid.
-
Desymmetrization methods, particularly those employing Ni2-Schiff base complexes and bifunctional thiourea organocatalysts, have demonstrated excellent yields and high enantioselectivities. These methods often proceed under mild conditions and offer the advantage of utilizing a readily available prochiral starting material.
-
Asymmetric hydrogenation , while a powerful tool for the synthesis of chiral molecules, requires further specific investigation for the case of 2-methyleneglutaric acid to provide a direct comparison. However, based on results with analogous substrates, catalysts based on Ruthenium and Rhodium with chiral phosphine ligands are expected to be highly effective.
The choice of the optimal catalyst and method will depend on factors such as the desired enantiomer, substrate availability, catalyst cost and accessibility, and the scale of the synthesis. The experimental protocols and comparative data presented in this guide are intended to facilitate this decision-making process for researchers in the field.
References
- 1. ethz.ch [ethz.ch]
- 2. Catalytic enantioselective desymmetrization of meso-glutaric anhydrides using a stable Ni2-Schiff base catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly enantioselective desymmetrization of meso anhydrides by a bifunctional thiourea-based organocatalyst at low catalyst loadings and room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Results for 2-Methylglutaric Acid Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of metabolites like 2-methylglutaric acid is critical for understanding metabolic pathways and advancing clinical research. The choice of analytical methodology is paramount to achieving reliable and reproducible results. This guide provides an objective comparison of the two primary analytical techniques for 2-methylglutaric acid analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We present a cross-validation of these methods, supported by experimental data and detailed protocols, to aid in the selection of the most suitable approach for your research needs.
At a Glance: Key Performance Metrics
The selection between GC-MS and LC-MS/MS for the analysis of 2-methylglutaric acid depends on a variety of performance characteristics. The following table summarizes the expected performance for each technique, based on data from organic acid profiling studies.
| Parameter | GC-MS (with Derivatization) | LC-MS/MS (with Derivatization) |
| Limit of Detection (LOD) | 0.03 mmol/mol creatinine for glutaric acid | 0.8 ng/mL for α-ketoglutaric acid |
| Limit of Quantitation (LOQ) | Low ng/mL | 0.04 - 0.8 ng/mL for related analytes |
| Linearity (R²) | > 0.99 | > 0.99 |
| Precision (%RSD) | < 10% | < 5.54% |
| Accuracy (%Recovery) | 85-115% | 86.64% |
| Sample Throughput | Lower (due to derivatization and longer run times) | Higher (faster analysis times) |
| Matrix Effects | Less prone | More prone to ion suppression/enhancement |
| Compound Volatility | Requires derivatization | Derivatization can enhance performance |
The Analytical Workflow: A Visual Comparison
A key differentiator between GC-MS and LC-MS/MS for 2-methylglutaric acid analysis lies in the sample preparation, specifically the necessity of derivatization for GC-MS to ensure the analyte is volatile enough for analysis.
Experimental Protocols
Detailed methodologies are crucial for the replication and cross-validation of analytical results. Below are representative protocols for the analysis of 2-methylglutaric acid and related compounds using both GC-MS and LC-MS/MS.
GC-MS Method for Organic Acid Profiling (including Glutaric Acid)
This method is adapted from a validated protocol for the analysis of organic acids in human urine.[1]
1. Sample Preparation and Extraction:
-
To a urine sample, add an internal standard solution.
-
Perform a liquid-liquid extraction to isolate the organic acids.
2. Derivatization (Trimethylsilylation):
-
Dry the extracted sample under a stream of nitrogen.
-
Add a solution of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[2]
-
Heat the mixture at 50°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.[1]
3. GC-MS Instrumental Analysis:
-
Gas Chromatograph: Equipped with a capillary column (e.g., 5% phenyl polysiloxane).
-
Injection: 1 µL of the derivatized sample is injected in split mode.
-
Oven Temperature Program: Start at a lower temperature and gradually increase to achieve separation.
-
Mass Spectrometer: Operated in electron impact (EI) ionization mode, scanning a mass range suitable for the detection of the TMS-derivatized 2-methylglutaric acid.
LC-MS/MS Method for Glutaric Acid and its Isomers
This protocol is based on a validated method for the multiplexed analysis of glutaric acid and its isomers in plasma and urine.[3]
1. Sample Preparation and Derivatization (Esterification):
-
To a plasma or urine sample, add an internal standard.
-
Perform protein precipitation using acetonitrile.
-
Evaporate the supernatant and add a solution of acetyl chloride in n-butanol.
-
Heat at 65°C for 20 minutes to form the n-butyl ester derivatives.[3]
2. LC-MS/MS Instrumental Analysis:
-
Liquid Chromatograph: A system capable of gradient elution.
-
Column: A C18 or similar reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for the specific detection and quantification of the n-butyl ester of 2-methylglutaric acid.
Cross-Validation Data
The following tables present a summary of the quantitative performance data for each method, demonstrating their suitability for the analysis of 2-methylglutaric acid.
Table 1: GC-MS Performance Data for Organic Acid Analysis[1]
| Parameter | Performance |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.03 mmol/mol creatinine (for glutaric acid) |
| Within-day Precision (%RSD) | < 10% |
| Day-to-day Precision (%RSD) | < 10% |
Table 2: LC-MS/MS Performance Data for Glutaric Acid Isomers[3]
| Matrix | Analyte | Quantitative Range (ng/mL) |
| Plasma | Glutaric Acid | 20 - 400 |
| Urine | Glutaric Acid | 100 - 5000 |
General Bioanalytical Method Validation Workflow
The validation of any analytical method is a critical step to ensure data quality and reliability. The following diagram illustrates a typical workflow for bioanalytical method validation.
Conclusion
Both GC-MS and LC-MS/MS are powerful techniques for the quantitative analysis of 2-methylglutaric acid.
GC-MS offers high chromatographic resolution and is a well-established technique for organic acid profiling. However, the requirement for derivatization can increase sample preparation time and introduce variability.
LC-MS/MS provides high sensitivity and specificity, often with simpler sample preparation. While derivatization can still be beneficial for improving chromatographic retention and ionization efficiency, direct analysis is sometimes possible.
The choice between these methods will ultimately depend on the specific requirements of the study, including the sample matrix, required sensitivity, available instrumentation, and desired sample throughput. For high-throughput clinical applications, the speed of LC-MS/MS may be advantageous. For comprehensive metabolic profiling where a broader range of organic acids is of interest, the established libraries and robust nature of GC-MS make it a strong contender. This guide provides the foundational information for researchers to make an informed decision and to develop and validate a robust analytical method for 2-methylglutaric acid.
References
- 1. GC-MS analysis of organic acids in human urine in clinical settings: a study of derivatization and other analytical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiplexed LC-MS/MS analysis of methylsuccinic acid, ethylmalonic acid, and glutaric acid in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the performance of (S)-2-Methylglutaric Acid in asymmetric catalysis
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and life sciences industries. Asymmetric catalysis, facilitated by chiral ligands and catalysts, offers an elegant and efficient strategy to achieve high levels of stereocontrol. This guide provides a comparative overview of the performance of several classes of chiral ligands in key asymmetric transformations.
While a broad spectrum of chiral molecules can be conceptualized as potential catalysts, this guide focuses on established ligand classes for which extensive experimental data is available. Our investigation into the direct application of (S)-2-Methylglutaric Acid as a chiral catalyst or ligand in benchmark asymmetric reactions did not yield specific performance data in peer-reviewed literature. This suggests that it is not a commonly employed catalyst for these transformations. However, by examining the performance of well-characterized chiral ligands, we can establish a framework for evaluating novel catalyst candidates.
This guide will focus on three pillars of asymmetric synthesis: the Diels-Alder reaction, the Aldol reaction, and asymmetric hydrogenation, providing a comparative analysis of catalyst performance based on yield and enantiomeric excess.
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of cyclic systems with multiple stereocenters. Chiral Lewis acids are frequently employed to catalyze this transformation with high enantioselectivity.
Performance of Chiral Lewis Acid Catalysts
| Chiral Ligand/Catalyst | Dienophile | Diene | Yield (%) | Enantiomeric Excess (ee%) |
| BIPHOP-F-Fe Complex | Acrolein | Cyclopentadiene | 95 | 98 (R) |
| (S,S)-Ph-BOX-Cu(II) | N-Crotonyloxazolidinone | Cyclopentadiene | 98 | 98 (endo) |
| (R)-BINOL-Ti(IV) | N-Acryloyloxazolidinone | Cyclopentadiene | 94 | 95 (endo) |
| Corey's Oxazaborolidine | Acrolein | Cyclopentadiene | 85 | 94 (exo) |
Experimental Protocol: Asymmetric Diels-Alder Reaction with a Chiral Iron-Lewis Acid
A representative procedure for the BIPHOP-F-Fe catalyzed Diels-Alder reaction is as follows:
-
To a solution of the chiral ligand BIPHOP-F (0.12 mmol) in dichloromethane (1.0 mL) is added iron(II) chloride (0.10 mmol).
-
The mixture is stirred at room temperature for 30 minutes.
-
The dienophile (e.g., acrolein, 1.0 mmol) is added, and the solution is cooled to -20°C.
-
The diene (e.g., cyclopentadiene, 2.0 mmol) is added dropwise.
-
The reaction is stirred for 12 hours at -20°C.
-
The reaction is quenched with water, and the product is extracted with dichloromethane.
-
The organic layers are dried over sodium sulfate, filtered, and concentrated.
-
The product is purified by column chromatography, and the enantiomeric excess is determined by chiral HPLC.
Asymmetric Aldol Reaction
The Aldol reaction is a fundamental carbon-carbon bond-forming reaction that creates a β-hydroxy carbonyl compound. Organocatalysis, particularly with proline and its derivatives, has emerged as a powerful strategy for enantioselective aldol additions.
Performance of Chiral Organocatalysts in the Aldol Reaction
| Chiral Catalyst | Aldehyde | Ketone | Yield (%) | Enantiomeric Excess (ee%) |
| (S)-Proline | 4-Nitrobenzaldehyde | Cyclohexanone | 99 | 96 (anti) |
| (S)-Proline | Benzaldehyde | Acetone | 68 | 76 |
| Imidazolidin-4-one Derivative | 4-Nitrobenzaldehyde | Cyclohexanone | 95 | 91 (anti) |
| (S)-Thiazolidine-4-carboxylic acid | 4-Nitrobenzaldehyde | Cyclohexanone | 92 | 93 (anti) |
Experimental Protocol: Proline-Catalyzed Asymmetric Aldol Reaction[1]
A general procedure for the (S)-proline-catalyzed aldol reaction between an aldehyde and a ketone is as follows[1]:
-
To a vial is added (S)-proline (0.03 mmol), methanol (40 µL), and water (10 µL) at room temperature[1].
-
The ketone (e.g., cyclohexanone, 1.5 mmol) is added, followed by the aldehyde (e.g., 4-nitrobenzaldehyde, 0.3 mmol)[1].
-
The vial is sealed and the mixture is stirred at room temperature for the specified time[1].
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with water and dried over magnesium sulfate.
-
The solvent is removed under reduced pressure, and the product is purified by column chromatography.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
Asymmetric Hydrogenation
Asymmetric hydrogenation is a widely used industrial process for the synthesis of chiral compounds, offering high atom economy. Chiral phosphine ligands, in combination with transition metals like rhodium and ruthenium, are highly effective for this transformation.
Performance of Chiral Phosphine Ligands in Asymmetric Hydrogenation
| Chiral Ligand | Substrate | Metal | Yield (%) | Enantiomeric Excess (ee%) |
| (R)-BINAP | Methyl acetoacetate | Ru | >99 | 99 |
| (R,R)-DIPAMP | Methyl (Z)-α-acetamidocinnamate | Rh | >95 | 95 (R) |
| (S,S)-Chiraphos | Methyl (Z)-α-acetamidocinnamate | Rh | 100 | 99 (S) |
| (R,R)-DuPhos | Methyl (Z)-α-acetamidocinnamate | Rh | 100 | >99 (R) |
Experimental Protocol: Asymmetric Hydrogenation of an Olefin with a Rhodium-DIPAMP Catalyst
The following is a general procedure for the asymmetric hydrogenation of an olefin:
-
A pressure vessel is charged with the chiral catalyst, for example, [Rh((R,R)-DIPAMP)(COD)]BF4 (0.01 mmol).
-
The substrate, such as methyl (Z)-α-acetamidocinnamate (1.0 mmol), and a solvent like methanol (10 mL) are added.
-
The vessel is flushed with hydrogen gas.
-
The reaction is stirred under a hydrogen atmosphere (e.g., 3 atm) at a specified temperature (e.g., 25°C) until the reaction is complete.
-
The solvent is removed under reduced pressure.
-
The residue is purified, if necessary, to isolate the product.
-
The enantiomeric excess is determined by a suitable chiral analytical technique.
Concluding Remarks
The selection of a chiral ligand is a critical parameter in the development of an effective asymmetric synthesis. The data presented in this guide highlight the high levels of enantioselectivity and yield that can be achieved with well-designed chiral catalysts. While (S)-2-Methylglutaric Acid itself does not appear to be a prominent player in this field based on current literature, the principles of catalyst design and evaluation outlined here provide a valuable framework for the assessment of novel chiral scaffolds. Future research may yet uncover applications for derivatives of chiral dicarboxylic acids like (S)-2-Methylglutaric Acid in asymmetric catalysis. Researchers are encouraged to consider the structural and electronic properties of their target molecules when selecting or designing a chiral catalyst to maximize the likelihood of a successful and highly stereoselective transformation.
References
A Comparative Guide to Isotopic Labeling Studies: (S)-(+)-2-Methylglutaric Acid and Established Metabolic Tracers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the potential applications of isotopically labeled (S)-(+)-2-Methylglutaric Acid in metabolic research, contextualized by well-established isotopic labeling methodologies. Due to a lack of published studies specifically utilizing labeled (S)-(+)-2-Methylglutaric Acid, this guide presents a conceptual framework, comparing its hypothetical applications with the proven performance of commonly used metabolic tracers, supported by generalized experimental protocols and data representations.
Introduction to (S)-(+)-2-Methylglutaric Acid and Isotopic Labeling
(S)-(+)-2-Methylglutaric acid is a dicarboxylic acid that, along with its isomers, is relevant in the study of certain inborn errors of metabolism. For instance, 2-methylglutaconic acid has been identified as a potential biomarker for Glutaric Acidemia Type I, a disorder of lysine, hydroxylysine, and tryptophan catabolism. The availability of isotopically labeled forms of 2-methylglutaric acid, such as 2-Methylglutaric acid (4,5-¹³C₂, 98%), presents an opportunity to investigate its metabolic fate and its influence on related biochemical pathways.
Isotopic labeling is a powerful technique used to trace the passage of molecules through metabolic pathways. By replacing atoms such as carbon or hydrogen with their stable isotopes (e.g., ¹³C or ²H), researchers can track the transformation of these labeled molecules into downstream metabolites using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This allows for the quantification of metabolic rates, also known as fluxes, providing a dynamic view of cellular metabolism.
Potential Applications of Labeled (S)-(+)-2-Methylglutaric Acid in Isotopic Labeling Studies
While specific studies are not yet available, the use of isotopically labeled (S)-(+)-2-Methylglutaric Acid could offer valuable insights in several research areas:
-
Metabolic Fate Analysis: Introducing ¹³C- or ²H-labeled (S)-(+)-2-Methylglutaric Acid to cellular or animal models could elucidate its own metabolic pathway, identifying downstream catabolites and determining if it is metabolized for energy or biosynthetic purposes.
-
Pathway Perturbation Studies: Labeled (S)-(+)-2-Methylglutaric Acid could be used to understand how its presence affects central carbon metabolism, amino acid catabolism, or fatty acid metabolism, particularly in models of metabolic diseases.
-
Biomarker Validation: In the context of diseases where 2-methylglutaric acid isomers are elevated, isotopic labeling could help to understand the kinetics of its production and clearance, further validating its role as a biomarker.
Comparison with Established Isotopic Tracers
The potential utility of labeled (S)-(+)-2-Methylglutaric Acid can be understood by comparing it to established tracers used in metabolic flux analysis (MFA).
| Tracer | Primary Application | Information Gained | Comparison with Labeled (S)-(+)-2-Methylglutaric Acid |
| [U-¹³C₆]-Glucose | Central Carbon Metabolism | Quantifies fluxes through glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[1][2] | While glucose tracers provide a global view of central carbon metabolism, labeled (S)-(+)-2-Methylglutaric Acid would offer a more targeted approach to understanding the metabolism of this specific dicarboxylic acid and its immediate downstream effects. |
| [U-¹³C₅]-Glutamine | Anaplerosis and Amino Acid Metabolism | Measures the contribution of glutamine to the TCA cycle (anaplerosis) and its role as a nitrogen and carbon source.[3] | Labeled glutamine is crucial for studying how the TCA cycle is replenished. Labeled (S)-(+)-2-Methylglutaric Acid could potentially reveal alternative or intersecting pathways of dicarboxylic acid metabolism. |
| ¹³C-Labeled Fatty Acids | Fatty Acid Oxidation | Traces the breakdown of fatty acids and their entry into the TCA cycle. | This would be a complementary approach. If (S)-(+)-2-Methylglutaric Acid is found to be involved in or to influence fatty acid metabolism, comparative studies using both types of tracers could be insightful. |
| ²H-Labeled Tracers (e.g., [6,6-²H₂]-glucose) | Whole-body Glucose Metabolism and Deuterium Metabolic Imaging (DMI) | Measures endogenous glucose production and allows for in vivo spatial mapping of metabolic pathways.[1][4] | Deuterium labeling offers the advantage of low natural abundance, providing a clear background for tracer detection.[4] ²H-labeled (S)-(+)-2-Methylglutaric Acid could potentially be used for DMI studies to non-invasively track its distribution and metabolism in whole organisms. |
| ¹³C-Labeled Amino Acids | Amino Acid Catabolism | Investigates the breakdown pathways of specific amino acids, particularly relevant for inborn errors of metabolism.[5] | Given the connection of glutaric acidemias to amino acid metabolism, using labeled amino acids alongside labeled (S)-(+)-2-Methylglutaric Acid could untangle the complex metabolic dysregulation in these disorders. |
Experimental Protocols
Below are generalized protocols for conducting isotopic labeling experiments in cell culture, which could be adapted for the use of (S)-(+)-2-Methylglutaric Acid.
Protocol 1: Cell Culture and ¹³C Labeling
Objective: To label cellular metabolites by culturing cells in a medium containing a ¹³C-labeled substrate.
Materials:
-
Mammalian cell line of interest
-
Standard cell culture medium
-
Labeling medium: Base medium (e.g., glucose-free DMEM) supplemented with the ¹³C-labeled tracer (e.g., [U-¹³C₆]-glucose or a custom ¹³C-labeled (S)-(+)-2-Methylglutaric Acid) and dialyzed fetal bovine serum (dFBS) to minimize unlabeled substrates.[6]
-
Phosphate-buffered saline (PBS)
-
Culture vessels (e.g., 6-well plates)
Procedure:
-
Cell Seeding: Seed cells at a density that ensures they are in an exponential growth phase during the experiment.[3]
-
Adaptation (Optional): If necessary, adapt cells to the labeling medium gradually to ensure metabolic steady state.
-
Medium Exchange: Once cells reach the desired confluency (typically 50-70%), aspirate the standard medium, wash once with PBS, and add the pre-warmed ¹³C-labeling medium.[2]
-
Incubation: Incubate the cells for a duration sufficient to achieve isotopic steady state. This time is cell-line and pathway-dependent and should be determined empirically (often 18-24 hours for mammalian cells).[2]
Protocol 2: Metabolite Extraction
Objective: To rapidly quench metabolic activity and extract intracellular metabolites for analysis.
Materials:
-
Cold quenching/extraction solution (e.g., 80:20 methanol:water, pre-chilled to -80°C)[2]
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C operation
-
Vacuum concentrator (e.g., SpeedVac)
Procedure:
-
Quenching: Quickly aspirate the labeling medium and add the ice-cold quenching solution to the culture vessel.[7]
-
Scraping and Collection: Place the vessel on ice, scrape the cells into the quenching solution, and transfer the suspension to a pre-chilled microcentrifuge tube.[2]
-
Centrifugation: Pellet cell debris by centrifuging at high speed (e.g., >10,000 x g) for 5-10 minutes at 4°C.[2]
-
Supernatant Collection: Transfer the supernatant containing the extracted metabolites to a new tube.
-
Drying: Dry the metabolite extract completely using a vacuum concentrator. Dried samples can be stored at -80°C until analysis.[2]
Data Analysis
The dried metabolite extracts are typically derivatized and then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass isotopomer distributions (MIDs) of various metabolites. The MIDs are then used in computational models to calculate metabolic fluxes.
Visualizations
The following diagrams illustrate key workflows and concepts in isotopic labeling studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deuterium Metabolic Imaging—Rediscovery of a Spectroscopic Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chempep.com [chempep.com]
- 6. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of (S)-(+)-2-Methylglutaric Acid: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
Proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of (S)-(+)-2-Methylglutaric Acid, a compound that requires careful handling due to its hazardous properties. Adherence to these protocols is crucial for minimizing risks and maintaining regulatory compliance.
Immediate Safety and Handling Considerations
Before initiating any disposal procedure, it is imperative to consult your institution's specific safety guidelines and the material's Safety Data Sheet (SDS). (S)-(+)-2-Methylglutaric Acid is classified as a substance that causes severe skin burns and eye damage and is harmful to aquatic life with long-lasting effects.[1] Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. All handling of this chemical should be conducted in a well-ventilated area or under a chemical fume hood.[1]
Quantitative Data Summary
For quick reference, the following table summarizes key hazard information for (S)-(+)-2-Methylglutaric Acid.
| Hazard Classification | Description | Primary Route of Exposure |
| Skin Corrosion/Irritation | Causes severe skin burns[1][2] | Dermal contact |
| Serious Eye Damage/Irritation | Causes serious eye damage[1][2] | Eye contact |
| Acute Toxicity, Oral | Harmful if swallowed[2] | Ingestion |
| Aquatic Hazard (long-term) | Harmful to aquatic life with long lasting effects[1] | Environmental release |
Step-by-Step Disposal Protocol
The primary principle for the disposal of (S)-(+)-2-Methylglutaric Acid is to treat it as hazardous waste. It should not be disposed of down the drain or in regular trash.[1][3]
Step 1: Waste Identification and Segregation
-
Clearly identify the waste as "(S)-(+)-2-Methylglutaric Acid".
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's waste management protocols.[2] Incompatible materials, such as strong oxidizing agents and bases, should be kept separate to avoid violent reactions.[4]
Step 2: Containerization
-
Use a designated, leak-proof, and chemically compatible container for collecting the waste. The original container or a new, properly labeled container is suitable.[5][6]
-
The container must be kept securely closed except when adding waste.[7]
-
Ensure the container is clearly labeled as "Hazardous Waste" and includes the full chemical name: "(S)-(+)-2-Methylglutaric Acid".
Step 3: Storage
-
Store the waste container in a designated satellite accumulation area within the laboratory.[7]
-
The storage area should be a cool, dry, and well-ventilated space, away from incompatible materials.[1]
-
Follow your institution's and local regulations regarding the maximum amount of hazardous waste that can be stored and the maximum storage duration.[3][5]
Step 4: Arrange for Professional Disposal
-
Dispose of the contents and the container through an approved waste disposal plant.[1][2]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[3]
-
Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]
Spill and Contaminated Material Disposal
In the event of a spill, absorb the material with an inert substance (e.g., vermiculite, dry sand) and place it in a sealed container for disposal as hazardous waste.[1][8] Do not allow the material to enter drains or waterways.[1] Any PPE or other materials that come into contact with (S)-(+)-2-Methylglutaric Acid should also be treated as hazardous waste and disposed of accordingly.[9]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of (S)-(+)-2-Methylglutaric Acid.
References
- 1. fishersci.com [fishersci.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. vumc.org [vumc.org]
- 4. fishersci.com [fishersci.com]
- 5. danielshealth.com [danielshealth.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. medline.com [medline.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
